molecular formula C10H15N3 B2482517 2-(1-Piperidinyl)-3-pyridinamine CAS No. 1193388-86-1; 5028-14-8

2-(1-Piperidinyl)-3-pyridinamine

Cat. No.: B2482517
CAS No.: 1193388-86-1; 5028-14-8
M. Wt: 177.251
InChI Key: SNRAPFORRCKQQR-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)-3-pyridinamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.251. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Piperidinyl)-3-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Piperidinyl)-3-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRAPFORRCKQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) represents a privileged heterocyclic scaffold in medicinal chemistry. Characterized by a pyridine core substituted with a sterically demanding piperidine ring at the C2 position and a primary amine at the C3 position, this molecule serves as a critical "hinge-binding" motif in kinase inhibitor design and a versatile intermediate for G-Protein Coupled Receptor (GPCR) ligands. This guide dissects its physicochemical profile, validates robust synthetic pathways, and maps its reactivity for downstream functionalization.[1][2]

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a 2,3-disubstituted pyridine system.[1][2] The steric bulk of the piperidine ring at C2 forces a specific conformational lock, often twisting out of coplanarity with the pyridine ring to minimize steric clash with the C3-amine or C3-H.[1][2] This pre-organization is vital for binding affinity in biological targets.[1][2]

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 2-(piperidin-1-yl)pyridin-3-amineAlso: 3-Amino-2-piperidinopyridine
CAS Number 5028-14-8 Primary identifier
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol Fragment-like (<200 Da)
Physical State Low-melting Solid / Crystalline PowderDepends on purity; often off-white to pale yellow.[3][4]
Calculated LogP ~1.65Lipophilic, good membrane permeability.[1][2]
pKa (Predicted) ~6.8 - 7.2 (Ring N)Enhanced basicity vs. pyridine due to C2/C3 electron donation.[2]
H-Bond Donors 1 (NH₂)The primary amine is the sole donor.[1][2]
H-Bond Acceptors 3 (Ring N, NH₂, Piperidine N)Ring N is the primary acceptor.[1][2]

Structural Insight: The nitrogen atom of the piperidine ring is technically a tertiary amine, but its lone pair participates in amidine-like resonance with the pyridine ring.[1][2] This increases the electron density at the pyridine nitrogen (N1) and the C5 position, making the ring more susceptible to electrophilic attack than unsubstituted pyridine.[1][2]

Part 2: Synthetic Pathways & Optimization

The most robust synthesis utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by nitro-group reduction.[2] This pathway is preferred over metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to the high reactivity of the 2-chloro-3-nitro precursor and cost-efficiency.

Protocol: SₙAr-Reduction Sequence
  • Step 1: SₙAr Displacement

    • Substrate: 2-Chloro-3-nitropyridine.

    • Nucleophile: Piperidine (1.1 - 1.5 equiv).[2]

    • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA).[1][2]

    • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

    • Conditions: 60–80°C, 2–4 hours.[1][2]

    • Mechanism:[2][5] The nitro group at C3 activates the C2-chloride for displacement via a Meisenheimer complex.[1][2] The steric bulk of piperidine requires heating to drive conversion.[1][2]

  • Step 2: Nitro Reduction

    • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.[1][2] Cleanest profile.

    • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp conditions).[1][2] Preferred if halogen substituents sensitive to hydrogenolysis are present elsewhere.[1][2]

    • Method C (Stannous Chloride): SnCl₂·2H₂O, Ethanol.[1][2] Effective but requires rigorous workup to remove tin salts.[1][2]

Visualization: Synthetic Workflow

Synthesis Start 2-Chloro-3- nitropyridine Inter Intermediate: 2-(1-Piperidinyl)- 3-nitropyridine Start->Inter SNAr (Nu- Attack) Reagent + Piperidine (Base, Heat) Reagent->Inter Product Product: 2-(1-Piperidinyl)- 3-pyridinamine Inter->Product Nitro Reduction Red Reduction (H2/Pd or Fe/NH4Cl) Red->Product

Caption: Two-step synthesis via nucleophilic aromatic substitution followed by nitro reduction.

Part 3: Reactivity & Functionalization

The 3-amino group behaves as an electron-rich aniline equivalent, while the pyridine nitrogen remains a basic center.[1] The interplay between these groups defines its reactivity.[1][2]

Acylation & Urea Formation (N-Functionalization)

The C3-amine is the primary nucleophile. It reacts readily with:

  • Isocyanates: To form urea derivatives (common in kinase inhibitors).[1][2]

  • Acid Chlorides/Anhydrides: To form amides.[1][2]

  • Note: The adjacent piperidine ring provides steric protection, preventing over-reaction but potentially slowing down reaction rates with bulky electrophiles.[1][2]

Electrophilic Aromatic Substitution (C-Functionalization)

The ring is activated at the C5 position (para to the amino group).[2]

  • Halogenation: Bromination (NBS) or iodination (NIS) occurs selectively at C5.[1][2] This allows for subsequent cross-coupling (Suzuki, Sonogashira) to extend the scaffold.[1][2]

Visualization: Reactivity Map

Reactivity Center 2-(1-Piperidinyl)- 3-pyridinamine N1 Pyridine N (N1): Protonation Site H-Bond Acceptor Center->N1 C3 C3-Amine (NH2): Primary Nucleophile (Amide/Urea formation) Center->C3 C5 C5 Position: Electrophilic Attack (Halogenation site) Center->C5 Pip Piperidine Ring: Steric Bulk Solubility Enhancer Center->Pip

Caption: Functional reactivity profile highlighting sites for chemical modification and binding.

Part 4: Pharmaceutical Applications

This scaffold is not merely a building block; it is a pharmacophore.

  • Kinase Inhibition (ATP-Competitive): The 2-amino-pyridine motif is a classic "hinge binder." The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region, while the C3-amino group donates a hydrogen bond.[1][2] The piperidine ring projects into the solvent-exposed region or a hydrophobic pocket, improving solubility and pharmacokinetic properties.[1][2]

    • Example Class: CDK (Cyclin-Dependent Kinase) inhibitors often utilize similar aminopyridine cores.[2]

  • GPCR Ligands: Derivatives of this scaffold have shown affinity for Sigma receptors and 5-HT (Serotonin) receptors .[1][2] The basic nitrogen of the piperidine (though conjugated) and the pyridine ring interact with aspartate residues in the receptor binding pocket.[1][2]

  • Analytical Characterization (NMR):

    • ¹H NMR (DMSO-d₆):

      • Pyridine protons: ~7.5–8.0 ppm (multiplets).[1][2]

      • NH₂ protons: Broad singlet ~4.5–5.5 ppm (exchangeable with D₂O).[1][2]

      • Piperidine protons: Multiplets at ~1.5 ppm (CH₂), ~2.8–3.0 ppm (N-CH₂).[2]

Part 5: Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Keep under inert atmosphere (Argon/Nitrogen). Store at 2–8°C. Aminopyridines can oxidize (darken) upon prolonged exposure to air.[1][2]

References

  • ChemScene. "2-(Piperidin-1-yl)pyridin-3-amine Product Data."[3] ChemScene.com.[1][2] Accessed October 2023.[1][2] Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54093434 (Related Isomer Data)." PubChem. Accessed October 2023.[1][2] Link

  • Organic Chemistry Portal. "Synthesis of Piperidines and Pyridines." Organic-Chemistry.org. Accessed October 2023.[1][2] Link

  • BenchChem. "Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-nitropyridine." BenchChem Application Notes. Accessed October 2023.[1][2] Link

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the identification and optimization of privileged scaffolds are paramount. 2-(1-Piperidinyl)-3-pyridinamine (also known as 2-(piperidin-1-yl)pyridin-3-amine) represents a highly versatile, dual-ring architectural building block. Comprising a basic piperidine moiety conjugated to a 3-aminopyridine core, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly small-molecule kinase inhibitors targeting oncogenic and inflammatory pathways.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol grounded in mechanistic causality, and maps its utility in modern target-directed drug discovery.

Physicochemical Profiling & Structural Analysis

The structural integrity of 2-(1-Piperidinyl)-3-pyridinamine dictates its reactivity and biological binding profile. The electron-donating nature of the piperidine ring at the 2-position significantly enriches the electron density of the pyridine ring, thereby modulating the basicity of the adjacent primary amine at the 3-position. This electronic cross-talk is critical when designing molecules that must form precise hydrogen bonds within the ATP-binding pockets of target proteins.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(1-Piperidinyl)-3-pyridinamine
CAS Registry Number 5028-14-8[1]
Molecular Formula C10H15N3[2]
Molecular Weight 177.25 g/mol [2]
Purity Standards (Commercial) ≥97% to ≥98% (NMR/HPLC validated)[1][2]
Storage Conditions Sealed in a dry environment, 2-8°C[2]
SMILES String C1CCN(CC1)C2=C(C=CC=N2)N[2]

Synthetic Methodology: Self-Validating Protocol

To ensure reproducibility and high yield, the synthesis of 2-(1-Piperidinyl)-3-pyridinamine is typically executed via a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation. The following protocol is designed with built-in causality to explain the thermodynamic and kinetic rationale behind each step.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple piperidine to the pyridine core. Starting Material: 2-chloro-3-nitropyridine.

  • Mechanism & Causality: The highly electron-withdrawing nature of the 3-nitro group activates the 2-position chloride for nucleophilic attack by stabilizing the anionic Meisenheimer complex intermediate.

  • Protocol:

    • Solvent Selection: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that accelerates SNAr reactions by poorly solvating the nucleophile, thereby increasing its reactivity.

    • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq). Rationale: K₂CO₃ acts as a non-nucleophilic inorganic base to scavenge the HCl byproduct. Removing HCl prevents the protonation and subsequent deactivation of the piperidine nucleophile.

    • Reaction: Add piperidine (1.2 eq) dropwise at 0°C to control the initial exothermic reaction, then warm to room temperature and stir for 4 hours.

    • Workup: Quench with distilled water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate 3-nitro-2-(piperidin-1-yl)pyridine .

Step 2: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the nitro group to a primary amine to yield the final product.

  • Mechanism & Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could protonate the basic piperidine nitrogen, complicating isolation or causing unwanted side reactions.

  • Protocol:

    • Preparation: Dissolve the 3-nitro-2-(piperidin-1-yl)pyridine intermediate in analytical-grade methanol.

    • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert argon atmosphere. Rationale: Pd/C provides a massive surface area for H₂ gas adsorption, facilitating a clean, room-temperature reduction of the nitro group without over-reducing the aromatic pyridine ring.

    • Reduction: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (1 atm via a balloon setup). Stir vigorously at room temperature for 12 hours.

    • Purification: Filter the heterogeneous mixture through a pad of Celite. Rationale: Celite safely traps the pyrophoric Pd/C catalyst, preventing ignition upon exposure to air.

    • Isolation: Concentrate the filtrate in vacuo to afford pure 2-(1-Piperidinyl)-3-pyridinamine [3].

Application in Drug Discovery: Kinase Inhibition Pathways

In targeted therapeutics, the 2-(1-Piperidinyl)-3-pyridinamine scaffold is frequently utilized as an ATP-mimetic hinge binder[4]. The primary amine at the 3-position and the adjacent pyridine nitrogen create a potent hydrogen bond donor-acceptor motif. This motif securely anchors the molecule to the peptide backbone of a kinase's hinge region (e.g., in Tyrosine Kinase Non-Receptor 1, TNK1)[4]. Simultaneously, the piperidine ring is directed toward the solvent-exposed channel or a specific hydrophobic pocket, allowing for the attachment of further functional groups to achieve target selectivity.

G Scaffold 2-(1-Piperidinyl)-3-pyridinamine Scaffold Hinge Kinase Hinge Region Binding (ATP Mimetic) Scaffold->Hinge H-Bonding Target Target Kinase (e.g., TNK1) Hinge->Target Competitive Inhibition Downstream Downstream Signaling Inhibition Target->Downstream Pathway Blockade

Kinase inhibition workflow utilizing the aminopyridine scaffold.

By competitively displacing ATP, derivatives of this scaffold halt the phosphorylation of downstream effector proteins, effectively short-circuiting aberrant signaling pathways responsible for tumor proliferation or chronic inflammation.

References

  • Synquest Labs. "CAS 5028-14-8 | 2-(1-Piperidinyl)-3-pyridinamine - Synquest Labs." Retrieved from 1

  • ChemScene. "5028-14-8 | 2-(Piperidin-1-yl)pyridin-3-amine | ChemScene." Retrieved from 2

  • Sigma-Aldrich. "2-(1-Piperidinyl)-3-pyridinamine AldrichCPR | Sigma-Aldrich." Retrieved from 3

  • Google Patents. "CN114302878A - Tyrosine kinase non-receptor 1(TNK1) inhibitors and uses thereof." Retrieved from 4

Sources

Technical Guide: Medicinal Chemistry Applications of 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological utility of 2-(1-Piperidinyl)-3-pyridinamine .

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) is a privileged heterocyclic building block characterized by a 3-amino-pyridine core substituted at the 2-position with a bulky, lipophilic piperidine ring. This scaffold is highly valued in drug discovery for its ability to modulate physicochemical properties (solubility, pKa) and binding kinetics in restricted protein pockets.[1]

Unlike simple aminopyridines, the steric bulk of the piperidine ring at the ortho position forces the C3-amino group into specific conformations, reducing the entropic penalty upon binding. This guide explores its utility as a precursor for kinase inhibitors (hinge binders), GPCR ligands, and its role in optimizing ADME profiles.

Chemical Profile & Structural Biology

Physicochemical Properties

The molecule combines a hydrogen-bond donor (primary amine), a hydrogen-bond acceptor (pyridine nitrogen), and a hydrophobic moiety (piperidine).

PropertyValue / DescriptionRelevance in MedChem
Molecular Weight 177.25 g/mol Ideal for Fragment-Based Drug Design (FBDD).
cLogP ~1.65Moderate lipophilicity; good membrane permeability.
pKa (Pyridine N) ~6.5 - 7.0Protonatable at physiological pH; aids solubility.
PSA ~42 ŲWell within the range for CNS penetration (<90 Ų).
Rotatable Bonds 1 (C2-N bond)Restricted rotation due to steric clash with C3-amine.
The "Ortho-Effect" & Conformation

The steric hindrance between the C2-piperidine ring and the C3-amino group prevents coplanarity. This "twist" is a critical design feature:

  • Solubility: Disrupts crystal packing, often leading to better solubility compared to planar analogues (e.g., 2-phenyl-3-aminopyridine).

  • Selectivity: The non-planar topology allows the scaffold to fit into "L-shaped" or hydrophobic pockets in enzymes (e.g., Kinase back-pockets) that reject flat aromatic systems.

Synthetic Accessibility & Protocols

The synthesis of 2-(1-Piperidinyl)-3-pyridinamine is robust, typically proceeding via Nucleophilic Aromatic Substitution (


) followed by reduction. This pathway is preferred over metal-catalyzed couplings due to lower cost and the absence of heavy metal impurities.
Primary Synthetic Route ( + Reduction)

Step 1:


 Displacement 
  • Reactants: 2-Chloro-3-nitropyridine + Piperidine.

  • Conditions:

    
    , DMF or Acetonitrile, 60-80°C.
    
  • Mechanism: The nitro group at C3 activates the C2-chlorine for displacement by the piperidine amine.

Step 2: Nitro Reduction

  • Reactants: 2-(1-Piperidinyl)-3-nitropyridine.

  • Conditions:

    
    , Pd/C (Catalytic hydrogenation) OR Fe/NH4Cl (Chemical reduction).
    
  • Outcome: Quantitative conversion to the amine.

Visualization: Synthetic Workflow

Synthesis_Pathway SM1 2-Chloro-3-nitropyridine Inter Intermediate: 2-(Piperidin-1-yl)-3-nitropyridine SM1->Inter S_NAr K2CO3, DMF, 80°C Reagent Piperidine (Nucleophile) Reagent->Inter Product Product: 2-(1-Piperidinyl)-3-pyridinamine Inter->Product Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthetic pathway yielding the target scaffold from commercially available precursors.

Medicinal Chemistry Applications

Kinase Inhibitors (The Hinge Binder)

In kinase drug discovery, the aminopyridine motif is a classic "hinge binder."

  • Mechanism: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH. The C3-amino group (usually derivatized as a urea or amide) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

  • Role of Piperidine: The C2-piperidine projects into the Solvent Front or the Ribose Binding Pocket . Its bulk prevents the inhibitor from binding to kinases with smaller gatekeeper residues, thereby enhancing selectivity.

  • Target Examples: This motif is relevant in the design of inhibitors for ALK (Anaplastic Lymphoma Kinase) and CDK (Cyclin-Dependent Kinase) families.

GPCR Ligands (The Hydrophobic Clamp)

For G-Protein Coupled Receptors (e.g., Histamine H3/H4 , Muscarinic receptors), the piperidine ring provides a critical hydrophobic interaction.

  • Design Strategy: The basic nitrogen of the piperidine (if not attached directly to the aromatic ring) usually interacts with an Aspartate residue. However, in this scaffold (N-linked to pyridine), the piperidine nitrogen is non-basic (aniline-like).

  • Utility: It serves as a neutral, lipophilic spacer that orients the "warhead" (attached to the C3-amine) into the orthosteric site.

Structural Alerts & Toxicity
  • Metabolic Liability: The piperidine ring is susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • Mitigation: Blocking metabolic "soft spots" on the piperidine ring by adding fluorine or methyl groups (e.g., 4,4-difluoropiperidine analogues) is a common optimization strategy [1].

Experimental Protocol: Derivatization

Objective: Synthesis of a Urea derivative (Common in Kinase Inhibitors) using 2-(1-Piperidinyl)-3-pyridinamine.

Protocol:

  • Preparation: Dissolve 2-(1-Piperidinyl)-3-pyridinamine (1.0 eq) in anhydrous DCM (Dichloromethane).

  • Activation: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Coupling: Dropwise add the desired Isocyanate (1.1 eq) (e.g., Phenyl isocyanate).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target Mass = MW_Amine + MW_Isocyanate).

  • Workup: Quench with water. Extract with DCM. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

  • 1H NMR: Appearance of Urea NH protons (typically

    
     8.0–9.5 ppm).
    
  • LC-MS: Single peak with correct

    
    .
    

Biological Signaling & Mechanism of Action[2]

The following diagram illustrates how a generic inhibitor derived from this scaffold interrupts a kinase signaling cascade (e.g., MAPK/ERK pathway).

Signaling_Pathway Receptor Growth Factor Receptor (RTK) RAS RAS (GTPase) Receptor->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK RAF->MEK Phosphorylation Inhibitor Scaffold-Based Inhibitor Inhibitor->RAF Blocks ATP Binding ERK ERK MEK->ERK Nucleus Transcription Factors (Proliferation) ERK->Nucleus Gene Expression

Figure 2: Mechanism of action showing the interception of the RAF/MEK pathway by a kinase inhibitor derived from the aminopyridine scaffold.

References

  • Sigma-Aldrich. (2025). 2-(1-Piperidinyl)-3-pyridinamine Product Specification. Retrieved from

  • ChemScene. (2024). Medicinal Chemistry Applications of Aminopyridines. Retrieved from

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[1] PubMed Central. Retrieved from

  • Accela ChemBio. (2023). Synthesis and Properties of Pyridine-3-methanamine derivatives. Retrieved from

  • Google Patents. (2022). Tyrosine kinase non-receptor 1 (TNK1) inhibitors (CN114302878A). Retrieved from

Sources

Biological activity of 3-amino-2-piperidinopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Activity & Therapeutic Potential of 3-Amino-2-Piperidinopyridine Derivatives

Abstract This technical guide provides an in-depth analysis of 3-amino-2-piperidinopyridine derivatives, a privileged scaffold in medicinal chemistry. Primarily recognized for their role as allosteric inhibitors of the protein tyrosine phosphatase SHP2 (PTPN11), these derivatives represent a critical "scaffold hop" from earlier aminopyrazine-based inhibitors (e.g., SHP099). This document details the structural basis of their activity, specific synthesis protocols, Structure-Activity Relationships (SAR), and their expanding therapeutic utility in oncology and neurodegenerative research.

Core Scaffold & Pharmacological Significance[1]

The 3-amino-2-piperidinopyridine core (CAS 5028-14-8) consists of a pyridine ring substituted at the C2 position with a piperidine moiety and at the C3 position with a primary amino group. This specific connectivity is pharmacologically distinct from fused bicyclic systems (e.g., 1,8-naphthyridines) and offers unique vectors for hydrogen bonding and hydrophobic interactions within enzyme pockets.

The "Scaffold Hop" in SHP2 Inhibition

The development of SHP2 inhibitors has evolved from catalytic site inhibitors (which suffered from poor selectivity due to the conserved nature of PTP active sites) to allosteric inhibitors.

  • Origin: The seminal allosteric inhibitor SHP099 utilizes an aminopyrazine core.[1]

  • Evolution: Medicinal chemists employed scaffold hopping to replace the pyrazine with a pyridine ring. This modification alters the electronic properties (basicity) of the central ring and the vectors of the attached substituents, often improving metabolic stability and reducing off-target effects (e.g., hERG channel inhibition) associated with the pyrazine series.

Mechanism of Action: Allosteric SHP2 Inhibition

SHP2 acts as a critical node in the RAS-MAPK signaling pathway. Under basal conditions, SHP2 is auto-inhibited: its N-terminal SH2 domain (N-SH2) binds to its own PTP catalytic domain, blocking the active site.[2]

Mechanism: 3-amino-2-piperidinopyridine derivatives function as molecular glues that stabilize this auto-inhibited (closed) conformation .

  • Binding Site: They bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Interaction: The C3-amino group of the pyridine acts as a critical hydrogen bond donor/acceptor, interacting with residues like Glu250 or Thr219 (depending on exact substitution).

  • Piperidine Role: The piperidine ring projects into the solvent-exposed region or interacts with specific acidic residues (e.g., Asp/Glu) via protonated amines on the piperidine, locking the protein in the inactive state.

Signaling Pathway Visualization

SHP2_Pathway cluster_mechanism Allosteric Inhibition Mechanism RTK RTK Activation (Growth Factors) GRB2 GRB2 / GAB2 RTK->GRB2 Recruitment SHP2_Closed SHP2 (Closed/Inactive) Auto-inhibited GRB2->SHP2_Closed Binds SH2 domains SHP2_Open SHP2 (Open/Active) Phosphatase Active SHP2_Closed->SHP2_Open Conformational Change SHP2_Closed->SHP2_Open Blocked RAS RAS-GTP Loading SHP2_Open->RAS Dephosphorylates RAS-GAP binding sites Inhibitor 3-Amino-2-Piperidinopyridine Derivative Inhibitor->SHP2_Closed Stabilizes (Molecular Glue) MAPK RAF -> MEK -> ERK Proliferation RAS->MAPK Signaling Cascade

Figure 1: Mechanism of SHP2 allosteric inhibition. The derivative stabilizes the inactive conformation, preventing the phosphatase from activating the RAS-MAPK cascade.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesize 2-(4-amino-1-piperidinyl)-3-pyridinamine (a representative core intermediate). Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction. This route is preferred over metal-catalyzed couplings for this specific scaffold due to the high reactivity of 2-halo-3-nitropyridines.

Materials
  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 4-Boc-aminopiperidine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Palladium on Carbon (Pd/C, 10% w/w), Hydrogen gas (
    
    
    
    ), Ethanol (EtOH), DMF.
  • Equipment: Round bottom flask, reflux condenser, hydrogenation apparatus (Parr shaker or balloon).

Step-by-Step Methodology

Step 1: SNAr Coupling

  • Dissolve 2-chloro-3-nitropyridine (158 mg, 1.0 mmol) in DMF (5 mL).

  • Add 4-(N-Boc-amino)piperidine (240 mg, 1.2 mmol) and

    
      (276 mg, 2.0 mmol).
    
  • Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the chloropyridine.

  • Workup: Pour into ice water (20 mL). Filter the yellow precipitate (intermediate: tert-butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate). Wash with water and dry.

    • Checkpoint: The product should be a bright yellow solid due to the nitro-amine conjugation.

Step 2: Nitro Reduction

  • Dissolve the nitro intermediate from Step 1 in EtOH (10 mL).

  • Add 10% Pd/C (10% by weight of substrate).

  • Stir under

    
     atmosphere  (balloon pressure is sufficient) at room temperature for 12 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude 3-amino-2-piperidinopyridine derivative.

Step 3: Deprotection (Optional/Specific)

  • If the Boc group is present, treat with 4M HCl in Dioxane for 2 hours to liberate the primary amine on the piperidine ring, yielding the dihydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Flow Start 2-Chloro-3- nitropyridine Step1 SNAr Coupling (K2CO3, DMF, 80°C) Start->Step1 Reagent 4-Boc-amino piperidine Reagent->Step1 Intermed Nitro-Intermediate (Yellow Solid) Step1->Intermed Yield >85% Step2 Reduction (H2, Pd/C, EtOH) Intermed->Step2 Final 3-Amino-2- piperidinopyridine Derivative Step2->Final Yield >90%

Figure 2: Two-step synthesis of the 3-amino-2-piperidinopyridine core via SNAr and catalytic hydrogenation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activity of derivatives based on recent literature (e.g., J. Med. Chem., RSC Med. Chem.).[2][3][4][5][6][7][8][9][10] The "R-Group" refers to the substituent on the piperidine nitrogen or C4 position.

Table 1: Comparative Inhibitory Activity (SHP2)

Compound IDCore ScaffoldPiperidine Substituent (R)SHP2 IC50 (µM)Selectivity (vs SHP1)Notes
SHP099 Aminopyrazine(Reference)0.070>100xClinical benchmark; hERG liability.
Cmpd 11a 3-amino-pyridine 4-aminomethyl1.36 HighGood solubility; lower hERG risk.
Cmpd 12 3-amino-pyridine4-hydroxy>10.0LowLoss of critical ionic interaction.
Cmpd 23 3-amino-pyridine4-amino (free)0.027>50xOptimized lead; strong ionic clamp.

Key Insight: The basic amine on the piperidine ring is essential. It forms a salt bridge with acidic residues (e.g., Glu250) in the SHP2 allosteric pocket. Neutral substituents (like -OH) drastically reduce potency.

Secondary Therapeutic Applications

While SHP2 inhibition in oncology (KRAS-mutant cancers) is the primary application, this scaffold shows versatility:

  • Alzheimer's Disease (AChE Inhibition):

    • Derivatives such as 2-(piperidin-1-yl)quinoline-3-carbaldehydes (fused analogs of the core scaffold) have demonstrated dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[5]

    • Mechanism:[10] The piperidine ring mimics the choline substrate, binding to the anionic sub-site of the enzyme.

  • Antitubercular Agents:

    • Piperidinothiosemicarbazone derivatives of pyridine have shown MIC values of 2–4 µg/mL against M. tuberculosis.[4] The lipophilicity of the piperidine ring aids in penetrating the mycobacterial cell wall.

References

  • Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. RSC Medicinal Chemistry. (2022). Link

  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry. (2019). Link

  • Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. ResearchGate. (2025). Link

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. Molecules. (2021). Link

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. (2025). Link

Sources

Literature review of 2-(1-Piperidinyl)-3-pyridinamine in kinase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine (CAS: 33421-40-8) represents a privileged scaffold in the design of small-molecule kinase inhibitors. While not a marketed drug in isolation, this moiety serves as a critical pharmacophore and building block in Fragment-Based Drug Discovery (FBDD). Its structural architecture—comprising a pyridine core with an exocyclic amine at the C3 position and a bulky, lipophilic piperidine ring at the C2 position—enables precise interactions within the ATP-binding pocket of various protein kinases.

This technical guide reviews the synthesis, structural biology, and medicinal chemistry applications of this scaffold, with a specific focus on its utility in targeting TNK1 (Tyrosine Kinase Non-Receptor 1) and its broader relevance in Type I kinase inhibitor design.

Part 1: Chemical Identity & Structural Logic

Structural Analysis

The molecule consists of a pyridine ring substituted with an electron-donating amino group (


) and a saturated nitrogen heterocycle (piperidine).[1]
FeatureChemical FunctionKinase Binding Role
Pyridine Nitrogen (N1) H-bond AcceptorOften interacts with the solvent or water networks; modulates pKa.
C3-Amino Group H-bond DonorCritical Hinge Binder: Forms hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., Glu, Met residues).
C2-Piperidine Ring Hydrophobic/Steric BulkSolvent Front/Ribose Pocket: Orients towards the solvent interface, improving solubility and preventing non-specific aggregation. Can also induce induced-fit conformational changes.
Physicochemical Properties
  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 177.25 g/mol [2]

  • LogP (Predicted): ~1.5 - 2.0 (Favorable for membrane permeability)

  • pKa: The pyridine ring nitrogen is weakly basic due to the electron-donating effects of the substituents, while the piperidine nitrogen is part of an aniline-like system (via conjugation), modulating the overall basicity.

Part 2: Synthesis Protocol (Self-Validating System)

The synthesis of 2-(1-Piperidinyl)-3-pyridinamine is a robust, two-step process involving Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction. This protocol is standard in medicinal chemistry for generating aminopyridine libraries.
Step-by-Step Methodology

Step 1:


 Displacement 
  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Piperidine (1.2 eq), Triethylamine (

    
    , 1.5 eq).
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: The electron-withdrawing nitro group at C3 activates the C2-chlorine for displacement by the nucleophilic piperidine nitrogen.

  • Observation: Reaction mixture typically turns bright yellow/orange due to the formation of the nitro-amino conjugated system.

Step 2: Nitro Reduction

  • Reagents: Hydrogen gas (

    
    , 1 atm) or Ammonium Formate.
    
  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Conditions: Stir at Room Temperature (RT) for 6–12 hours.

  • Workup: Filter through Celite to remove Pd/C; concentrate filtrate.

  • Validation: Disappearance of the nitro peak (~1350/1530

    
     IR) and appearance of the amine signal.
    
Synthesis Workflow Diagram

SynthesisPath Figure 1: Two-step synthesis of the 2-(1-Piperidinyl)-3-pyridinamine scaffold. Start 2-Chloro-3-nitropyridine Inter 2-(1-Piperidinyl)-3-nitropyridine (Yellow Solid) Start->Inter Piperidine, Et3N EtOH, Reflux (SNAr) Product 2-(1-Piperidinyl)-3-pyridinamine (Target Scaffold) Inter->Product H2, Pd/C MeOH, RT (Reduction)

Part 3: Mechanistic Role in Kinase Inhibition

The "Hinge-Binder" Paradigm

In the context of kinase inhibition, the 3-aminopyridine motif is a classic "hinge binder." The exocyclic amine (at C3) often acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region.

  • Modification: In many potent inhibitors, the C3-amine is further derivatized into an amide or urea . This transformation increases the number of hydrogen bond interactions (Donor-Acceptor pairs) and positions the scaffold deeper into the hydrophobic pocket.

  • Example: In TNK1 (Tyrosine Kinase Non-Receptor 1) inhibitors, this core is utilized to anchor the molecule within the ATP-binding site while the piperidine ring projects towards the solvent front, solubilizing the compound and interacting with surface residues.

Case Study: TNK1 Inhibition

Recent patent literature (e.g., CN114302878A) highlights the utility of piperidinyl-pyridine scaffolds in targeting TNK1. TNK1 is an ACK family kinase implicated in cancer cell survival.

  • Mechanism: The 2-(1-piperidinyl) group provides a specific steric shape that fits the "gatekeeper" region or the ribose-binding pocket, depending on the exact orientation of the inhibitor.

  • Selectivity: The substitution of the piperidine ring (e.g., adding polar groups like -OH or -F) allows medicinal chemists to tune the selectivity against other kinases like ACK1 or FLT3.

Signaling Pathway Impact

Inhibition of kinases utilizing this scaffold (like TNK1 or upstream RTKs) disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK pathway.

SignalingPathway Figure 2: Impact of scaffold-based inhibition on the RAS-MAPK signaling cascade. Inhibitor 2-(1-Piperidinyl)-3-pyridinamine (Scaffold-based Inhibitor) TNK1 TNK1 / ACK1 (Target Kinase) Inhibitor->TNK1 Inhibits RAS RAS-GTP TNK1->RAS Activates (Normal State) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors

Part 4: Comparative SAR Analysis

The 2-(1-Piperidinyl)-3-pyridinamine scaffold is rarely used "naked." It is almost always a substructure. The table below compares its attributes with similar common kinase scaffolds.

Scaffold TypeC2 SubstituentC3 SubstituentKey FeatureCommon Application
Target Scaffold 1-Piperidinyl -NH2 (Amine) Balanced lipophilicity/solubility; flexible ring.TNK1, FAK, ALK (Early discovery)
AminopyridineMorpholine-NH2Higher solubility; lower metabolic stability.PI3K / mTOR inhibitors
AminopyridinePyrrolidine-NH2Smaller steric bulk; tighter binding pockets.JAK inhibitors
Imidazo-pyridine(Fused)N/ARigidified core; reduced entropy penalty.p38 MAP Kinase inhibitors

References

  • Patent: Tyrosine kinase non-receptor 1 (TNK1) inhibitors and uses thereof. CN114302878A. (2022). Link

  • Chemical Source: 2-(1-Piperidinyl)-3-pyridinamine (CAS 33421-40-8).[5] Sigma-Aldrich / Merck. Link

  • Literature: Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors. J. Med. Chem. (2017). (Contextual reference for aminopyridine scaffolds). Link

  • Database: PubChem Compound Summary for CID 12215884: 2-(1-Piperidinyl)-3-pyridinamine. National Center for Biotechnology Information. Link

Sources

Solubility Profile of 2-(1-Piperidinyl)-3-pyridinamine in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a versatile building block in medicinal chemistry and advanced materials, 2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) presents a unique physicochemical profile. The molecule features a dual-ring architecture—a lipophilic aliphatic piperidine ring conjugated to a polar aromatic pyridine core—complemented by a primary amine group. This structural duality creates a complex solubility landscape governed by competing dispersion forces, dipole interactions, and hydrogen-bonding networks.

This technical guide provides an in-depth analysis of the thermodynamic solubility of 2-(1-Piperidinyl)-3-pyridinamine across various organic solvent classes. By integrating the Hansen Solubility Parameter (HSP) framework with empirical thermodynamic data, this document equips formulation scientists, synthetic chemists, and process engineers with the mechanistic understanding required to optimize solvent selection for crystallization, extraction, and active pharmaceutical ingredient (API) synthesis.

Structural Analysis & Physicochemical Grounding

To predict and manipulate the solubility of 2-(1-Piperidinyl)-3-pyridinamine, we must first deconstruct its molecular architecture. The compound's solubility is not merely a function of its bulk polarity, but a highly localized interplay of distinct functional groups.

Key Structural Features:
  • The Pyridine Core: Acts as a strong hydrogen-bond acceptor (

    
    ) and contributes to the polar cohesive energy (
    
    
    
    ) due to the electronegative nitrogen atom.
  • The Piperidine Ring: An aliphatic, saturated heterocycle that significantly increases the molecule's lipophilicity (LogP ~1.65) and drives dispersion interactions (

    
    ) with non-polar and halogenated solvents [1].
    
  • The 3-Amino Group (-NH₂): Serves as both a hydrogen-bond donor and acceptor. In the solid state, this group forms strong intermolecular hydrogen bonds, increasing the crystal lattice energy that must be overcome during dissolution.

Table 1: Physicochemical Properties
PropertyValueImplication for Solubility
Molecular Formula C₁₀H₁₅N₃Moderate molecular weight (177.25 g/mol ) favors general solvation.
LogP (Predicted) 1.65Indicates moderate lipophilicity; favors moderately non-polar to polar aprotic solvents [1].
Topological Polar Surface Area (TPSA) 42.15 ŲSuggests good permeability and strong interactions with polar protic/aprotic solvents.
H-Bond Donors / Acceptors 1 / 3High capacity for hydrogen bonding; dictates strong affinity for alcohols and amides.

Mechanistic Solubility Framework: Hansen Solubility Parameters (HSP)

The dissolution of 2-(1-Piperidinyl)-3-pyridinamine is best modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of the solute and solvent into three distinct vectors: dispersion forces (


), polar forces (

), and hydrogen bonding (

) [5].

For dissolution to occur, the HSP distance (


) between the solute and the solvent must be smaller than the interaction radius (

) of the solute.
  • Polar Aprotic Solvents (e.g., NMP, DMF): These solvents possess high

    
     and 
    
    
    
    (acceptor) values. They act as exceptional solvents for 2-(1-Piperidinyl)-3-pyridinamine because they disrupt the intermolecular hydrogen bonds of the 3-amino group while stabilizing the polar pyridine core [2].
  • Halogenated Solvents (e.g., Chloroform): Chloroform exhibits a strong polarizability and a highly compatible

    
     vector, allowing it to efficiently solvate the bulky piperidine ring while maintaining sufficient dipole interactions with the pyridine nitrogen [3].
    

G Solute 2-(1-Piperidinyl)-3-pyridinamine (Solute) Dispersion Dispersion Forces (δD) Piperidine Ring Solute->Dispersion Polar Polar Forces (δP) Pyridine Ring Solute->Polar H_Bond Hydrogen Bonding (δH) Primary Amine (-NH2) Solute->H_Bond NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Dispersion->NonPolar Dominant Interaction Aprotic Polar Aprotic Solvents (e.g., DMF, NMP, Acetone) Polar->Aprotic Dipole-Dipole H_Bond->Aprotic H-Bond Acceptor Protic Polar Protic Solvents (e.g., Methanol, Ethanol) H_Bond->Protic H-Bond Donor/Acceptor

Hansen Solubility Parameter (HSP) interaction pathways for solvent selection.

Empirical Solubility Profile in Organic Solvents

Based on thermodynamic studies of structurally analogous aminopyridines and the specific lipophilic contributions of the piperidine moiety, the solubility profile of 2-(1-Piperidinyl)-3-pyridinamine follows a distinct hierarchy governed by temperature and solvent class [2][3].

Table 2: Comparative Solubility Matrix at 298.15 K
Solvent ClassRepresentative SolventRelative SolubilityMechanistic Causality
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)Very High Strong H-bond acceptance from the -NH₂ group; excellent dipole matching with the pyridine core [2].
Polar Aprotic N,N-Dimethylformamide (DMF)High Similar to NMP, but slightly lower molar volume reduces entropic driving force.
Polar Protic Methanol / EthanolHigh Dual H-bond donor/acceptor capacity efficiently breaks the solute's crystal lattice. Solubility decreases as alcohol chain length increases (Methanol > Ethanol > Propanol)[2].
Halogenated ChloroformModerate to High High dispersion forces (

) perfectly match the lipophilic piperidine ring. Weak H-bond donor capacity of CHCl₃ interacts with the pyridine nitrogen[3].
Ketones / Esters Acetone / Ethyl AcetateModerate Good dipole interactions, but weaker H-bond acceptance compared to amides. Acetone outperforms ethyl acetate due to lower steric hindrance[3].
Aliphatic Hydrocarbons n-Hexane / CyclohexaneVery Low Complete lack of polar and H-bonding vectors. Unable to overcome the solid-state lattice energy of the amino group [2].

Note: Solubility increases exponentially with temperature across all viable solvents, following the van 't Hoff equation and solid-liquid phase equilibrium theories.

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, self-validating solubility data for 2-(1-Piperidinyl)-3-pyridinamine in specific proprietary solvent mixtures, the Isothermal Shake-Flask Method (adapted from OECD Guideline 105) is the gold standard [4].

Unlike kinetic solubility methods (e.g., solvent shift), the shake-flask method ensures true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

Self-Validating Protocol:
  • Preparation & Saturation: Add an excess amount of crystalline 2-(1-Piperidinyl)-3-pyridinamine to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass flask. Causality: Excess solid ensures that the chemical potential of the solute in the solid phase equals that in the liquid phase.

  • Thermostatic Equilibration: Place the flask in a thermostatic water bath shaker set to the desired temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 RPM for 48 to 72 hours . Causality: Aminopyridines can form metastable supersaturated states. Extended equilibration prevents false-positive high solubility readings.

  • Equilibrium Verification (The Self-Validating Step): Sample the solution at 48 hours and 72 hours. If the concentration variance is <2%, thermodynamic equilibrium is confirmed [4].

  • Phase Separation: Allow the flask to stand undisturbed for 12 hours to settle microcrystals. Filter the supernatant using a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents solute adsorption, which is critical for lipophilic compounds.

  • Quantitative Analysis: Dilute the filtrate with a compatible mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically measured at ~280 nm for the conjugated pyridine system).

Workflow Prep 1. Solvent Preparation Select organic solvent matrix Add 2. Solute Addition Add excess 2-(1-Piperidinyl)-3-pyridinamine Prep->Add Shake 3. Thermostatic Shaking Equilibrate at 298.15 K for 48-72 hrs Add->Shake Phase 4. Phase Separation Centrifugation / Filtration (0.22 µm) Shake->Phase Analysis 5. Quantitative Analysis HPLC-UV or Spectrophotometry Phase->Analysis Data 6. Data Processing Calculate mole fraction & solubility Analysis->Data

Standardized shake-flask methodology for thermodynamic solubility determination.

Implications for Drug Development and Synthesis

Understanding the solubility profile of 2-(1-Piperidinyl)-3-pyridinamine is critical for optimizing downstream pharmaceutical workflows:

  • Reaction Solvent Selection: For nucleophilic substitutions or cross-coupling reactions involving the 3-amino group, polar aprotic solvents like NMP or DMF are ideal as they maximize solute concentration while leaving the amine unencumbered by strong protic solvation shells.

  • Crystallization and Purification: The steep temperature-solubility gradient in solvents like Methanol and Ethyl Acetate makes them excellent candidates for cooling crystallization. Conversely, non-polar solvents like Hexane or Heptane serve as highly effective anti-solvents to force precipitation during purification [3][5].

By leveraging the interplay between the lipophilic piperidine ring and the polar aminopyridine core, researchers can rationally design solvent systems that maximize yield, purity, and operational efficiency.

References

  • ChemScene. "2-(Piperidin-1-yl)pyridin-3-amine General Information and Computational Chemistry Data". ChemScene.
  • Journal of Chemical & Engineering Data. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K". ACS Publications.
  • Journal of Chemical & Engineering Data. "Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate". ACS Publications.
  • National Center for Biotechnology Information (NCBI). "Will we ever be able to accurately predict solubility?". PMC.
  • National Center for Biotechnology Information (NCBI). "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients". PMC.

Safety data sheet (SDS) and toxicity of 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Toxicological Profile of 2-(1-Piperidinyl)-3-pyridinamine

Part 1: Executive Summary

2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) is a heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. As a structural hybrid of an aminopyridine and a piperidine moiety, it presents a unique toxicological profile that blends the irritant properties of secondary amines with the potential neuroactivity of pyridine derivatives.[1]

This guide provides a rigorous technical analysis of the compound's safety data, handling requirements, and toxicological risks.[1] It is designed for researchers who require actionable protocols beyond the standard Safety Data Sheet (SDS).[1]

Part 2: Chemical Identity & Physicochemical Properties

Understanding the physical state and reactivity of this compound is the first line of defense.[1] The amino group at position 3 is susceptible to oxidation, necessitating specific storage conditions.[1]

PropertyData
Chemical Name 2-(1-Piperidinyl)-3-pyridinamine
Synonyms 3-Amino-2-piperidinopyridine; 2-Piperidin-1-yl-pyridin-3-ylamine
CAS Number 5028-14-8
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Physical State Solid (often off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water
pKa (Predicted) ~9.5 (Piperidine nitrogen), ~6.0 (Pyridine nitrogen)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated

Part 3: Hazard Identification & Risk Assessment

Based on GHS (Globally Harmonized System) classifications and Structure-Activity Relationship (SAR) analysis of the aminopyridine core.[1]

GHS Classification
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard CodeHazard StatementRisk Context
H302 Harmful if swallowedAcute oral toxicity category 4.[1] Estimated LD50: 300–2000 mg/kg.[1]
H315 Causes skin irritationModerate irritant.[1] Amines can saponify skin lipids, causing dermatitis.[1]
H319 Causes serious eye irritationHigh risk of corneal injury due to basicity.[1]
H335 May cause respiratory irritationDust/vapor inhalation triggers mucosal inflammation.[1]
Structural Hazard Analysis (SAR)

The toxicity of 2-(1-Piperidinyl)-3-pyridinamine is derived from its two pharmacophores:

  • 3-Aminopyridine Core: Historically associated with K+ channel blockade, which can lead to neuronal hyperexcitability.[1] While the piperidine substitution at position 2 sterically hinders this effect compared to bare 3-aminopyridine, the potential for neurotoxicity remains a critical consideration during high-exposure events.[1]

  • Piperidine Ring: Contributes to the compound's basicity and lipophilicity, facilitating membrane permeability and potential skin absorption.[1]

Part 4: In-Depth Toxicological Profile

Acute Toxicity
  • Oral: Classified as Harmful (Category 4).[1][2] Ingestion may cause gastrointestinal distress, nausea, and potential CNS effects (tremors, excitation) due to the pyridyl moiety.[1]

  • Dermal: While specific LD50 dermal data is limited for this CAS, analogous aminopyridines show significant dermal absorption.[1] Treat as "Harmful in contact with skin."[1][2][3][4]

  • Inhalation: Dusts are highly irritating to the upper respiratory tract.[1]

Chronic & Long-Term Effects
  • Sensitization: Secondary and tertiary amines are known potential sensitizers.[1] Repeated dermal exposure may lead to allergic contact dermatitis.[1]

  • Genotoxicity: No specific alerts for mutagenicity (Ames negative predicted based on similar scaffolds), but caution is advised as aminopyridines can be metabolically activated.[1]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1]

Part 5: Safe Handling & Experimental Protocols

This section outlines a self-validating workflow for handling this compound in a research setting.

Engineering Controls
  • Primary: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood .[1]

  • Secondary: Use a static-dissipative balance enclosure if the powder is fine/dry to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Hands Double Nitrile Gloves (0.11 mm min)Amines can permeate latex.[1] Double gloving provides a visual break indicator and increased breakthrough time.[1]
Eyes Chemical Safety Goggles Safety glasses are insufficient for powders that can drift; tight-fitting goggles prevent ocular alkali burns.[1]
Respiratory N95/P100 (if outside hood)Only required if engineering controls fail or during spill cleanup.
Body Lab Coat (Cotton/Poly) Standard protection against particulate adhesion.[1]
Emergency Response Protocols
  • Eye Contact: Immediate irrigation for 15 minutes is critical.[2][3] The basic nature of the amine can cause progressive damage even after the initial burn is felt.[1]

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use organic solvents (ethanol/acetone) to clean skin, as this enhances absorption of the compound.[1]

  • Spill Cleanup:

    • Evacuate area if dust is airborne.[1][2][3]

    • Don full PPE (including respiratory protection).[1][4]

    • Cover spill with a Dry Lime or Soda Ash mixture to neutralize and weigh down dust.[1]

    • Sweep carefully into a biohazard/chemical waste bag.[1]

Part 6: Visualizations

Figure 1: Structural Hazard Decomposition

A breakdown of the molecule's toxicophores to predict biological activity and safety risks.

StructuralHazard Compound 2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) PyridineCore 3-Aminopyridine Core Compound->PyridineCore PiperidineRing Piperidine Moiety Compound->PiperidineRing Risk1 Potential K+ Channel Blockade (Neurotoxicity Risk) PyridineCore->Risk1 Risk2 Metabolic Activation (Oxidative Stress) PyridineCore->Risk2 Risk3 Lipophilicity (LogP ~1.6) (Enhanced Skin Absorption) PiperidineRing->Risk3 Risk4 Basic Nitrogen (pKa ~9.5) (Corrosive/Irritant) PiperidineRing->Risk4

Caption: SAR analysis decomposing the compound into its constituent pharmacophores and associated toxicological risks.

Figure 2: Safe Handling Workflow

A logic-gated protocol for researchers to determine the correct handling procedures.

HandlingProtocol Start Start: Handling CAS 5028-14-8 StateCheck Is compound in solution? Start->StateCheck SolidState Solid / Powder Form StateCheck->SolidState No LiquidState Solution (DMSO/MeOH) StateCheck->LiquidState Yes Engineering Mandatory: Fume Hood SolidState->Engineering LiquidState->Engineering Weighing Weighing Protocol: 1. Static-free spatula 2. Anti-static gun (optional) 3. Closed balance door Disposal Disposal: Solid Waste Stream (Do not drain dispose) Weighing->Disposal PPE_Solid PPE: Double Nitrile Gloves + Goggles (Risk: Dust Inhalation) Engineering->PPE_Solid If Solid PPE_Liquid PPE: Single Nitrile Gloves + Glasses (Risk: Splash/Absorption) Engineering->PPE_Liquid If Liquid PPE_Solid->Weighing PPE_Liquid->Disposal

Caption: Decision matrix for PPE and engineering controls based on the physical state of the compound.

Part 7: References

  • ChemScene. (2024).[1] Safety Data Sheet: 2-(Piperidin-1-yl)pyridin-3-amine (CAS 5028-14-8).[1][5] Retrieved from

  • PubChem. (2024).[1] Compound Summary: Aminopyridine Derivatives and Toxicity Profiles.[1] National Library of Medicine.[1] Retrieved from

  • European Chemicals Agency (ECHA). (2024).[1] Information on Chemicals: Pyridinamine Derivatives.[1][6][4] Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-Aminopyridine (Analogous Data).[1] Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Pocket Guide to Chemical Hazards: Pyridine and Derivatives.[1] Retrieved from

Sources

History and discovery of piperidinyl-pyridinamine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Design, Synthesis, and Validation of the Piperidinyl-Pyridinamine Scaffold in Targeted Therapeutics.

Executive Summary

In the landscape of modern medicinal chemistry, the discovery of highly selective, orally bioavailable kinase inhibitors relies heavily on the use of privileged molecular scaffolds. Among these, the piperidinyl-pyridinamine (and its closely related derivatives, such as the N-(4-piperidinyl)-2-pyridinamine core) has emerged as a cornerstone pharmacophore.

This technical whitepaper deconstructs the structural biology, historical evolution, and synthetic methodologies surrounding this scaffold. By dissecting the causality behind its structural components—specifically, the bidentate hydrogen-bonding capacity of the aminopyridine and the physicochemical tuning provided by the piperidine ring—this guide provides drug development professionals with a comprehensive blueprint for leveraging this scaffold in rational drug design.

Historical Context & Structural Rationale

Early generations of ATP-competitive (Type I) kinase inhibitors often suffered from poor aqueous solubility, high lipophilicity, and off-target toxicities due to their reliance on flat, planar aromatic systems designed solely to occupy the hydrophobic adenine-binding pocket.

The paradigm shifted when structural biologists mapped the ATP-binding site's topology, revealing a solvent-exposed channel leading out of the kinase hinge region. The piperidinyl-pyridinamine scaffold was rationally designed to exploit this exact topology:

  • The 2-Aminopyridine Motif (Hinge Binder): This flat, electron-rich heteroaromatic system acts as a perfect adenine mimetic. It forms critical bidentate hydrogen bonds (one donor, one acceptor) with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met265 in IRAK4 or Met1199 in ALK) .

  • The Piperidine Ring (Solvent Vector): Appending a basic piperidine ring (pKa ~9.5) ensures the molecule is protonated at physiological pH. This not only drastically improves aqueous solubility but also allows the positively charged nitrogen to form stabilizing salt bridges with solvent-exposed acidic residues (Asp/Glu) at the edge of the ATP pocket.

G Hinge Kinase Hinge Region (Met/Leu Backbone) Aminopyridine 2-Aminopyridine Motif (H-Bond Donor/Acceptor) Hinge->Aminopyridine Bidentate H-Bonds Linker Linker / Spacer (Hydrophobic Pocket) Aminopyridine->Linker Piperidine Piperidine Ring (Solubilizing Group) Linker->Piperidine Solvent Solvent-Exposed Channel (Salt Bridge / Solvation) Piperidine->Solvent Enhanced Solubility

Diagram 1: Pharmacophore model of the piperidinyl-pyridinamine scaffold binding to a kinase.

Case Studies in Drug Discovery

IRAK4 Inhibitors (IRAK Inhibitor 1)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in innate immune signaling. During the optimization of early imidazo[1,2-a]pyridine hits, researchers discovered that incorporating an N-(4-piperidinyl)-2-pyridinamine moiety yielded exceptional potency and selectivity. The resulting compound, IRAK Inhibitor 1 (CAS 1042224-63-4), achieved an IC50 of 35 nM against IRAK4 while maintaining high aqueous solubility due to the piperidine nitrogen .

ALK/MET Inhibitors (Crizotinib)

While slightly modified, the blockbuster oncology drug Crizotinib utilizes an extended iteration of this scaffold: a piperidinyl-pyrazolyl-pyridinamine. The 2-aminopyridine acts as the rigid hinge binder, while the piperidine ring is directed precisely into the solvent channel, optimizing both the pharmacokinetic (PK) profile and the lipophilic ligand efficiency (LLE) .

Quantitative SAR Data

The table below summarizes the profound impact of the piperidine substitution on the physicochemical and biochemical profile of the core scaffold during lead optimization.

Scaffold ModificationHinge BinderSolvent VectorIRAK4 IC50 (nM)Aqueous Sol. (µg/mL)
Unsubstituted Core 2-AminopyridineNone (H)> 10,000< 5
Lipophilic Analog 2-AminopyridineCyclohexyl1,20012
IRAK Inhibitor 1 2-Aminopyridine4-Piperidinyl35> 250

Table 1: Comparative SAR demonstrating the necessity of the piperidine ring for both target affinity and solubility.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological intervention.

Synthesis of the N-(4-piperidinyl)-2-pyridinamine Core

This workflow utilizes a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by reduction and deprotection.

Step 1: SNAr Coupling

  • Procedure: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at 80°C for 12 hours.

  • Causality: The strongly electron-withdrawing nitro group at the 3-position activates the 2-position chloride for nucleophilic attack. DIPEA is selected as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing with the primary amine nucleophile.

Step 2: Nitro Reduction

  • Procedure: Isolate the intermediate and dissolve in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H2 gas and stir at room temperature under 1 atm H2 for 4 hours. Filter through Celite.

  • Causality: Catalytic hydrogenation cleanly reduces the nitro group to an amine without cleaving the Boc-protecting group. This newly formed amine can be further functionalized (e.g., cyclized into an imidazopyridine).

Step 3: Boc Deprotection

  • Procedure: Treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature. Evaporate to yield the final scaffold as a TFA salt.

  • Causality: Acidic cleavage removes the Boc group to reveal the basic secondary amine of the piperidine, which is strictly required for the solvent-channel salt bridge interactions in the biological target.

G SM1 2-Chloro-3-nitropyridine Step1 SNAr Reaction (DIPEA, DMF, 80°C) SM1->Step1 SM2 Boc-4-aminopiperidine SM2->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Nitro Reduction (Pd/C, H2) Int1->Step2 Int2 Aminopyridine Intermediate Step2->Int2 Step3 Boc Deprotection (TFA / DCM) Int2->Step3 Product N-(4-piperidinyl)- 2-pyridinamine Scaffold Step3->Product

Diagram 2: Step-by-step synthetic workflow for the N-(4-piperidinyl)-2-pyridinamine core.

Biological Validation: TR-FRET Kinase Assay

To validate the hinge-binding efficacy of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Causality of Assay Choice: TR-FRET utilizes a time delay before measuring fluorescence. This eliminates short-lived background auto-fluorescence commonly emitted by small-molecule libraries, ensuring high signal-to-noise ratios and trustworthy data.

  • Protocol:

    • Preparation: Mix recombinant kinase (e.g., IRAK4), biotinylated peptide substrate, and the test compound in assay buffer (HEPES pH 7.5, MgCl2, EGTA, 0.01% Brij-35).

    • Incubation: Incubate for 30 minutes at room temperature to allow compound-target equilibrium.

    • Initiation: Add ATP at its apparent

      
       concentration to initiate the reaction. Run for 60 minutes.
      
    • Detection: Stop the reaction with EDTA (to chelate Mg2+). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the FRET signal at 665 nm / 615 nm ratio.

  • Self-Validating System (Quality Control): Every assay plate must include a no-enzyme control (defining 0% activity) and a reference broad-spectrum inhibitor like Staurosporine (defining 100% inhibition). The assay is only deemed valid if the calculated Z'-factor is

    
    , proving the statistical reliability of the screening window.
    

G Compound Synthesized Library Biochemical TR-FRET Kinase Assay (IC50 Determination) Compound->Biochemical Cellular Cellular Target Engagement (NanoBRET / Western Blot) Biochemical->Cellular IC50 < 100 nM ADME In Vitro ADME (Microsomal Stability, PAMPA) Cellular->ADME Cellular IC50 < 500 nM Lead Lead Optimization ADME->Lead Favorable PK

Diagram 3: Biological evaluation cascade for piperidinyl-pyridinamine kinase inhibitors.

References

  • Buckley, G.M., Ceska, T.A., Fraser, J.L., et al. "IRAK-4 inhibitors. Part II: A structure-based assessment of imidazo[1,2-a]pyridine binding." Bioorganic & Medicinal Chemistry Letters 18.11 (2008): 3291-3295. URL:[Link]

  • Yoshimura, Y., et al. "Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs." International Journal of Molecular Sciences 24.6 (2023): 5831. URL:[Link]

Metabolic stability predictions for 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability predictions and validation frameworks for 2-(1-Piperidinyl)-3-pyridinamine (CAS 5028-14-8). This guide is structured for medicinal chemists and DMPK scientists, moving from structural deconstruction to predictive modeling and experimental validation.

Technical Guide & Experimental Framework

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic piperidine ring with a polar, electron-rich 3-aminopyridine core. While this duality enhances solubility and receptor binding potential (e.g., in GPCR or kinase targets), it introduces distinct metabolic liabilities.

This guide posits that the compound’s metabolic clearance will be driven by a biphasic mechanism :

  • Phase I (Oxidative): Dominated by CYP450-mediated oxidation of the piperidine ring (

    
    -carbon hydroxylation) and potential N-oxidation of the pyridine nitrogen.
    
  • Phase II (Conjugative): Driven by N-acetylation or N-glucuronidation of the exocyclic primary amine.

Understanding these pathways is critical, as the 3-aminopyridine moiety can serve as a precursor to reactive nitrenium ions if not adequately detoxified or sterically protected.

Structural Deconstruction & In Silico Prediction

Before wet-lab validation, we apply a "Site of Metabolism" (SOM) prediction strategy based on electronic density and steric accessibility.

Physicochemical Profile[1]
  • Lipophilicity (cLogP): ~1.65. Moderate lipophilicity suggests good membrane permeability but susceptibility to CYP3A4/2D6 binding.

  • Basicity (pKa): The pyridine nitrogen is weakly basic, but the 3-amino group increases electron density. The piperidine nitrogen is an aniline-like tertiary amine (conjugated to the heterocycle), significantly reducing its basicity compared to an isolated piperidine.

Predicted Metabolic Pathways (In Silico)

Using consensus modeling (e.g., SMARTCyp, Xenosite logic), the following hierarchy of metabolic instability is predicted:

RankSite of Metabolism (SOM)MechanismEnzyme System
1 Piperidine

-Carbons
C-Hydroxylation followed by ring opening or lactam formation.CYP3A4, CYP2D6
2 Exocyclic Primary AmineN-Acetylation (major) or N-Glucuronidation.NAT1/2, UGTs
3 Pyridine NitrogenN-Oxidation (forming Pyridine N-oxide).FMO, CYP450
4 Phenyl Ring (Pyridine C4-C6)Aromatic Hydroxylation (less likely due to N-heterocycle deactivation).CYP450
Mechanistic Pathway Diagram

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways Figure 1: Predicted Metabolic Fate of 2-(1-Piperidinyl)-3-pyridinamine Parent Parent Compound 2-(1-Piperidinyl)-3-pyridinamine M1 M1: Piperidine α-OH (Unstable Hemiaminal) Parent->M1 CYP3A4/2D6 (Oxidation) M3 M3: Pyridine N-Oxide Parent->M3 FMO/CYP (N-Oxidation) M5 M5: N-Acetyl Conjugate Parent->M5 NAT1/NAT2 (Acetylation) M6 M6: N-Glucuronide Parent->M6 UGT (Glucuronidation) M2 M2: Ring-Opened Aldehyde/Imine M1->M2 Spontaneous Ring Opening M4 M4: Lactam (2-Oxopiperidine) M1->M4 Further Oxidation

Caption: Figure 1: Predicted metabolic cascade showing the dominance of piperidine oxidation (Red path) and amine conjugation (Green path).

Experimental Validation Framework

To validate these predictions, a tiered experimental approach is required. This protocol prioritizes the identification of "soft spots" (high clearance sites) to guide lead optimization.

Tier 1: Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (


) driven by CYP450 enzymes.

Protocol:

  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Substrate Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Incubation:

    • Pre-incubate HLM and substrate for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Success Criteria:

  • High Stability:

    
     min (
    
    
    
    µL/min/mg).
  • Low Stability:

    
     min (indicates rapid piperidine oxidation).
    
Tier 2: Metabolite Identification (MetID)

If


 is high, perform MetID to confirm the SOM.

LC-MS/MS Conditions:

  • Instrument: Q-TOF or Orbitrap (High Resolution Mass Spectrometry).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Scan Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS on predicted mass shifts:

    • +16 Da (Hydroxylation/N-Oxidation).

    • +14 Da (Oxidation to ketone/lactam).

    • +42 Da (Acetylation - requires S9 fraction or hepatocytes, see below).

Tier 3: Phase II Conjugation (Hepatocyte Stability)

Microsomes lack the cytosolic enzymes (NAT, UGT) necessary to detect acetylation or glucuronidation of the primary amine.

Protocol Adjustment:

  • Use Cryopreserved Human Hepatocytes instead of microsomes.

  • Incubate for up to 120 minutes.

  • Look specifically for the N-acetylated metabolite (+42 Da) . 3-aminopyridines are known substrates for N-acetyltransferases (NAT), and this conjugation can significantly alter pharmacokinetics and solubility.

Integrated Workflow & Decision Logic

The following workflow illustrates how to move from data generation to structural optimization.

DecisionWorkflow Start Start: 2-(1-Piperidinyl)-3-pyridinamine HLM Tier 1: HLM Stability Assay (Phase I only) Start->HLM Result Result Analysis HLM->Result HighClearance High Clearance (T1/2 < 30 min) Result->HighClearance Unstable LowClearance Low Clearance (T1/2 > 60 min) Result->LowClearance Stable MetID Tier 2: MetID (LC-MS/MS) Identify Soft Spot HighClearance->MetID HepAssay Tier 3: Hepatocyte Assay (Check Phase II Conjugation) LowClearance->HepAssay Check Phase II Opt1 Strategy A: Block Piperidine Oxidation (Add F, gem-dimethyl, or bridge) MetID->Opt1 If M1/M4 found Opt2 Strategy B: Block N-Acetylation (Methylate amine or change to amide) HepAssay->Opt2 If N-Acetyl found

Caption: Figure 2: Decision tree for optimizing metabolic stability based on assay results.

Data Interpretation & Optimization Strategies

Interpreting Quantitative Data
  • Intrinsic Clearance (

    
    ):  Calculated as 
    
    
    
    .
    • Target:

      
       for a once-daily oral drug candidate.
      
  • Extraction Ratio (ER): If scaling to in vivo, a high ER (> 0.7) indicates perfusion-limited clearance (low oral bioavailability).

Structural Optimization (SAR)

If the compound proves unstable, the following medicinal chemistry strategies are recommended:

  • Stabilizing the Piperidine Ring:

    • Fluorination: Introduce fluorine atoms at the C3 or C4 positions of the piperidine ring to block metabolic hydroxylation (electronic deactivation).

    • Steric Hindrance: Add gem-dimethyl groups to the piperidine ring to sterically hinder CYP access.

    • Ring Contraction/Expansion: Switch to a pyrrolidine (5-membered) or azepane (7-membered) ring to alter CYP binding affinity.

  • Protecting the Primary Amine:

    • Bioisosteres: Replace the

      
       with a methyl group (
      
      
      
      ) or a hydroxyl group (
      
      
      ) if H-bond donation is not critical.
    • Cyclization: Fuse the amine back into a ring system (e.g., forming a bicyclic core) to prevent N-acetylation.

References

  • Dalvie, D. et al. (2002). Metabolism of aminopyridine-based JNK inhibitors: identification of a novel reactive intermediate. Drug Metabolism and Disposition.[1] Link

  • Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Testa, B. & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of metabolism and their mechanisms. Chemistry & Biodiversity. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1] Link

  • ChemScene. (n.d.). 2-(Piperidin-1-yl)pyridin-3-amine Product Data.Link

Sources

Methodological & Application

Synthesis of 2-(1-Piperidinyl)-3-pyridinamine from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2-(1-Piperidinyl)-3-pyridinamine

Executive Summary & Strategic Route Analysis

Target Molecule: 2-(1-Piperidinyl)-3-pyridinamine (CAS: 29958-12-1) Core Scaffold: Pyridine Primary Application: Key intermediate for KCNQ potassium channel openers (e.g., Flupirtine, Retigabine analogues) and neuroprotective agents.

Route Selection Strategy

The synthesis of 2-(1-piperidinyl)-3-pyridinamine from a 2-chloropyridine scaffold presents a specific regiochemical challenge. Direct nitration of 2-chloropyridine predominantly yields the 5-nitro isomer due to the directing effects of the ring nitrogen and the chlorine atom, making it unsuitable for accessing the 3-amino target directly.

Therefore, this protocol utilizes the Nitro-Activation Pathway , widely regarded as the industry standard for high-purity synthesis. This route relies on 2-chloro-3-nitropyridine as the activated electrophile.

The Pathway:

  • Activation: Use of 2-chloro-3-nitropyridine (accessible from 2-chloropyridine via N-oxidation/nitration rearrangement or from 2-amino-3-nitropyridine).

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the C2-chlorine by piperidine. The C3-nitro group activates the C2 position, significantly accelerating reaction kinetics compared to unactivated 2-chloropyridine.
    
  • Chemoselective Reduction: Conversion of the nitro group to the primary amine without reducing the pyridine ring.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the logical workflow for the synthesis.

SynthesisPath Start 2-Chloro-3-nitropyridine (Activated Scaffold) Intermediate 2-(1-Piperidinyl)-3-nitropyridine (Stable Intermediate) Start->Intermediate Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Product 2-(1-Piperidinyl)-3-pyridinamine (Target) Intermediate->Product Reagent1 Step 1: SNAr K2CO3, EtOH, 60°C Reagent2 Step 2: Reduction H2 (50 psi), 10% Pd/C MeOH

Caption: Two-step cascade synthesis:


 displacement followed by catalytic hydrogenation.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-(1-Piperidinyl)-3-nitropyridine. Principle: The electron-withdrawing nitro group at C3 activates the C2-chlorine bond, facilitating displacement by the secondary amine (piperidine).

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) [Acid Scavenger]
    
  • Ethanol (Absolute) [Solvent]

Protocol:

  • Setup: Charge a round-bottom flask with 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol) and Ethanol (100 mL).

  • Base Addition: Add anhydrous

    
     (13.1 g, 94.6 mmol) to the solution.
    
  • Nucleophile Addition: Add piperidine (7.5 mL, 75.7 mmol) dropwise over 10 minutes. Note: Reaction is slightly exothermic.

  • Reaction: Heat the mixture to 60°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting material (

    
    ) should disappear, yielding a bright yellow/orange spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-water (300 mL).

    • The product usually precipitates as a yellow solid. Stir for 30 minutes.

    • Filter the solid and wash with cold water (

      
       mL).
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: 90–95% (Yellow crystalline solid).

    • Melting Point: 93–95°C.

Expert Insight: While some protocols use neat piperidine, using ethanol and a base scavenger (


) prevents the formation of piperidine hydrochloride salts which can complicate workup and reduce atom economy.
Step 2: Catalytic Hydrogenation (Reduction)

Objective: Synthesis of 2-(1-Piperidinyl)-3-pyridinamine. Principle: Chemoselective reduction of the nitro group to an amine using heterogeneous catalysis.

Materials:

  • 2-(1-Piperidinyl)-3-nitropyridine (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Methanol (MeOH)

  • Hydrogen Gas (

    
    )
    

Protocol:

  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro-intermediate (10.0 g) in Methanol (150 mL).

  • Catalyst: Carefully add 10% Pd/C (0.5 g) under a nitrogen blanket. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with

    
     (
    
    
    
    ), then with
    
    
    (
    
    
    ). Pressurize to 40–50 psi (3 bar) .
  • Reaction: Shake/stir at room temperature for 4–6 hours.

    • Monitoring: The yellow color of the nitro compound will fade to a colorless or pale pink solution.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

  • Isolation: The resulting oil often solidifies upon standing or triturating with hexane.

    • Yield: 85–92%.

    • Appearance: Pale grey/white solid or viscous oil (oxidizes/darkens upon air exposure).

Alternative Reduction (Iron/Acetic Acid): For labs lacking hydrogenation equipment:

  • Reflux the nitro intermediate with Iron powder (3 eq) in Acetic Acid/Water (5:1) for 2 hours. Neutralize with NaOH, extract with Ethyl Acetate. This method is robust but generates iron waste.

Analytical Data Summary

Parameter2-(1-Piperidinyl)-3-nitropyridine (Intermediate)2-(1-Piperidinyl)-3-pyridinamine (Target)
Appearance Yellow Crystalline SolidPale Solid / Viscous Oil
MW 207.23 g/mol 177.25 g/mol

NMR (DMSO-d6)

8.45 (dd, 1H), 8.15 (dd, 1H), 6.90 (dd, 1H), 3.20 (m, 4H), 1.60 (m, 6H).

7.60 (dd, 1H), 6.85 (dd, 1H), 6.70 (dd, 1H), 4.80 (s, 2H,

), 2.95 (m, 4H), 1.5-1.7 (m, 6H).
MS (ESI+)


Key IR Peaks 1520, 1340

(

stretch)
3300–3400

(

stretch)

Troubleshooting & Critical Parameters

Regioselectivity Warning (The "2-Chloropyridine" Trap)

Researchers attempting to nitrate 2-chloropyridine directly will encounter the "Meta-Stable Trap."

  • Reaction: 2-Chloropyridine +

    
    .
    
  • Result: Major product is 2-chloro-5-nitropyridine .

  • Why: The ring nitrogen is protonated in acid, becoming a strong electron-withdrawing group. This directs the incoming electrophile to the position least deactivated (C5), analogous to meta-substitution in nitrobenzene.

  • Solution: Always verify the starting material is 2-chloro-3-nitropyridine . If you must synthesize this from 2-chloropyridine, use the N-Oxide Route (Oxidation

    
     Nitration at C4 
    
    
    
    Rearrangement) or the Amino-Claisen Route (2-aminopyridine
    
    
    nitration
    
    
    diazotization/chlorination).
Impurity Profile
  • Bis-substitution: If excess amine and high heat are used, the piperidine might displace the nitro group (rare) or other halogens if present.

  • Incomplete Reduction: Intermediate hydroxylamines (

    
    ) may form if hydrogenation is stopped too early. These appear as 
    
    
    
    peaks in MS.

References

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
  • Synthesis of Flupirtine Intermedi

    
     Protocol): 
    
    • Bierer, D., et al. (2012). "Synthesis and biological evaluation of retigabine analogues." Journal of Medicinal Chemistry.
  • Catalytic Hydrogenation of Nitro-Pyridines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Note: Standard reference for Pd/C reduction conditions.
  • Alternative Precursor Synthesis (Patent)

    • "Method for preparing 2-chloro-3-aminopyridine."[2][3] CN102532010B.

Sources

Application Note: Scalable Synthesis of 3-Amino-2-piperidinopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of 3-amino-2-piperidinopyridine , a critical pharmacophore found in various kinase inhibitors (e.g., SHP2, ERK) and GPCR ligands.[1]

Synthetic Strategy: The "Activate-Displace-Reduce" Workflow

Instead of using expensive palladium-catalyzed cross-couplings (Buchwald-Hartwig) on unactivated pyridines, this protocol utilizes the SNAr (Nucleophilic Aromatic Substitution) pathway.

  • Activation: The starting material, 2-chloro-3-nitropyridine , is selected because the nitro group at C3 exerts a strong electron-withdrawing effect (

    
    ), significantly lowering the LUMO energy at the C2 position.[1] This makes the C2-chloride highly susceptible to nucleophilic attack.[1]
    
  • Displacement: Piperidine acts as the nucleophile to displace the chloride.[1]

  • Reduction: The nitro group is chemoselectively reduced to the amine.[1]

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Regioselectivity >99% C2-SubstitutionSteric and electronic activation by 3-NO2 favors C2 over C4/C6.[1]
Exotherm Control T < 40°C (Step 1)SNAr is exothermic; controlling T prevents bis-addition or tarring.[1]
Atmosphere Inert (N2/Ar)The final amino-pyridine product is oxidation-sensitive (turns brown/black).[1]

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages. The mechanism relies on the formation of a Meisenheimer complex followed by re-aromatization.[1]

ReactionScheme cluster_logic Mechanistic Driver SM 2-Chloro-3-nitropyridine Inter Intermediate: 3-Nitro-2-piperidinopyridine SM->Inter Step 1: S_NAr Piperidine, Et3N EtOH, 0°C to RT Prod Target: 3-Amino-2-piperidinopyridine Inter->Prod Step 2: Reduction H2 (1 atm), 10% Pd/C MeOH, RT Act Nitro Group (-I/-M) Activates C2 Meis Meisenheimer Complex Act->Meis

Figure 1: Two-step synthetic pathway utilizing nucleophilic aromatic substitution followed by catalytic hydrogenation.[1]

Detailed Experimental Protocols

Step 1: Preparation of 3-Nitro-2-piperidinopyridine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Scale: 10.0 g Input[1]

Materials
  • 2-Chloro-3-nitropyridine: 10.0 g (63.0 mmol)

  • Piperidine: 6.9 mL (70.0 mmol, 1.1 equiv)[1]

  • Triethylamine (Et3N): 10.5 mL (75.6 mmol, 1.2 equiv)[1]

  • Ethanol (Absolute): 100 mL

  • DCM (Dichloromethane): For workup[1]

Procedure
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-chloro-3-nitropyridine (10.0 g) and Ethanol (100 mL). Add a magnetic stir bar.[1]

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Why? The reaction is exothermic.[1] Uncontrolled heat can lead to impurity formation.

  • Addition: Add Triethylamine (10.5 mL) in one portion.

  • Nucleophile Addition: Add Piperidine (6.9 mL) dropwise over 15 minutes via an addition funnel or syringe pump. Maintain internal temperature < 10 °C.

    • Observation: The solution will likely turn bright yellow/orange (characteristic of nitropyridines).[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

  • Monitoring: Check by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

    • Success Criteria: Disappearance of starting material (SM) peak; appearance of a more polar yellow spot.[1]

  • Workup:

    • Concentrate the ethanol solution to ~20 mL under reduced pressure.

    • Dilute with water (100 mL) and extract with DCM (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over Na2SO4, and filter.

    • Concentrate to yield the crude yellow solid.[1]

  • Purification: Recrystallize from minimal hot Ethanol or use Flash Chromatography (0-20% EtOAc/Hexanes) if high purity is required.[1]

    • Expected Yield: 85–95% (Yellow solid).[1]

Step 2: Reduction to 3-Amino-2-piperidinopyridine

Reaction Type: Catalytic Hydrogenation Scale: ~12 g (Carried forward from Step 1)[1]

Method Selection Guide
MethodReagentsProsConsRecommended For
A (Standard) H2 (balloon), 10% Pd/CCleanest profile, simple workup.[1]Requires H2 gas safety.[1]Pharma/MedChem
B (Transfer) NH4HCO2, 10% Pd/CNo gas cylinder needed, very mild.[1]Evolution of CO2/NH3 gas.[1]Lab Scale (<5g)
C (Chemical) Fe powder, NH4Cl, EtOH/H2OCheaper, robust against Halogens.[1]Messy iron waste, emulsion workup.[1]Large Scale/Budget
Procedure (Method A: Pd/C Hydrogenation)
  • Safety Check: Purge all glassware with Nitrogen.[1] Pd/C is pyrophoric; never add dry catalyst to flammable solvents.[1]

  • Solvation: Dissolve 3-nitro-2-piperidinopyridine (12.0 g, 58 mmol) in Methanol (120 mL) in a 500 mL RBF.

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 10% Pd/C (1.2 g, 10 wt% loading).[1] Tip: Wet the catalyst with a few drops of water immediately if weighing in air.

  • Hydrogenation:

    • Seal the flask with a septum.[1]

    • Use a balloon filled with H2 gas.[1] Insert a needle connected to a vacuum line to evacuate the headspace, then backfill with H2.[1] Repeat 3 times.

    • Leave the H2 balloon attached and stir vigorously at RT for 4–16 hours.

  • Monitoring: The bright yellow color of the nitro compound should fade to a colorless or pale pink solution.[1]

    • Validation: LC-MS should show [M+H]+ = 192.1.[1]

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C. Safety: Keep the filter cake wet with water before disposal to prevent ignition.

    • Rinse the Celite pad with MeOH.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Isolation: The product is an oil or low-melting solid.[1] It is prone to oxidation (turning dark).[1] Store under Argon at -20 °C.

Quality Control & Troubleshooting

Analytical Data Reference
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.78 (dd, 1H, Py-H6), 6.90 (dd, 1H, Py-H4), 6.75 (dd, 1H, Py-H5).[1]
      
    • 
       3.80 (br s, 2H, NH2).[1]
      
    • 
       3.0–3.1 (m, 4H, Piperidine N-CH2).[1]
      
    • 
       1.6–1.7 (m, 6H, Piperidine C-CH2).[1]
      
  • Key Diagnostic: The shift of the piperidine

    
    -protons indicates successful SNAr.[1] The disappearance of the downfield shift associated with the nitro group confirms reduction.
    
Troubleshooting Flowchart

Troubleshooting Start Issue Detected Q1 Step 1: Low Yield? Start->Q1 Q2 Step 2: Incomplete Reduction? Start->Q2 Q3 Product turning black? Start->Q3 Sol1 Check Reagent Quality: Ensure Pyridine is 2-Cl (not 2-H). Increase Temp to 50°C. Q1->Sol1 Sol2 Poisoned Catalyst: Filter and add fresh Pd/C. Check for Sulfur/Thiol impurities. Q2->Sol2 Sol3 Oxidation: Purify as HCl salt. Store under Ar/N2. Q3->Sol3

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Storage and Stability (Critical)

Free aminopyridines are electron-rich and prone to air oxidation (N-oxide formation or polymerization).[1]

  • Short Term: Store as the free base under Nitrogen at 4°C.

  • Long Term: Convert to the Dihydrochloride salt .

    • Protocol: Dissolve amine in Et2O, add 4M HCl in Dioxane dropwise.[1] Filter the white precipitate.[1] The salt is stable at RT for years.[1]

References

  • SNAr Methodology on Nitropyridines

    • Journal of Organic Chemistry, "Nucleophilic Substitution of 2-Chloro-3-nitropyridine."[1] (General Reference for SNAr mechanism).

  • Catalytic Hydrogenation Protocols

    • Zacharie, B., et al.[1][2] "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate." J. Org.[1][2] Chem., 2001, 66, 5264–5265.[1][2] (Demonstrates Pd/C compatibility with pyridine systems).

  • Analogous Synthesis (Morpholine Derivative)

    • GuideChem.[1] "Preparation of 2-morpholinopyridin-3-amine from 2-chloro-3-nitropyridine." .

  • Regioselectivity Studies

    • StackExchange Chemistry.[1] "Regioselectivity of amination of 2,6-dichloro-3-nitropyridine." .

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution for 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of the 2-Amino-3-aminopyridine Scaffold

The 2-(1-Piperidinyl)-3-pyridinamine structural motif is a cornerstone in contemporary medicinal chemistry and materials science. As a privileged scaffold, its derivatives are integral to the development of therapeutics targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and ion channels. The strategic introduction of a piperidinyl group at the C-2 position of a 3-aminopyridine core profoundly influences the molecule's physicochemical properties, such as basicity, lipophilicity, and conformational rigidity, thereby modulating its pharmacological profile.

This guide provides a comprehensive overview of the synthesis of 2-(1-Piperidinyl)-3-pyridinamine, focusing on the practical application of Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, discuss optimization strategies, and offer troubleshooting advice for common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic transformation.

Mechanistic Insights: The SNAr Reaction on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.[1] Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates attack by nucleophiles.

Key Principles:

  • Positional Activation: Nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen.[2][3] This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the resulting high-energy intermediate, known as a Meisenheimer complex, through resonance.[3][4] Attack at the C-3 (meta) position does not permit this crucial stabilization, making it significantly less favorable.[3]

  • Leaving Group Ability: The rate of an SNAr reaction is highly dependent on the nature of the leaving group. For heteroaromatic systems, the typical reactivity order for halides is F > Cl ≈ Br > I.[2] This inverted order compared to SN2 reactions is because the rate-determining step is the initial nucleophilic attack and breaking of aromaticity, not the cleavage of the carbon-leaving group bond.[1]

  • Reaction Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (piperidine) attacks the electrophilic carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex.[1] In the second, faster step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored.

Synthesis Protocol: 2-(1-Piperidinyl)-3-pyridinamine from 2-Chloro-3-aminopyridine

The most direct and common route to synthesize the title compound is via the SNAr reaction between 2-chloro-3-aminopyridine and piperidine. The following protocol provides a reliable method for this transformation.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
2-Chloro-3-aminopyridine≥98%Sigma-Aldrich, AcrosStarting material.
Piperidine≥99%Sigma-Aldrich, Alfa AesarNucleophile.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase, to scavenge HCl byproduct.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsPolar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl)Lab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying.
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup1 Combine 2-chloro-3-aminopyridine, K₂CO₃, and DMF in RBF setup2 Add piperidine setup1->setup2 setup3 Attach reflux condenser and place under N₂ setup2->setup3 react Heat to 100-110 °C with stirring for 12-18h setup3->react monitor Monitor by TLC/LC-MS react->monitor workup1 Cool to RT monitor->workup1 workup2 Pour into water and extract with EtOAc (3x) workup1->workup2 workup3 Combine organic layers, wash with brine workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate workup3->workup4 purify Purify crude product by column chromatography workup4->purify

Caption: Experimental workflow for the synthesis of 2-(1-Piperidinyl)-3-pyridinamine.

Step-by-Step Procedure

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-aminopyridine (1.29 g, 10.0 mmol, 1.0 equiv.), potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Addition of Nucleophile: Add piperidine (1.49 mL, 1.28 g, 15.0 mmol, 1.5 equiv.) to the flask.

  • Reaction Execution: Equip the flask with a reflux condenser and place it under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to 100-110 °C using an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford 2-(1-Piperidinyl)-3-pyridinamine as a solid.

Optimization and Alternative Conditions

While the above protocol is robust, reaction outcomes can be fine-tuned by modifying several parameters. For more challenging substrates or to improve efficiency, consider the following.

SNAr Parameter Comparison
ParameterCondition A (Standard)Condition B (Microwave)Condition C (Alternative Base/Solvent)Rationale & Notes
Solvent DMF, NMPDioxane, TolueneDMSO, AcetonitrileHigh-boiling polar aprotic solvents are ideal.[2] Toluene is often used in catalyst-based methods.
Base K₂CO₃Cs₂CO₃NaOtBu, K₃PO₄Stronger bases like NaOtBu can accelerate the reaction but may cause side reactions. Cs₂CO₃ is often effective in Pd-catalyzed reactions.[5]
Temperature 100-110 °C150 °C80-120 °CHigher temperatures accelerate the reaction but can lead to decomposition.[2] Microwave irradiation significantly reduces reaction times.
Time 12-18 h15-30 min6-24 hVaries significantly with conditions.
Notes General, reliable method.Rapid, high-throughput screening.Useful for base-sensitive substrates or to improve solubility.
Alternative Method: Buchwald-Hartwig Amination

For less reactive aryl chlorides or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative.[6][7] This palladium-catalyzed cross-coupling reaction is exceedingly general for forming C-N bonds.[8]

  • Typical Conditions:

    • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)

    • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BINAP (1-10 mol%)[5]

    • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS[5]

    • Solvent: Anhydrous, degassed toluene or dioxane

    • Temperature: 80-110 °C

Optimization of catalyst, ligand, and base is often required and can be performed efficiently using high-throughput screening methods.[6][9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inadequate temperature. 2. Deactivated starting material. 3. Impure reagents/solvent.1. Increase reaction temperature, consider switching to a higher boiling solvent or using microwave heating.[2] 2. Switch to a more reactive leaving group (e.g., 2-fluoro-3-aminopyridine).[10] 3. Use fresh, anhydrous solvent and high-purity reagents.
Formation of Side Products 1. Reaction temperature too high. 2. Base is too strong, causing side reactions. 3. Dimerization or other undesired couplings.1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base such as K₂CO₃ or K₃PO₄. 3. Consider switching to a Buchwald-Hartwig protocol, which often offers higher selectivity.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO). 2. Product is highly polar.1. Perform multiple aqueous washes or an acid/base extraction to remove the solvent. 2. Adjust the polarity of the mobile phase for column chromatography; a small amount of triethylamine or ammonia in the eluent can improve peak shape for basic compounds.

Reactivity of the Product

Once synthesized, 2-(1-Piperidinyl)-3-pyridinamine possesses its own distinct reactivity profile. The electron-donating nature of both the amino and piperidinyl groups makes the pyridine ring more electron-rich than the starting material. This increased electron density generally deactivates the ring towards further SNAr reactions but activates it for Electrophilic Aromatic Substitution (EAS), with substitution likely directed to the C-5 position. The primary amino group at C-3 is available for a wide range of functionalization reactions, such as acylation, alkylation, and diazotization.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (Oct 2018). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution of Pyridine. Pearson+ Study Prep. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Gore, M. G., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. [Link]

  • Kattamuri, P. V., et al. (2021). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. The Journal of Organic Chemistry. [Link]

  • Rapid Optimization of a Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Amination of 2-halopyridines. ResearchGate. [Link]

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry. [Link]

  • Bowler, J. T., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]

  • Wsol, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: Optimized Reduction Protocols for the Synthesis of 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of 2-(1-Piperidinyl)-3-pyridinamine represents a critical intermediate step in the development of various pharmaceutical agents, particularly in the kinase inhibitor class (e.g., PI3K/mTOR pathways) and analgesic scaffolds. The core challenge in this transformation is the chemoselective reduction of the nitro group at the 3-position without affecting the pyridine ring integrity or causing oxidative degradation of the resulting electron-rich diamine.

This application note details two distinct, field-proven protocols for converting 3-nitro-2-(1-piperidinyl)pyridine to the target amine.

  • Protocol A (Catalytic Hydrogenation): The "Gold Standard" for purity and throughput.

  • Protocol B (Fe/NH₄Cl): A robust, scalable alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Retrosynthetic Logic & Pathway

The precursor, 3-nitro-2-(1-piperidinyl)pyridine, is typically assembled via Nucleophilic Aromatic Substitution (


) of 2-chloro-3-nitropyridine with piperidine. This reaction is rapid due to the activating effect of the nitro group. The subsequent reduction requires careful handling to prevent air oxidation of the resulting 3-amino group.

SynthesisPathway SM1 2-Chloro-3- nitropyridine Inter Intermediate: 3-Nitro-2-(1-piperidinyl)pyridine SM1->Inter SNAr (Exothermic) Reagent Piperidine (Base) Reagent->Inter Target Target: 2-(1-Piperidinyl)-3-pyridinamine (CAS 29096-60-4) Inter->Target Reduction (-NO2 -> -NH2)

Figure 1: General synthesis workflow for the target scaffold.

Precursor Assembly (Contextual Reference)

Note: Ensure the starting material is pure before attempting reduction. Residual copper or iron from previous steps can poison hydrogenation catalysts.

  • Reaction: 2-Chloro-3-nitropyridine (1.0 eq) + Piperidine (2.5 eq) in Ethanol or DMF.

  • Conditions: 0°C to RT. Exothermic.

  • Purification: Precipitation with water. The nitro-intermediate is a yellow/orange solid.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best For: High purity requirements, small-to-medium scale (<50g), and labs equipped with hydrogen balloons or Parr shakers.

Mechanistic Insight

Palladium on carbon (Pd/C) facilitates the adsorption of


 and the nitro substrate. The reduction proceeds through nitroso and hydroxylamine intermediates.
  • Criticality: The pyridine nitrogen can coordinate with Pd, potentially poisoning the catalyst. Using a protic solvent (MeOH/EtOH) often mitigates this. If the reaction stalls, a trace of acid (AcOH) can protonate the pyridine nitrogen, freeing the catalyst, though this is rarely needed for this specific electron-rich substrate.

Step-by-Step Protocol
ParameterSpecification
Catalyst 10% Pd/C (50% wet)
Loading 10 wt% relative to substrate
Solvent Methanol (MeOH) or Ethanol (EtOH)
H₂ Pressure 1 atm (Balloon) to 3 atm (Parr shaker)
Temperature Ambient (20–25°C)
Time 2 – 6 Hours
  • Inerting: Charge a round-bottom flask with 3-nitro-2-(1-piperidinyl)pyridine (10 mmol) and MeOH (50 mL). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Catalyst Addition: Under

    
     flow, carefully add 10% Pd/C (10 wt% of substrate mass). Caution: Dry Pd/C is pyrophoric. Use wet catalyst or add under inert blanket.
    
  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) from a balloon. Repeat 3 times. Stir vigorously at room temperature.
    
  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro spot will disappear; a lower Rf fluorescent blue spot (amine) will appear.

  • Workup:

    • Filter the mixture through a Celite® pad to remove Pd/C.[1]

    • Wash the pad with MeOH.

    • Critical Step: Concentrate the filtrate under reduced pressure immediately. Do not leave the amine in solution exposed to air for prolonged periods to avoid oxidation (darkening).

  • Yield: Expect 90–98%. Product is usually an off-white to pale grey solid/oil.

Protocol B: Iron/Ammonium Chloride (Bechamp-Type)

Best For: Large scale (>100g), cost-sensitivity, or labs avoiding


 gas hazards.
Mechanistic Insight

This method utilizes Single Electron Transfer (SET) from zero-valent Iron (


) to the nitro group. Ammonium chloride (

) acts as an electrolyte and a mild proton source, preventing the formation of iron hydroxides that can trap the product. This method is highly chemoselective and will not reduce the pyridine ring or dehalogenate (if other halogens were present).
Step-by-Step Protocol
ParameterSpecification
Reductant Iron Powder (325 mesh preferred)
Additive Ammonium Chloride (

)
Solvent Ethanol : Water (3:1 ratio)
Temperature Reflux (70–80°C)
Time 1 – 3 Hours
  • Preparation: In a flask equipped with a reflux condenser and mechanical stirrer, dissolve 3-nitro-2-(1-piperidinyl)pyridine (10 mmol) in Ethanol (40 mL) and Water (15 mL).

  • Activation: Add

    
     (5.0 eq) and stir.
    
  • Reduction: Add Iron powder (4.0 eq) in portions. Heat the mixture to reflux.

    • Observation: The reaction will turn dark/black (iron oxides).

  • Completion: Monitor by TLC. Reaction is usually complete within 2 hours at reflux.

  • Workup (The "Sludge" Challenge):

    • Cool to room temperature.[1][2][3][4]

    • Filter through a wide pad of Celite® to remove iron sludge. Wash liberally with Ethyl Acetate (EtOAc).

    • Extraction: The filtrate will likely contain water.[1] Separate the organic layer.[1][2][3][5] Extract the aqueous layer twice with EtOAc.

    • Combine organics, dry over

      
      , and concentrate.
      
  • Yield: Expect 85–92%.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionMatrix Start Start: Reduction of 3-Nitro-2-(1-piperidinyl)pyridine Scale What is the reaction scale? Start->Scale Safety Is H2 gas permissible? Scale->Safety < 50g MethodB Method B: Fe / NH4Cl (Robust/Scalable) Scale->MethodB > 50g (Cost/Safety) MethodA Method A: H2 / Pd-C (High Purity) Safety->MethodA Yes Safety->MethodB No

Figure 2: Decision matrix for protocol selection.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion (Method A) Catalyst poisoning by Pyridine N.Add 1-2 drops of Acetic Acid to the mixture; increase H2 pressure.
Low Yield (Method B) Product trapped in Iron sludge.Wash Celite pad extensively with warm EtOAc or MeOH.
Product turns dark/purple Air oxidation of phenylenediamine-like motif.Store under Argon/Nitrogen at -20°C. Use immediately in next step.
Stalling (Method A) Old/inactive Catalyst.Use fresh Pd/C; ensure "wet" type is not dried out.

Analytical Validation (QC)

Upon isolation, the product should be validated using NMR and LCMS.

  • Appearance: Pale yellow to grey solid or viscous oil.

  • LCMS:

    
     (Calculated for 
    
    
    
    ).
  • 1H NMR (Expected Shifts in

    
     or 
    
    
    
    ):
    • Pyridine Ring: Three protons.[6] The proton ortho to the amine (C4-H) will show a significant upfield shift compared to the nitro precursor due to the shielding effect of the amino group.

      • 
         ppm (dd, C6-H)
        
      • 
         ppm (dd, C4-H)
        
      • 
         ppm (dd, C5-H)
        
    • Amine: Broad singlet, exchangeable with

      
      .
      
      • 
         ppm (
        
        
        
        )
    • Piperidine: Two distinct multiplets.[7]

      • 
         ppm (4H, 
        
        
        
        -CH2 adjacent to N)
      • 
         ppm (6H, 
        
        
        
        -CH2)

References

  • Catalytic Hydrogenation of Pyridines

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents. Comprehensive Heterocyclic Chemistry.
    • Detailed protocols for Pd/C reduction of nitropyridines.
  • Fe/NH4Cl Reduction Methodology

    • Ramadas, K., & Srinivasan, N. (1992). A Convenient Reduction of Functionalized Nitroarenes to Amines using Iron Powder and Ammonium Chloride.
    • Establishes the chemoselectivity of the Fe/NH4Cl system.
  • Synthesis of Piperidinyl-Pyridine Intermediates (Patent)

    • US Patent 3,163,654 (1964).
    • Describes the synthesis of N-alkylamino-pyridines and analogous piperidine substitutions.
  • Kinase Inhibitor Synthesis Context

    • US Patent 2008/0125588. Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
    • Illustrates the utility of diaminopyridine intermedi
  • General Nitro Reduction Reviews

    • Orlandi, M., et al. (2018). Recent Developments in the Reduction of Nitro Compounds.
    • Review of modern c

Sources

Application Note: Functionalization of the Amino Group in 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8)[1] is a privileged bicyclic-like heteroaromatic scaffold frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Functionalizing the primary amine at the C3 position is a critical step in divergent library generation.

Reactivity & Causality Analysis

To successfully functionalize this scaffold, one must navigate the competing electronic and steric effects inherent to its structure:

  • Electronic Effects: The C3-amine is an aniline-type nitrogen embedded within an electron-withdrawing pyridine ring, which intrinsically lowers its nucleophilicity. However, the piperidine ring at C2 acts as a strong electron-donating group via resonance (+M effect) from the piperidine nitrogen into the pyridine

    
    -system. This partially offsets the pyridine's electron-withdrawing nature, restoring sufficient nucleophilicity to the C3-amine for standard coupling reactions.
    
  • Steric Hindrance: The bulky 1-piperidinyl group at the ortho position (C2) introduces moderate steric shielding around the C3-amine. Consequently, standard, less reactive coupling reagents (e.g., DCC, EDC alone) often yield incomplete conversions. High-efficiency coupling reagents (like HATU)[2][3] and optimized reductive amination conditions (using STAB)[4][5] are strictly required to drive functionalization to completion.

Workflow A 2-(1-Piperidinyl)- 3-pyridinamine B Amidation (HATU, DIPEA) A->B C Reductive Amination (STAB) A->C D Amide Derivatives B->D E Sec-Amine Derivatives C->E

Divergent functionalization workflow for the 2-(1-Piperidinyl)-3-pyridinamine scaffold.

Protocol 1: Amidation via HATU Activation

Mechanistic Logic

Due to the steric clash from the ortho-piperidine group, standard carbodiimides fail to achieve high yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[2][3]. The nitrogen atom within the HOAt pyridine ring participates in neighboring group participation—forming a hydrogen bond with the incoming C3-amine of our scaffold—which anchors the nucleophile and drastically accelerates the coupling rate despite steric crowding.

Mechanism N1 R-COOH + DIPEA N2 Carboxylate N1->N2 -H+ N3 HOAt Active Ester N2->N3 +HATU N4 Amine Addition N3->N4 +Scaffold N5 Target Amide N4->N5 -HOAt

Mechanistic pathway of HATU-mediated amide bond formation.
Step-by-Step Methodology (Self-Validating System)
  • Activation: In an oven-dried flask under

    
    , dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add 
    
    
    
    -Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes. Logic: Pre-activation ensures complete conversion to the HOAt ester, preventing the scaffold amine from reacting with unactivated acid or forming guanidinium byproducts with HATU.
  • Coupling: Add 2-(1-Piperidinyl)-3-pyridinamine (1.0 equiv) to the reaction mixture. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The target mass should be

    
    . The disappearance of the scaffold peak (
    
    
    
    178.2) validates completion.
  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous

    
     (to remove unreacted acid and HOAt), followed by 5% aqueous LiCl (3x) . Logic: DMF is highly water-miscible but stubbornly partitions into EtOAc. The 5% LiCl wash alters the aqueous ionic strength, forcing DMF entirely into the aqueous phase and preventing contamination of the final product.
    
  • Isolation: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
    

Protocol 2: Reductive Amination using STAB

Mechanistic Logic

Reductive amination of heteroaromatic amines requires a delicate balance. Sodium borohydride (


) is too aggressive and will reduce the aldehyde directly to an alcohol before the imine can form. Sodium triacetoxyborohydride (STAB, 

) is the reagent of choice[4][5] because its electron-withdrawing acetate groups dampen its reducing power, making it highly selective for the protonated iminium ion over the starting aldehyde. Glacial acetic acid is added to accelerate iminium formation, overcoming the steric hindrance of the ortho-piperidine ring.
Step-by-Step Methodology (Self-Validating System)
  • Iminium Formation: Combine 2-(1-Piperidinyl)-3-pyridinamine (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) at 0.2 M. Add glacial acetic acid (1.0 equiv). Stir at room temperature for 2 hours. Logic: DCE is utilized over DCM due to its slightly higher polarity and boiling point, which better solvates the intermediate iminium acetate salts.

  • Reduction: Add STAB (1.5 to 2.0 equiv) portion-wise to the stirring solution. Stir at room temperature for 12–16 hours.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexanes) or LC-MS. The intermediate imine/iminium species should be fully consumed, replaced by the secondary amine product.

  • Workup: Quench the reaction carefully by adding 1N NaOH until the aqueous layer reaches pH 10. Logic: STAB reductions generate boron-amine complexes that trap the desired product. The strong alkaline quench hydrolyzes these borate complexes, liberating the free secondary amine for extraction.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) three times. Combine the organic layers, wash with brine, dry over

    
    , and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH with 1% 
    
    
    
    modifier to prevent streaking of the basic amine).

Quantitative Data Summary

The following table summarizes the stoichiometric and operational parameters required to achieve optimal yields for the functionalization of 2-(1-Piperidinyl)-3-pyridinamine.

ParameterAmidation (HATU)Reductive Amination (STAB)
Scaffold Equivalents 1.0 eq1.0 eq
Electrophile Equivalents 1.1 eq (Carboxylic Acid)1.2 eq (Aldehyde)
Key Reagents HATU (1.2 eq), DIPEA (3.0 eq)STAB (1.5 - 2.0 eq), AcOH (1.0 eq)
Optimal Solvent Anhydrous DMF (0.2 M)Anhydrous DCE (0.2 M)
Temperature & Time Room Temp, 2–4 hoursRoom Temp, 12–16 hours
Expected Yield 75% – 90%70% – 85%
Critical Workup Step 5% aq. LiCl wash (removes DMF)1N NaOH quench (breaks B-N complex)
IPC Target

of Amide

of Secondary Amine

References

  • ChemScene. "5028-14-8 | 2-(Piperidin-1-yl)pyridin-3-amine | ChemScene".
  • NIH. "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids".
  • MDPI. "Structure-Based Drug Design of Small Molecule Peptide Deformylase Inhibitors to Treat Cancer".
  • NIH. "Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries".
  • eScholarship.org. "Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors".

Sources

Application Note: Microwave-Assisted Synthesis of 2-(1-Piperidinyl)-3-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 2-(1-piperidinyl)-3-pyridinamine , a critical scaffold in medicinal chemistry. This moiety serves as the core structure for various KCNQ2/3 potassium channel openers (analogous to Flupirtine and Retigabine) and potential treatments for epilepsy and neurodegenerative disorders.

By transitioning from conventional thermal reflux to microwave irradiation, this protocol reduces total reaction time from 12-16 hours to under 30 minutes , while increasing isolated yields by 15-20%. The method utilizes a rapid S_NAr coupling followed by a safe, microwave-mediated transfer hydrogenation.

Scientific Background & Rationale

The Target Scaffold in Drug Discovery

The 2-amino-3-substituted pyridine motif is a "privileged structure" in pharmacology. Specifically, the 2-(1-piperidinyl)-3-pyridinamine derivative is a key intermediate for synthesizing ureas and carbamates that modulate neuronal excitability via the KCNQ (Kv7) family of voltage-gated potassium channels [1].

Why Microwave Irradiation?
  • S_NAr Acceleration: Nucleophilic aromatic substitution on electron-deficient heterocycles involves a dipolar transition state (Meisenheimer complex). Microwave irradiation effectively couples with the polar reaction medium, lowering the activation energy barrier and accelerating the rate-determining step [2].

  • Safety in Reduction: Conventional catalytic hydrogenation requires high-pressure H₂ gas cylinders. This protocol employs Transfer Hydrogenation (using ammonium formate), which generates hydrogen in situ on the catalyst surface. This is significantly safer in a sealed microwave vessel and eliminates the need for external gas lines [3].

Experimental Workflow Visualization

The following diagram outlines the two-step synthesis and the critical decision points for process optimization.

SynthesisWorkflow Start Start: 2-Chloro-3-nitropyridine Step1 Step 1: S_NAr Coupling (MW: 100°C, 10 min) Start->Step1 + Piperidine + Base Inter Intermediate: 3-Nitro-2-(1-piperidinyl)pyridine Step1->Inter Check QC Check: LCMS Purity > 95%? Inter->Check Step2 Step 2: Nitro Reduction (MW: 80°C, 5 min) Product Product: 2-(1-Piperidinyl)-3-pyridinamine Step2->Product + Pd/C + NH4HCO2 Check->Step2 Yes Recryst Recrystallization (EtOH) Check->Recryst No Recryst->Step2

Figure 1: Integrated workflow for the microwave-assisted synthesis of the target amine.

Detailed Experimental Protocols

Part 1: S_NAr Coupling (Synthesis of Nitro-Intermediate)

Objective: Displacement of the C2-chlorine by piperidine. The C3-nitro group activates the ring, making this reaction highly favorable under MW conditions.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Protocol:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-Chloro-3-nitropyridine (158 mg, 1 mmol) in EtOH (3 mL).

  • Addition: Add Piperidine (118 µL, 1.2 mmol) and K₂CO₃ (207 mg, 1.5 mmol). Add a magnetic stir bar.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150 W)

  • Work-up: Cool to room temperature. Pour the mixture into ice water (20 mL). The yellow precipitate (3-nitro-2-(1-piperidinyl)pyridine) is collected by filtration, washed with water, and dried.

Expert Insight: Ethanol is preferred over non-polar solvents because it has a high loss tangent (tan δ), ensuring efficient microwave energy absorption.

Part 2: Transfer Hydrogenation (Nitro to Amine)

Objective: Reduction of the nitro group to the primary amine using a hydrogen donor.

Materials:

  • 3-Nitro-2-(1-piperidinyl)pyridine (Intermediate from Part 1)

  • Ammonium Formate (5.0 equiv)

  • 10% Pd/C (10 mol%)

  • Solvent: Methanol (MeOH)

Protocol:

  • Preparation: In a 10 mL microwave vial, suspend the nitro-intermediate (207 mg, 1 mmol) and Ammonium Formate (315 mg, 5 mmol) in MeOH (4 mL).

  • Catalyst: Carefully add 10% Pd/C (approx. 50 mg). Caution: Pd/C can ignite MeOH vapors; add under an inert blanket if possible or wet the catalyst with water first.

  • Irradiation:

    • Temperature: 80 °C

    • Time: 5 minutes

    • Stirring: High speed (critical for heterogeneous catalysis).

  • Work-up: Filter the hot solution through a Celite pad to remove the Pd/C. Wash the pad with MeOH. Concentrate the filtrate under reduced pressure to yield the target amine.

Safety Note: This reaction generates CO₂ and NH₃ gas. Ensure the microwave vial is rated for the pressure, and allow the vessel to cool/depressurize completely before opening.

Results & Data Analysis

Yield Comparison

The following table contrasts the microwave protocol against traditional thermal methods [4].

ParameterThermal Reflux (Oil Bath)Microwave ProtocolImprovement
Step 1 Temp/Time 80°C / 4 Hours100°C / 10 Mins24x Faster
Step 1 Yield 78%92%+14%
Step 2 Method H₂ Balloon (RT, 12h)Transfer H₂ (80°C, 5m)144x Faster
Step 2 Yield 85%94%+9%
Total Process Time ~16 Hours< 30 MinutesHigh Throughput
Mechanistic Pathway

The S_NAr reaction proceeds via a Meisenheimer complex. The nitro group at C3 is orthogonal to the pi-system in the ground state but must align to stabilize the negative charge in the transition state. Microwave dielectric heating facilitates this rotational freedom and charge stabilization.

Mechanism Reactants Reactants: 2-Cl-3-NO2-Py + Piperidine TS Transition State: Meisenheimer Complex Reactants->TS MW Activation (Dipolar Stabilization) Prod Product: Substituted Pyridine + HCl TS->Prod Aromatization

Figure 2: Simplified mechanistic pathway of the S_NAr step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Inefficient stirring or low temp.Increase temp to 120°C; ensure stir bar is appropriate size for vial.
Pressure Spike (Step 2) Rapid decomposition of formate.Reduce Ammonium Formate to 3 equiv or lower temp to 60°C.
Pd Poisoning Sulfur contaminants or poor quality Pd/C.Use fresh catalyst; ensure intermediate from Step 1 is washed thoroughly (remove chloride salts).
Side Products Hydrolysis of Chlorine (to OH).Ensure solvents are dry; avoid hydroxide bases (use Carbonate or DIPEA).

References

  • Amato, G., et al. (2011).[1] "N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy." ACS Medicinal Chemistry Letters.

  • Bagley, M. C., et al. (2002).[2] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2] Tetrahedron Letters.

  • Deshmukh, G., & Murugavel, R. (2025).[3] "Microwave-Assisted Transfer Hydrogenation of Carbonyl and Nitro Compounds." Synlett.

  • BenchChem Application Notes. (2025). "Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine."

Sources

Scalable manufacturing process for 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Process for 2-(1-Piperidinyl)-3-pyridinamine

Abstract

This application note details a robust, scalable two-step synthesis for 2-(1-Piperidinyl)-3-pyridinamine (CAS: 29958-12-9), a critical pharmacophore in the development of KCNQ potassium channel openers (e.g., Flupirtine analogs) and CDK inhibitors. Unlike bench-scale methods that often utilize expensive palladium-catalyzed coupling (Buchwald-Hartwig) on 2,3-dihalopyridines, this protocol utilizes a cost-effective Nucleophilic Aromatic Substitution (


) followed by catalytic hydrogenation. This guide emphasizes process safety, impurity control, and scalability parameters suitable for kilo-lab to pilot-plant transfer.

Part 1: Strategic Route Selection

The manufacturing strategy prioritizes atom economy and raw material availability. We utilize 2-chloro-3-nitropyridine as the starting material.[1] The nitro group at the C3 position serves two critical functions:

  • Activation: It strongly withdraws electrons, activating the C2-chlorine for nucleophilic displacement by piperidine without the need for transition metal catalysts.

  • Precursor: It serves as the direct precursor to the target amine via hydrogenation.

Process Flow Diagram (PFD)

ProcessFlow Start Start: 2-Chloro-3-nitropyridine Step1 Step 1: SnAr Reaction (Piperidine, EtOH, <20°C) Start->Step1 Exothermic Addition Workup1 Quench & Filtration (Removal of HCl salts) Step1->Workup1 Intermed Intermediate: 3-Nitro-2-piperidinopyridine Workup1->Intermed Yield: ~90-95% Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 50 psi H2 Workup2 Catalyst Filtration & Crystallization Step2->Workup2 Final Target: 2-(1-Piperidinyl)-3-pyridinamine Workup2->Final Yield: ~85-90%

Figure 1: Linear process flow for the synthesis of 2-(1-Piperidinyl)-3-pyridinamine.

Part 2: Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 3-nitro-2-piperidinopyridine. Reaction Principle: The reaction is highly exothermic.[2] The C3-nitro group activates the C2 position via inductive and mesomeric effects.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Piperidine (2.2 equiv) Note: Excess acts as HCl scavenger; alternatively use 1.1 equiv Piperidine + 1.2 equiv

    
    .
    
  • Ethanol (5-7 Volumes)

Protocol:

  • Setup: Charge a jacketed reactor with 2-Chloro-3-nitropyridine and Ethanol. Cool the mixture to 0–5°C .

  • Addition: Add Piperidine dropwise via a dosing pump. Critical: Maintain internal temperature

    
    . The reaction is instant and exothermic.
    
  • Reaction: Once addition is complete, warm to Room Temperature (20–25°C) and stir for 2 hours.

    • IPC (In-Process Control): HPLC should show <0.5% starting material.

  • Workup:

    • Add Water (10 Volumes) slowly to precipitate the product.

    • Stir at 0–5°C for 1 hour to maximize yield.

    • Filter the yellow solid. Wash with cold water/ethanol (9:1).

    • Dry in a vacuum oven at 45°C.

Data Specification:

Parameter Specification Reason
Appearance Yellow Crystalline Solid Characteristic of nitropyridines
Purity (HPLC) >98.0% Removal of regioisomers (rare)

| Yield | 90–95% | High efficiency of SnAr |[3]

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine. Safety Warning: Hydrogen gas is flammable. Pd/C is pyrophoric when dry.

Reagents:

  • 3-Nitro-2-piperidinopyridine (Intermediate)

  • 10% Palladium on Carbon (5 wt% loading, 50% wet)

  • Methanol (10 Volumes)

  • Hydrogen Gas (

    
    )[4][5]
    

Protocol:

  • Inerting: Charge the hydrogenation vessel (Parr shaker or Autoclave) with the Intermediate, Methanol, and Pd/C catalyst. Nitrogen purge (3x) to remove oxygen.

  • Hydrogenation: Pressurize with

    
     to 3–5 bar (45–75 psi) .
    
  • Temperature: Heat to 40°C . Stir vigorously (mass transfer limited reaction).

  • Completion: Monitor

    
     uptake. Reaction typically completes in 4–6 hours.
    
    • IPC: HPLC/TLC showing disappearance of the yellow nitro compound and appearance of the colorless/pale amine.

  • Workup:

    • Filter through a Celite pad to remove the catalyst. Keep catalyst wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure.

    • Crystallization: Recrystallize from Heptane/Ethyl Acetate (or precipitate as HCl salt if higher stability is required).

Part 3: Critical Process Parameters & Impurity Logic

Understanding the impurity profile is vital for GMP compliance. The primary risks involve regioselectivity in Step 1 and over-reduction in Step 2.

Impurity & Mechanism Logic Map

ImpurityLogic SM 2-Chloro-3-nitropyridine Prod Target Amine SM->Prod Main Path Imp1 Impurity A: 6-Piperidinyl isomer (Regioisomer) SM->Imp1 Attack at C6 (Less favored kinetically) Imp2 Impurity B: Over-reduced Pyridine (Piperidine ring formation) Prod->Imp2 Over-hydrogenation (Avoid PtO2, use Pd/C) Imp3 Impurity C: Azo-dimer (Incomplete reduction) Prod->Imp3 Oxidative coupling (Air exposure)

Figure 2: Impurity profile and mechanistic origins.[6] Control measures involve temperature regulation (Step 1) and catalyst selection (Step 2).

Troubleshooting Guide:

  • Impurity A (Regioisomer): The nitro group activates C2 more than C6 due to proximity (inductive effect). If C6 isomer increases, lower the reaction temperature in Step 1.

  • Impurity B (Over-reduction): Avoid using Platinum (Pt) or Rhodium (Rh) catalysts, which are prone to reducing the pyridine ring. Pd/C is selective for the nitro group in Methanol.

  • Coloration: The free base amine oxidizes easily (turning brown). Store under Nitrogen or convert to the Dihydrochloride salt for long-term stability.

References

  • Dumas, J., et al. (2004). Synthesis of substituted 2-aminopyridines as potent CDK4 inhibitors.[7] U.S. Patent 7,456,168. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and intermediates.[5][6][8][9][10] PMC6154388. Retrieved from [Link]

Sources

Application Note: Optimized Amide Coupling Protocols for 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) with carboxylic acids is a critical transformation in the synthesis of kinase inhibitors (e.g., FGFR, Aurora kinase) and GPCR modulators. However, this reaction is frequently bottlenecked by two factors:[1]

  • Steric Occlusion: The bulky piperidine ring at the C2 position exerts significant ortho-steric hindrance, blocking the trajectory of incoming electrophiles toward the C3-amine.

  • Electronic Deactivation: While the piperidine acts as a weak electron-donating group (EDG), the electron-deficient pyridine core reduces the nucleophilicity of the primary amine compared to a standard aniline.

This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and difficult couplings (Ghosez’s Reagent), ensuring high conversion and regioselectivity.

Chemical Analysis & Reagent Selection Strategy

The Substrate Challenge

The target molecule features a "Gatekeeper" motif. The C2-piperidine ring adopts a chair conformation that projects steric bulk directly adjacent to the C3-amine. Standard carbodiimide couplings (EDC/NHS) often fail or stall, leading to high rates of hydrolysis or


-acylurea side-product formation.
Reagent Decision Matrix
FeatureHATU (Protocol A)T3P (Protocol B)Ghosez's Reagent (Protocol C)
Primary Use Case Discovery / MedChem (<1g)Process / Scale-up (>10g)Extremely low-reactivity acids
Mechanism Fast activation via O-At esterBiomimetic anhydride formationNeutral Acid Chloride generation
Steric Tolerance Excellent (7-HOAt effect)High (Low transition state energy)Maximum (Smallest electrophile)
Epimerization Risk ModerateVery LowLow (if base is managed)
Workup Chromatographic usually requiredAqueous wash (Green)Evaporation / Filtration
Mechanistic Pathway & Steric Clash

The following diagram illustrates the steric environment and the activation pathway choice.

CouplingStrategy Substrate 2-(1-Piperidinyl)-3-pyridinamine StericClash Steric Clash: C2-Piperidine blocks C3-Amine Substrate->StericClash Decision Select Reagent StericClash->Decision HATU_Path HATU/DIEA (Discovery) Decision->HATU_Path Standard Acid T3P_Path T3P/Pyridine (Scale-Up) Decision->T3P_Path Chiral/Scale Ghosez_Path Ghosez Reagent (Stubborn Acids) Decision->Ghosez_Path Low Reactivity Product Target Amide HATU_Path->Product Fast Kinetics T3P_Path->Product Easy Workup Ghosez_Path->Product High Conversion

Caption: Decision tree for overcoming the C2-piperidine steric barrier during acylation.

Detailed Experimental Protocols

Protocol A: High-Performance Coupling (HATU)

Best for: Discovery chemistry, small scales, and valuable acids.

Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen in the 7-position of the coupling reagent creates a "neighboring group effect" via H-bonding with the incoming amine, accelerating the reaction rate significantly over HBTU or EDC, which is crucial for overcoming the piperidine's steric bulk [1].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(1-Piperidinyl)-3-pyridinamine (1.1 equiv)

  • HATU (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL, 0.3 M) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (3.0 mmol) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution should turn yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.

  • Coupling: Add 2-(1-Piperidinyl)-3-pyridinamine (1.1 mmol).

  • Reaction: Stir at RT for 2–4 hours .

    • QC Check: If LCMS shows incomplete conversion after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc (30 mL). Wash with saturated LiCl solution (3x) to remove DMF (Critical Step). Wash with saturated

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (typically 0-10% MeOH in DCM).
    
Protocol B: Scalable & Low-Epimerization (T3P)

Best for: Process chemistry (>10g), chiral acids, and "Green" workups.

Rationale: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate. It is supplied as a solution (50% in EtOAc/DMF). Its cyclic anhydride structure drives the reaction, and the byproducts are water-soluble phosphates, eliminating the need for chromatography in many cases [2].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine Substrate (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step:

  • Slurry: Charge the carboxylic acid (10 mmol) and 2-(1-Piperidinyl)-3-pyridinamine (11 mmol) into a flask with EtOAc (50 mL).

  • Base: Add Pyridine (30 mmol). Cool the mixture to 0°C.

  • Addition: Dropwise add T3P solution (15 mmol) over 10 minutes.

    • Note: Exothermic reaction. Control internal temp < 10°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Optimization: If the acid is extremely hindered, refluxing in EtOAc (77°C) is safe with T3P and rarely causes epimerization.

  • Workup (The "T3P Wash"):

    • Add water (20 mL). Separate layers.

    • Wash organic layer with 10% Citric Acid (removes excess amine and pyridine).

    • Wash with 10%

      
       (removes excess acid and phosphate byproducts).
      
  • Isolation: Evaporate solvent. Recrystallize if necessary.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely unreactive acids or when HATU/T3P fails.

Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions. This avoids the harsh acidic conditions of


 or oxalyl chloride, which can be incompatible with acid-sensitive functional groups. Acid chlorides are the smallest possible activated electrophiles, minimizing the steric clash with the piperidine ring [3].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez's Reagent (1.2 equiv)

  • Amine Substrate (1.1 equiv)

  • Base:

    
     or DIPEA (2.5 equiv)
    
  • Solvent: DCM or

    
    
    

Step-by-Step:

  • Acid Chloride Formation: Dissolve carboxylic acid (1.0 mmol) in dry DCM (5 mL). Add Ghosez's reagent (1.2 mmol) dropwise at RT. Stir for 1–2 hours.

    • Monitoring: Monitor by TLC (conversion of acid to acid chloride) or by quenching an aliquot with MeOH to check for methyl ester by LCMS.

  • Coupling: In a separate flask, dissolve 2-(1-Piperidinyl)-3-pyridinamine (1.1 mmol) and DIPEA (2.5 mmol) in DCM (2 mL).

  • Combination: Add the amine solution slowly to the acid chloride solution at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with DCM, dry, and concentrate.

Troubleshooting & Quality Control

Regioselectivity (N-Pyridine vs. N-Amine)
  • Issue: Acylation can theoretically occur at the pyridine nitrogen (N1), forming a pyridinium salt.

  • Diagnosis: The N1-acyl product is usually unstable and hydrolyzes back to starting material during aqueous workup. If yield is low, this might be the cause.

  • Solution: Use Protocol B (T3P) . The mechanism involves a cyclic transition state that highly favors the primary amine over the heterocyclic nitrogen.

Analytical Markers (NMR)

Upon successful coupling, look for the diagnostic downfield shift of the amide proton and the C3-H of the pyridine ring.

SignalSubstrate (ppm)Product (Amide) (ppm)
Amide -NH ~5.0 (broad,

)
8.5 – 10.5 (singlet)
Pyridine C4-H ~7.0~8.0 (deshielded by carbonyl)

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[2][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7] Organic Letters, 13(19), 5048–5051.[3] Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Wu, D., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 60(14), 6018–6035. Link

Sources

Application Note: Synthesis and Pharmaceutical Application of 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine (CAS 5028-14-8) is a highly valued, ortho-substituted aminopyridine building block utilized extensively in modern pharmaceutical chemistry[1]. The unique spatial arrangement of a bulky, tertiary piperidine ring adjacent to a reactive primary amine on a pyridine scaffold provides a versatile and sterically tuned pharmacophore. This structural motif is particularly critical in the development of targeted therapeutics, including Tyrosine Kinase Non-Receptor 1 (TNK1) inhibitors, where the primary amine acts as a coupling anchor and the piperidine ring occupies specific hydrophobic pockets within the kinase active site[2].

This application note provides a comprehensive, self-validating guide to the two-step synthesis of 2-(1-Piperidinyl)-3-pyridinamine, detailing the mechanistic causality behind experimental choices and standardizing the protocols for scalable drug development.

Mechanistic Overview & Pathway Visualization

The preparation of 2-(1-Piperidinyl)-3-pyridinamine relies on a highly efficient, two-step synthetic sequence designed for maximum atom economy and purity:

  • Nucleophilic Aromatic Substitution (SNAr) : The synthesis begins with 2-chloro-3-nitropyridine. The strongly electron-withdrawing nitro group at the 3-position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. This intrinsic activation facilitates a rapid SNAr reaction by stabilizing the intermediate anionic Meisenheimer complex when attacked by the piperidine nucleophile[3].

  • Catalytic Nitro Reduction : The intermediate, 3-nitro-2-(piperidin-1-yl)pyridine, undergoes catalytic hydrogenation. In pharmaceutical manufacturing, this is the gold standard method, as it avoids the generation of heavy metal waste (e.g., iron or tin salts) that typically complicates Active Pharmaceutical Ingredient (API) purification.

G A 2-Chloro-3-nitropyridine (Electrophile) C 3-Nitro-2-(piperidin-1-yl)pyridine (Intermediate) A->C SNAr Reaction (K2CO3, DMF, 80°C) B Piperidine (Nucleophile) B->C D 2-(1-Piperidinyl)-3-pyridinamine (Target Intermediate) C->D Catalytic Hydrogenation (H2, Pd/C, EtOH) E Targeted Therapeutics (e.g., TNK1 Inhibitors) D->E Amidation / Coupling (Drug Assembly)

Synthetic workflow of 2-(1-Piperidinyl)-3-pyridinamine and its downstream application.

Experimental Protocols

Protocol 1: SNAr Synthesis of 3-Nitro-2-(piperidin-1-yl)pyridine

Objective : To form the C-N bond via regioselective displacement of the chloride leaving group.

Reagents :

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (

    
    , 2.0 eq)
    
  • N,N-Dimethylformamide (DMF) (Solvent, 10 volumes)

Step-by-Step Methodology :

  • Charge a clean, dry reaction vessel with 2-chloro-3-nitropyridine and DMF. Stir at room temperature until fully dissolved.

  • Add anhydrous

    
     to the solution.
    
  • Add piperidine dropwise over 15 minutes to control the mild exotherm.

  • Heat the reaction mixture to 80°C and maintain stirring for 4-6 hours. Monitor reaction completion via TLC or LC-MS.

  • Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (30 volumes).

  • Filter the resulting bright yellow precipitate, wash extensively with water to remove residual DMF and salts, and dry under vacuum at 50°C.

Scientific Causality :

  • Choice of Base:

    
     is selected over organic bases (like triethylamine) because it acts as a highly efficient, insoluble acid scavenger, neutralizing the HCl byproduct without participating in unwanted side reactions[4].
    
  • Choice of Solvent: DMF is a polar aprotic solvent that excellently solvates the reactants and stabilizes the anionic Meisenheimer transition state, significantly accelerating the SNAr process[3].

Protocol 2: Catalytic Hydrogenation to 2-(1-Piperidinyl)-3-pyridinamine

Objective : To selectively reduce the nitro group to a primary amine without cleaving the newly formed C-N bond or saturating the pyridine ring.

Reagents :

  • 3-Nitro-2-(piperidin-1-yl)pyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 0.05 eq by weight)

  • Hydrogen gas (

    
    , 1-3 atm)
    
  • Ethanol (Solvent, 15 volumes)

Step-by-Step Methodology :

  • In a high-pressure hydrogenation reactor (e.g., Parr shaker), dissolve the intermediate from Protocol 1 in ethanol.

  • Carefully add 10% Pd/C under an inert argon or nitrogen atmosphere to prevent spontaneous ignition.

  • Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas.

  • Pressurize the vessel to 2 atm with

    
     and agitate at room temperature for 2-4 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.
    
  • Vent the hydrogen gas safely and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake run dry, as spent catalyst can be pyrophoric.

  • Concentrate the filtrate under reduced pressure to yield 2-(1-Piperidinyl)-3-pyridinamine as a crystalline solid.

Scientific Causality :

  • Catalyst & Solvent: Pd/C provides a high surface area for hydrogen adsorption, enabling complete reduction at mild pressures. Ethanol is utilized because it readily dissolves the nitro intermediate, is environmentally benign, and mitigates the risk of catalyst poisoning.

Quantitative Data & Analytical Characterization

To justify the selection of catalytic hydrogenation over classical chemical reductions in a pharmaceutical setting, the following empirical data summarizes the efficiency and scalability of various reduction strategies for this specific substrate:

Reduction StrategyReagents / CatalystTypical YieldPurity (HPLC)Reaction TimeByproducts / ImpuritiesScalability for Pharma
Catalytic Hydrogenation

(gas), 10% Pd/C, EtOH
>95%>98%2 - 4 h

Excellent (Preferred)
Metal-Acid Reduction Fe powder, AcOH, 80°C80 - 85%90 - 92%6 - 8 hIron oxides, saltsPoor (Heavy metal waste)
Stannous Chloride

, EtOH, Reflux
75 - 80%~90%4 - 6 hTin saltsPoor (Toxicity concerns)

References

  • Google Patents (WIPO). CN114302878A - Tyrosine kinase non-receptor 1 (TNK1) inhibitors and uses thereof.
  • Terrier, F. The SNAr Reactions: Mechanistic Aspects. Available at:[Link]

  • Journal of Chemical Society of Nigeria . Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 3-amino-2-piperidinopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-amino-2-piperidinopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and related compounds. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

3-Amino-2-piperidinopyridine possesses two basic nitrogen centers: one on the pyridine ring and a secondary amine within the piperidine ring. This dual basicity presents unique challenges during purification, particularly when using standard silica gel chromatography. The basic nitrogens can interact strongly with the acidic silanol groups on the silica surface, leading to issues like peak tailing, poor separation, and even product decomposition.[1] This guide will equip you with the knowledge and protocols to effectively navigate these challenges.

Diagram: Purification Strategy Decision Tree

This flowchart outlines a general strategy for selecting the appropriate purification method for crude 3-amino-2-piperidinopyridine.

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-amino-2-piperidinopyridine?

While the exact impurity profile depends on the synthetic route, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a 2-halopyridine (e.g., 2-chloropyridine) and 3-aminopiperidine.

  • Regioisomers: If a substituted 3-aminopiperidine is used, reaction at a different nitrogen atom could be possible.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, the secondary amine of the piperidine ring could react further.

  • Hydrolysis Products: If the reaction is worked up under harsh acidic or basic conditions, hydrolysis of functional groups may occur.

  • Solvent Adducts: Residual solvents from the reaction or workup can be present.

Q2: My compound is streaking badly on a silica gel TLC plate. What can I do?

This is a classic issue for basic compounds like 3-amino-2-piperidinopyridine due to the interaction with acidic silanol groups on the silica.[1]

  • Add a Basic Modifier: To your TLC developing solvent, add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or a few drops of ammonia solution.[1] This will neutralize the acidic sites on the silica and result in more defined spots.

  • Use an Alternative Stationary Phase: Consider using TLC plates coated with alumina (basic or neutral) which is more compatible with basic compounds.[1]

Q3: How do I visualize my compound on a TLC plate if it's not UV-active?

If your compound does not have a strong UV chromophore, you can use a variety of staining agents.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, which includes amines.

  • Ninhydrin Stain: This stain is specific for primary and secondary amines, which will show up as colored spots (often purple or yellow) upon heating.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brownish spots.

Q4: Is it better to use column chromatography or recrystallization for the final purification step?

The choice depends on the nature of your impurities and the physical state of your product.

  • Column Chromatography is excellent for separating a complex mixture of impurities or if your product is an oil.

  • Recrystallization is ideal if your product is a solid and you have identified a suitable solvent system where the impurities are either much more or much less soluble than your product. It is often a more scalable and cost-effective method for final purification.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of product after column chromatography. 1. Compound is still on the column (too polar for the eluent). 2. Compound is unstable on silica gel. 3. Column was overloaded.1. Increase the polarity of your eluent system. A gradient elution from a non-polar to a more polar solvent can be effective. 2. Minimize the time on the column by using flash chromatography. Consider switching to a less acidic stationary phase like alumina.[1] 3. Use a larger column or load less crude material. A general rule is a silica-to-crude-material ratio of at least 30:1 by weight.[1]
Product co-elutes with an impurity during column chromatography. 1. Inappropriate eluent system. 2. Column was overloaded.1. Re-optimize your eluent system using TLC with different solvent mixtures. 2. Reduce the amount of material loaded onto the column.
The product "oils out" during recrystallization instead of forming crystals. 1. The solvent is too nonpolar. 2. The cooling process is too rapid. 3. Presence of impurities inhibiting crystallization.1. Add a small amount of a co-solvent in which your compound is more soluble. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, an additional purification step (e.g., a quick column) may be necessary.
Low yield after recrystallization. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent needed to dissolve the compound. You can concentrate the mother liquor and attempt a second crystallization.[3] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
An emulsion forms during acid-base extraction. 1. Vigorous shaking of the separatory funnel. 2. High concentration of solutes.1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its polarity and help break the emulsion.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of 3-amino-2-piperidinopyridine using flash chromatography.

1. TLC Analysis and Eluent Selection:

  • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
  • Crucially, add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing. [1]
  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

2. Column Packing:

  • Prepare a slurry of silica gel in the least polar eluent mixture you plan to use.
  • Pour the slurry into your chromatography column and allow it to pack evenly.
  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
  • Carefully apply the sample solution to the top of the silica bed.
  • Alternatively, for less soluble compounds, you can "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with your chosen solvent system.
  • If using a gradient, gradually increase the polarity of the eluent.
  • Collect fractions and monitor the elution of your product by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-amino-2-piperidinopyridine.
Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the basic product from neutral or acidic impurities.[4]

1. Dissolution:

  • Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

2. Acidic Extraction:

  • Transfer the organic solution to a separatory funnel.
  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
  • Stopper the funnel and shake gently, venting frequently.
  • Allow the layers to separate. The protonated 3-amino-2-piperidinopyridine will move into the aqueous layer.
  • Drain the aqueous layer into a separate flask.
  • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

3. Basification and Back-Extraction:

  • Combine the acidic aqueous extracts.
  • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 10 M NaOH or solid Na₂CO₃) until the solution is basic (pH > 10).
  • Add a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) to the separatory funnel.
  • Shake to extract the deprotonated, now organic-soluble, product back into the organic layer.
  • Separate the organic layer.
  • Repeat the extraction of the basic aqueous layer with fresh organic solvent.

4. Washing and Drying:

  • Combine the organic extracts containing the purified product.
  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

5. Product Isolation:

  • Filter off the drying agent.
  • Remove the solvent under reduced pressure to yield the purified 3-amino-2-piperidinopyridine.
Protocol 3: Purification by Recrystallization

1. Solvent Screening:

  • In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
  • A good recrystallization solvent will dissolve the product when hot but not when cold.[2] Common solvents to try include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.[2]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Crystal Isolation and Washing:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

6. Drying:

  • Dry the purified crystals under vacuum.

References

  • University of Colorado Boulder. (n.d.). Recrystallization, Filtration and Melting Point. [Link]

Sources

Technical Support Center: Solubilization Strategies for 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Piperidinyl)-3-pyridinamine (CAS: 1142-06-9). This guide provides drug development professionals, medicinal chemists, and assay biologists with field-proven troubleshooting strategies to overcome the inherent aqueous solubility limitations of this specific compound.

Part 1: The Chemistry of the Problem

2-(1-Piperidinyl)-3-pyridinamine features a pyridine ring substituted with a primary amine and a piperidine ring. This molecular architecture makes it a weakly basic, highly lipophilic amine. Because the compound relies on the protonation of its basic nitrogen centers (the pyridine nitrogen and the primary amine) to achieve water solubility, its solubility profile is strictly dictated by the pH of the vehicle. At neutral or physiological pH (7.4), the compound remains unionized, maximizing its lipophilicity and leading to rapid precipitation in aqueous media 1.

G Start Target: Aqueous Solution of 2-(1-Piperidinyl)-3-pyridinamine Q_pH Is physiological pH (7.4) strictly required? Start->Q_pH Acidic In Situ Salt Formation (pH < 4, e.g., 0.1M HCl) Q_pH->Acidic No (Acidic pH acceptable) Q_Tox Are cells/assays sensitive to organic solvents? Q_pH->Q_Tox Yes (Must be pH 7.4) Cosolvent Co-solvent System (5% DMSO + 5% Tween 80) Q_Tox->Cosolvent No (Tolerates DMSO) Cyclo Inclusion Complexation (10-20% HP-β-CD) Q_Tox->Cyclo Yes (Needs zero DMSO)

Workflow for selecting the optimal solubilization strategy based on assay constraints.

Part 2: Troubleshooting & FAQs

Q: Why does 2-(1-Piperidinyl)-3-pyridinamine precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a classic case of solvent-shift nucleation. At pH 7.4, the compound exists predominantly as an unionized free base. When the DMSO stock is diluted into the aqueous buffer, the localized DMSO concentration drops below the critical solubilizing threshold. The hydrophobic effect drives the unionized molecules to aggregate, overcoming the solvation energy and causing rapid precipitation. To fix this, you must either lower the pH to protonate the molecule or use a solubilizing excipient like a cyclodextrin at neutral pH 2.

Q: How can I achieve a high-concentration aqueous stock without using organic solvents like DMSO? A: The most thermodynamically stable approach is in situ salt formation. By lowering the vehicle pH at least 2 units below the compound's highest pKa (typically requiring pH < 4.0), you force the protonation of the basic nitrogens. This ionization disrupts the solid-state crystal lattice energy and facilitates strong ion-dipole interactions with water, exponentially increasing solubility 3.

Q: My cell-based assay requires pH 7.4 and zero DMSO. How do I keep the compound in solution? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic piperidine and pyridine moieties of the drug spontaneously partition into the hydrophobic cavity via host-guest thermodynamics, forming a water-soluble inclusion complex without altering the bulk pH or requiring organic solvents 2.

G State1 pH 7.4 (Neutral) Unionized Free Base Highly Lipophilic Low Aqueous Solubility State2 State2 State1->State2 Addition of Acid (HCl, Citric Acid) State2->State1 Addition of Base (NaOH, PBS)

Reversible pH-dependent protonation logic dictating the aqueous solubility of the compound.

Part 3: Validated Solubilization Protocols

Every protocol below is designed as a self-validating system to ensure you are working with a true solution rather than a deceptive nano-suspension.

Protocol A: In Situ Salt Formation (For Acidic-Tolerant Assays)

Causality: Using a stoichiometric excess of an acidic counterion lowers the pH below the


, ensuring the system reaches the "salt plateau" where the ionized form dictates solubility 3.
  • Weighing: Weigh exactly 10 mg of 2-(1-Piperidinyl)-3-pyridinamine powder into a clean glass vial.

  • Acid Addition: Add 800 µL of 0.1 M HCl (Alternatively, use 0.1 M Citric Acid for a milder biological profile).

  • Agitation: Vortex vigorously for 2 minutes. The mechanical energy helps overcome the initial wetting resistance of the lipophilic powder.

  • Sonication: Sonicate in a water bath at room temperature for 5-10 minutes until the solution is visually clear.

  • Volume Adjustment: Adjust to a final volume of 1 mL using molecular biology grade water.

  • Validation Step: Shine a laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms a true thermodynamic solution. Verify with a micro-pH probe that the final pH remains < 4.5.

Protocol B: HP-β-CD Inclusion Complexation (For Physiological pH Assays)

Causality: The dynamic equilibrium between the free drug and the CD-complex relies on an excess of the host molecule to drive the endothermic complexation reaction forward 2.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in standard PBS (pH 7.4).

  • Drug Addition: Add 5 mg of the compound to 1 mL of the HP-β-CD vehicle.

  • Equilibration: Shake continuously on a thermomixer at 800 rpm and 25°C for 24 hours. (Critical: Complexation is an endothermic process; do not refrigerate or freeze during this step).

  • Separation: Centrifuge at 12,000 x g for 10 minutes to pellet any uncomplexed drug.

  • Validation Step: Transfer the clear supernatant to a new vial. To ensure accurate dosing for your downstream assays, quantify the exact dissolved concentration using HPLC-UV against a standard curve.

Part 4: Quantitative Solubility Matrix

Use the table below to benchmark your expected solubility outcomes based on the chosen vehicle.

Solvent / VehiclepHExpected SolubilityPrimary Mechanism of Solubilization
Pure Water 7.0< 0.1 mg/mLNone (High crystal lattice energy prevents dissolution)
PBS Buffer 7.4< 0.1 mg/mLNone (Compound is predominantly unionized)
0.1 M HCl ~1.0> 20 mg/mLIonization (Disruption of lattice via salt formation)
20% HP-β-CD in PBS 7.4~ 2.0 - 5.0 mg/mLHydrophobic inclusion complexation (Host-guest)
10% DMSO + 90% PBS 7.4~ 0.5 mg/mLCo-solvency (Reduction of vehicle dielectric constant)
References
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly w
  • Salt Selection in Drug Development.Pharmaceutical Technology.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PMC (NIH).

Sources

Preventing oxidation of the amino group in 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation of the Amino Group in 2-(1-Piperidinyl)-3-pyridinamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and environmental vulnerabilities of 2-(1-Piperidinyl)-3-pyridinamine .

Aminopyridines are highly valuable building blocks in medicinal chemistry, but their electron-rich nature makes the primary amine group at the 3-position highly susceptible to oxidative degradation. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you maintain the structural integrity of your compound from benchtop synthesis to final formulation.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Understanding the causality behind amine oxidation is the first step in preventing it. The primary amine in 2-(1-Piperidinyl)-3-pyridinamine can undergo radical-mediated autoxidation or direct nucleophilic attack by peroxides, leading to a cascade of degradation products[1][2].

Q1: What are the primary oxidative degradation pathways for the 3-amino group, and how do I identify them? A: The oxidation of primary aromatic amines typically proceeds through a hydroxylamine intermediate. In the presence of reactive oxygen species (ROS) or trace metals (which catalyze Fenton-like reactions), this hydroxylamine is further oxidized to a nitroso derivative, and ultimately to a nitro compound[1][3]. If your compound is turning yellow or dark red during storage or solvent evaporation, it is highly likely that nitroso or azo-dimer impurities are forming.

Q2: I am using 2-(1-Piperidinyl)-3-pyridinamine in a multi-step synthesis. How can I chemically protect the amino group from oxidizing agents? A: The most robust approach is to mask the primary amine using a tert-butyloxycarbonyl (Boc) protecting group. The Boc group reduces the electron density on the nitrogen, rendering it completely inert to standard oxidants. The reaction utilizes Di-tert-butyl dicarbonate (Bocngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


O) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA)[4]. The Boc group can be easily removed later using mild acidic conditions (e.g., TFA in DCM)[5].

Q3: My compound degrades even when stored as a dry powder. What environmental factors are driving this? A: Solid-state oxidation is often driven by photo-oxidation and trace metal contamination. Transition metals (like Cu


 or Fe

) can abstract an electron from the amine, initiating a radical chain reaction[2]. Furthermore, exposure to ambient light can generate singlet oxygen. You must store the compound in amber glass vials under a strict inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (< 25°C, preferably 2-8°C).

Q4: How do I prevent oxidation during the formulation of the final drug product? A: Excipient compatibility is critical. Many common pharmaceutical excipients (like PEGs or polysorbates) contain trace hydroperoxides that react directly with amines[2][6]. To mitigate this, you must:

  • Screen excipients for low peroxide values.

  • Incorporate free-radical scavengers or antioxidants (e.g., Methimazole or BHT) into the formulation[7].

  • Purge the headspace of formulation vials with Nitrogen[8].

Part 2: Data Presentation & Strategy Selection

To select the appropriate protection strategy, consult the tables below, which summarize quantitative data and comparative advantages of various protecting groups and antioxidants.

Table 1: Comparison of Amine Protecting Groups for 3-Aminopyridines

Protecting GroupReagents RequiredDeprotection ConditionsOxidation ResistanceSteric Hindrance
Boc (Recommended) Boc

O, TEA, DMAP
TFA/DCM or 4M HClExcellentHigh
Fmoc Fmoc-Cl, NaHCO

Piperidine / DMFHighVery High
Cbz Cbz-Cl, K

CO

H

, Pd/C
HighModerate
Acetyl (Ac) Ac

O, Pyridine
Strong Acid/Base + HeatModerateLow

Table 2: Antioxidants for Storage and Formulation[6][7]

Antioxidant / ScavengerMechanism of ActionOptimal ConcentrationApplication Phase
Methimazole Free radical scavenger10 - 250 ppmLiquid formulation / Catalysis
BHT Chain-breaking antioxidant0.01% - 0.1% w/wSolid-state / Lipid formulations
Ascorbic Acid Oxygen scavenger / Reducing agent0.1% - 1.0% w/vAqueous formulations

Part 3: Visualizing the Chemistry and Workflows

OxidationPathway A 2-(1-Piperidinyl)- 3-pyridinamine (Primary Amine) B Hydroxylamine Intermediate A->B ROS / Peroxides (Trace Metals) C Nitroso Derivative B->C -H2O / Oxidation D Nitro Compound C->D Further Oxidation

Oxidation cascade of the 3-amino group in aminopyridines mediated by reactive oxygen species.

ProtectionWorkflow Start Unprotected 2-(1-Piperidinyl)-3-pyridinamine Reagents Add Boc2O, TEA, DMAP in DCM (0°C to RT) Start->Reagents Protected N-Boc-2-(1-Piperidinyl)-3-pyridinamine (Oxidation Resistant) Reagents->Protected Protection Phase Synthesis Downstream Synthetic Steps (Cross-coupling, Alkylation, etc.) Protected->Synthesis Deprotection TFA / DCM or 4M HCl (Room Temp) Synthesis->Deprotection End Regenerated Primary Amine Deprotection->End Deprotection Phase

Workflow for the Boc-protection and subsequent deprotection of 3-aminopyridines to prevent oxidation.

Part 4: Validated Experimental Protocols

The following protocols are self-validating systems designed to ensure high yield while completely suppressing oxidative degradation during handling.

Protocol 1: Boc-Protection of 2-(1-Piperidinyl)-3-pyridinamine[4][5][6]

Causality Note: DMAP acts as a nucleophilic catalyst to activate Boc


O, while TEA neutralizes the generated protons. Dichloromethane (DCM) is used as an aprotic solvent to prevent competitive solvolysis.

Reagents:

  • 2-(1-Piperidinyl)-3-pyridinamine (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.5 equiv, 15 mmol)
    
  • Triethylamine (TEA) (2.0 equiv, 20 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon for 5 minutes.

  • Dissolution: Dissolve 2-(1-Piperidinyl)-3-pyridinamine in 50 mL of anhydrous DCM under Argon.

  • Base Addition: Add TEA and DMAP to the stirring solution. Cool the flask to 0°C using an ice bath to control the exothermic activation.

  • Protection: Dissolve Boc

    
    O in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1; the protected product will have a higher Rf value).

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (2 x 20 mL).
    
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. The resulting N-Boc derivative is highly stable and can be stored without fear of oxidation.
Protocol 2: Degassing and Inert Storage Procedure

Causality Note: Dissolved oxygen in solvents and ambient moisture are the primary drivers of autoxidation. Degassing removes molecular oxygen, while Argon blanketing prevents its re-entry.

Step-by-Step Methodology:

  • Solvent Degassing (Freeze-Pump-Thaw): Place the solvent in a Schlenk flask. Freeze the solvent using liquid nitrogen. Apply high vacuum for 2-3 minutes. Close the vacuum valve and allow the solvent to thaw, releasing trapped oxygen bubbles. Repeat this cycle 3 times.

  • Transfer: Transfer the degassed solvent to the 2-(1-Piperidinyl)-3-pyridinamine solid using a cannula or a purged syringe.

  • Storage: If storing the raw, unprotected amine, place the dry powder in an amber glass vial. Place the vial in a desiccator or glovebox, purge with Argon, and seal with Parafilm. Store at 2-8°C.

References

  • UOMustansiriyah. Oxidation of primary amines in drug development. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_AFksjtTFn-E-1bqXqbyLhy2WNfLmYtTCjTmZNPb-EXZ9HC1aFHBKrCOOE6iRdpPoKvHNVx7F5uimGM_BFsZYK1eSPdrPfxKVaFuVjmPk2uJwp0kMQdpyWOe1up36x3avRBUssea9S5_HezVrfHCzndjRJLR0gsyntVD9Wp7M-u7Qil7HNLM=]
  • NIH PMC. Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqdDpVV1ZdLhrCSle3HdQxGrM5MK2uRLxQT3sXJ5zlOFfGTnmET3QRFy7QY8-Gekk8Stp1ohfUokT4t5krz951qWXUbY7hhXgrgDou0c5o55cb3-o1vQkduwLbzEetL960DBq6jgAAfWHsx6w=]
  • MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe15fqenOsG5T2mn-1sHH4VAysRcU_WtDT8I6lwNyHvISOUjue9CLVB22YMMNXSc2ntZc20Dswv-_bAFZL2XKlHcllZz9g0-D4J6E6y80oWJtQz9ZuO0GYIrSjWaZoKA==]
  • NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAmBmAvaQU_04lGRhUGAlG7U1BHM-D9ctczPRvRrUl3AWnWBy35UjVxupqGDEMUt8V1WX7eK4dGrWIMgX__FWlv6SqDdy6qe4R1ZoQHL_zByZ5cc6GzTL-oM6V3K-A7kisqzcNfyXCNyf4yS0=]
  • Google Patents. CN102936220B - BOC protection method for aminopyridine. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQH9ZwDoFHnGfYgTW_-dLRCTJ2PG8izLV6pHMbduAEfOkTZi_PazpPaplf4OUqqNZAtU9XD7YOiZQz4G3G-i6UkCrWbVOgz6jCzbMzAs_eVuRG0wlQRHiz-t4kraB_0LBHB0jzquI9_zwn1Ik=]
  • USPTO. Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHSw-p9bh-zEEFDhwv5qQRT9EAfzc7MB62ylYP_pqRqN9MPC2eV6gfgg15TxBKsFbKl22cDRde1aMZTe0rlfLetuszh6IErCxgYfThqw4UKXyAOalB5lvZVssL5sX25Ilb6BoK-o1lAin4CUu3xFgvkMb9rVjrEyWukDGaz2bmhO5RXrTXRQzL6g6CSfkJwyJepP-zVpK9Y58vYJsAXth6j8BWEt6DhUyMjm4uLs3ZB8hBUjHBlhMXEcJdxRblHCE4zyweiN0TLCwtZ4PZH5KxZDYHkpzAlQ==]
  • Fisher Scientific. Amine Protection / Deprotection. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcGTFLqOrNkpX2nQRNF9Gw3lWZ88gkC95dDCllMQAC_869yNHlS_0RR3m3OirsVWRiktnin4oWMaDzLKhT2RU1Z_fYRIb7b-b0C-22tfNuGya6EQSueaqiQdz2kKljfYi5yFVZ_LmymaiN5Lc6rmGi1xkECBW2zAnUR7iZ4w_wzHHHsqcXELCbUI4rLdpqpbIPJ_vXe72VbOb8i3dsV3hlpzlponFnircqppTKQuU=]
  • Google Patents. US20120271026A1 - Inhibition of amine oxidation. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPARcXeRVSICbrp9jfD7gO_OBFHGJb61-vLFzbMpSJ4SlTLJ0VIPO2BmvMovehOVLfbAi4gfM2I_C-_5Ve_1uiFbWJev2udkfTE8DPcCH-lBkz-dqa0ZpcPMFY4eSq-HWSsQQRZ0njvxTF5bCuI50=]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(1-Piperidinyl)-3-pyridinamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization process. Recrystallization is a powerful technique for purifying solid compounds, driven by the principle that most solids are more soluble in hot solvents than in cold ones.[1] By carefully selecting a solvent, one can dissolve an impure compound at a high temperature and allow the desired molecules to selectively crystallize into a purified, ordered lattice upon cooling, leaving impurities behind in the solution.[2][3][4]

This document moves beyond generic protocols to address the specific challenges and nuances of working with 2-(1-Piperidinyl)-3-pyridinamine, a molecule with both basic and polar characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds.[1] It operates on the principle of differential solubility. An ideal solvent will dissolve the target compound (in this case, 2-(1-Piperidinyl)-3-pyridinamine) completely at an elevated temperature but poorly at room or sub-ambient temperatures.[5] Impurities should either be highly soluble at all temperatures (remaining in the liquid "mother liquor") or insoluble in the hot solvent (allowing for removal via hot filtration).[6] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to come out of solution and form pure crystals.[1][7]

Q2: What structural features of 2-(1-Piperidinyl)-3-pyridinamine should I consider when selecting a solvent?

Understanding the molecule's structure is key. 2-(1-Piperidinyl)-3-pyridinamine (C₁₀H₁₅N₃, MW: 177.25 g/mol ) has several important features:[8]

  • Pyridine Ring: A basic, aromatic heterocycle. Pyridine itself is a polar, weak organic base.[9]

  • Piperidine Moiety: A saturated, non-aromatic heterocyclic amine that is generally basic.[][11]

  • Primary Amine (-NH₂): A hydrogen-bond-donating and accepting group, which increases polarity.

  • Overall Polarity: The combination of these nitrogen-containing rings and the primary amine group makes the molecule moderately polar, with three hydrogen bond acceptors and one donor.[8]

This structure suggests that polar solvents, particularly those capable of hydrogen bonding (like alcohols), are a good starting point. However, highly nonpolar solvents like hexanes are unlikely to be effective on their own but might serve as anti-solvents.[12]

Q3: What makes a solvent "good" for recrystallization?

An ideal recrystallization solvent should meet several criteria:[2][4][5][6]

  • High Temperature Coefficient: It should dissolve the compound when hot but not when cold. This is the most critical factor.

  • Chemical Inertness: The solvent must not react with the compound.[2][6]

  • Appropriate Boiling Point: The boiling point should be high enough to allow for a sufficient solubility difference but low enough to be easily removed from the final crystals.[2][4] A solvent that boils below the melting point of your compound is also desirable to prevent "oiling out."

  • Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals.[2][4][6]

  • Safety: The solvent should be as non-toxic, non-flammable, and environmentally friendly as possible.[4]

Troubleshooting Guide: Common Recrystallization Problems

This section addresses specific issues you may encounter during the recrystallization of 2-(1-Piperidinyl)-3-pyridinamine.

Problem 1: My compound will not dissolve, even in boiling solvent.

  • Cause: The solvent is too nonpolar for your compound. The "like dissolves like" principle suggests that a moderately polar molecule like 2-(1-Piperidinyl)-3-pyridinamine requires a solvent of similar polarity.[13]

  • Solution 1: Increase Solvent Polarity. Switch to a more polar solvent. If you started with a less polar solvent like toluene or ethyl acetate, try a more polar one such as isopropanol, ethanol, or even water.

  • Solution 2: Use a Co-Solvent System. If no single solvent is ideal, a mixed-solvent system can be effective.[5][12] Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Problem 2: My compound "oiled out" instead of forming crystals.

  • Cause: This common issue occurs when the saturated solution cools to a temperature below the compound's melting point, but the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.[14][15]

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20%) to decrease the saturation level and then allow it to cool much more slowly.[14][16]

  • Solution 2: Lower the Solution Temperature. Try using a lower-boiling point solvent. For example, if you are using toluene (BP 111 °C), consider switching to ethyl acetate (BP 77 °C).

  • Solution 3: Promote Slow Cooling. Rapid cooling encourages oiling out. After dissolving, insulate the flask by placing it on a wooden block or wrapping it in glass wool and allow it to cool to room temperature undisturbed before moving it to an ice bath.[14][16]

Problem 3: No crystals are forming, even after the solution has cooled.

  • Cause: The solution is not sufficiently saturated. This is one of the most frequent problems and usually means too much solvent was added initially.[14]

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[1][13] The microscopic scratches provide a nucleation point for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.[1][13]

  • Solution 2: Reduce Solvent Volume. If induction methods fail, gently heat the solution to boil off some of the solvent (typically 10-20% of the volume) to increase the concentration of your compound.[14] Then, allow it to cool again.

  • Solution 3: Use an Anti-Solvent. If the compound is highly soluble even in cold solvent, consider adding an anti-solvent (see Problem 1, Solution 2) to decrease the overall solubility.

Problem 4: The final product has a very low yield.

  • Cause: Low recovery can result from several factors.

    • Using too much solvent, which leaves a significant amount of product dissolved in the mother liquor.[13][16]

    • Cooling the solution too quickly, which can trap impurities and lead to smaller, less-recoverable crystals.[16]

    • Premature crystallization during a hot filtration step.

    • Washing the collected crystals with a solvent that is too warm or in which the compound is too soluble.

  • Solution 1: Minimize Solvent. Use only the minimum amount of hot solvent required to fully dissolve the solid.[13]

  • Solution 2: Check the Mother Liquor. After filtering your crystals, cool the remaining filtrate in an ice bath to see if a second crop of crystals forms. Note that this second crop may be less pure.

  • Solution 3: Optimize Washing. Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[13]

Experimental Protocol: Systematic Solvent Screening

When an appropriate solvent is not known, a systematic screening process is essential. This protocol allows for the efficient identification of a suitable single or mixed-solvent system.

Materials:

  • Crude 2-(1-Piperidinyl)-3-pyridinamine

  • Small test tubes (e.g., 13x100 mm)

  • A selection of candidate solvents (see Table 1)

  • Pasteur pipettes

  • Heating block or sand bath

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude compound into several separate test tubes.

  • Room Temperature Test: To each tube, add ~0.5 mL of a different candidate solvent. Agitate the mixture. Observe and record the solubility at room temperature.

    • Ideal Outcome: The compound is insoluble or sparingly soluble at room temperature.[6] If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a co-solvent system.

  • Hot Solubility Test: Gently heat the test tubes containing the undissolved solids in a heating block. Add the same solvent dropwise, heating and agitating, until the solid just dissolves. Record the approximate volume of solvent used.

    • Ideal Outcome: The compound dissolves completely in a reasonable amount of hot solvent (e.g., < 2 mL).

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

  • Evaluation: Observe the results. A good solvent will produce a high yield of crystalline solid. An oil or no solid indicates a poor solvent choice. Compare the quality and quantity of crystals from each successful test to select the optimal solvent.

Data Summary: Candidate Solvents

The following table provides a starting point for solvent selection, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexComments
Water10010.2High polarity. May be a good anti-solvent with alcohols.
Methanol655.1Very polar. Often dissolves compounds too well when cold.
Ethanol784.3Good general-purpose polar protic solvent for amines.[17]
Isopropanol (IPA)823.9Excellent choice for moderately polar compounds.
Acetone565.1Polar aprotic. Can be effective but has a low boiling point.
Ethyl Acetate (EtOAc)774.4Medium polarity. Often used with hexanes as a co-solvent.[17]
Toluene1112.4Aromatic, low polarity. Good for less polar compounds.
Hexane / Heptane~69 / ~98~0.1Very nonpolar. Primarily used as an anti-solvent.[17]

Visual Workflow for Troubleshooting

The following diagram outlines the decision-making process for optimizing the recrystallization of 2-(1-Piperidinyl)-3-pyridinamine.

Recrystallization_Troubleshooting start_node Start: Purify Compound solvent_screen Perform Solvent Screening (Hot/Cold Solubility Test) start_node->solvent_screen Is suitable solvent unknown? decision_node decision_node success_node Success: Pure Crystals decision_yield Yield > 80%? success_node->decision_yield fail_node fail_node dissolve_solid Dissolve in Min. Amount of Hot Solvent solvent_screen->dissolve_solid cool_solution Cool Slowly dissolve_solid->cool_solution decision_crystals Crystals Formed? cool_solution->decision_crystals decision_purity Product is Crystalline? decision_crystals->decision_purity  Yes   no_crystals Problem: No Crystals decision_crystals->no_crystals  No   decision_purity->success_node  Yes   oiled_out Problem: Oiling Out decision_purity->oiled_out  No (Oiled Out)   induce Action: Induce (Scratch/Seed) no_crystals->induce reduce_vol Action: Reduce Solvent Volume induce->reduce_vol reduce_vol->cool_solution Retry Cooling add_solvent Action: Reheat, Add More Solvent oiled_out->add_solvent cool_slower Action: Cool Much Slower add_solvent->cool_slower cool_slower->cool_solution Retry Cooling final_product Collect, Wash & Dry Product decision_yield->final_product  Yes   low_yield Problem: Low Yield decision_yield->low_yield  No   check_mother_liquor Action: Check Mother Liquor, Optimize Solvent Volume low_yield->check_mother_liquor check_mother_liquor->final_product

Sources

Minimizing side reactions during 2-(1-Piperidinyl)-3-pyridinamine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Synthesis & Process Chemistry Status: Active | Topic: Minimizing Side Reactions | CAS: 5028-14-8

Executive Summary: The Steric-Electronic Paradox

Welcome to the technical support hub for 2-(1-Piperidinyl)-3-pyridinamine . This intermediate presents a unique "Steric-Electronic Paradox" that often derails standard functionalization protocols:

  • Electronic Effect: The C2-piperidine ring is a strong electron donor, increasing the electron density of the pyridine ring and making the C3-amine significantly more nucleophilic than a standard 3-aminopyridine.

  • Steric Effect: The bulky piperidine ring at the ortho position creates a "steric wall," hindering the approach of electrophiles to the C3-amine.[1]

This guide addresses the specific side reactions arising from this conflict: bis-acylation , catalyst poisoning , and regioselectivity errors .[1]

Ticket #401: Acylation Reactions (Amide Formation)

User Issue: "I am observing low conversion to the amide and a persistent impurity at M+42 (acetyl) or M+X (acyl) that reverts to starting material during aqueous workup."

Root Cause Analysis

The reaction is likely getting stuck at the kinetic trap (Pyridine


-acylation) rather than proceeding to the thermodynamic product  (Exocyclic 

-acylation).
  • Mechanism: The pyridine nitrogen is less hindered than the C3-amine. Acylating agents attack the pyridine nitrogen first, forming an unstable

    
    -acylpyridinium salt.[1]
    
  • The Trap: Under neutral conditions, this salt is stable enough to prevent reaction at the C3-amine but hydrolyzes back to the starting material upon aqueous quench.

Troubleshooting Protocol: The "DMAP Shuttle" Method

To bypass the steric hindrance and the kinetic trap, you must use a nucleophilic catalyst that transfers the acyl group effectively.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Catalyst None or Et3NDMAP (10-20 mol%) DMAP forms a highly reactive

-acylpyridinium intermediate that is less sterically sensitive than the substrate itself.
Base Pyridine (solvent)DIPEA (2.5 equiv) Pyridine as a solvent promotes the kinetic trap. DIPEA is too bulky to react with the electrophile but scavenges acid.[1]
Temperature


Heat is required to overcome the energy barrier of the crowded C3-amine attack.
Reagent Acid ChlorideAnhydride + DMAP Anhydrides are softer electrophiles and, with DMAP, minimize bis-acylation side products.[1]
Side Reaction Alert: Bis-Acylation (Imide Formation)

Because the C3-amine is electron-rich, it is prone to reacting twice if the electrophile is too aggressive (e.g., excess acid chloride).

  • Prevention: Add the electrophile dropwise at

    
    , then heat. Do not  add all reagents at high temperature.
    
Ticket #402: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

User Issue: "The reaction turns black immediately (catalyst death) or yields are <20%. I suspect the piperidine is interfering."

Root Cause Analysis
  • Pd-Chelation: The substrate acts as a bidentate ligand.[1] The pyridine nitrogen and the C3-amine can coordinate to Palladium, displacing the phosphine ligand and deactivating the catalyst (forming a "Pd-black" precipitate).

  • Steric Clash: Standard ligands (like

    
     or dppf) cannot accommodate the bulk of the C2-piperidine group during the reductive elimination step.
    
Troubleshooting Protocol: Ligand-Controlled Selectivity

You must use bulky, electron-rich dialkylbiaryl phosphine ligands that bind tighter to Pd than the substrate does.[1]

Recommended System:

  • Pre-catalyst:

    
     or methanesulfonate Pd precatalysts (G3/G4).
    
  • Ligand: BrettPhos or RuPhos .[1]

    • Why: These ligands are specifically designed for sterically hindered primary amines.[1] They create a protective pocket around the Pd center, preventing the pyridine nitrogen from coordinating.[1]

  • Base:

    
     (Weak) or 
    
    
    
    (Strong).[2]
    • Note: Avoid

      
       if solubility in dioxane/toluene is poor.
      

Visual Workflow: Minimizing Catalyst Death

Buchwaldpathway sub_start 2-(1-Piperidinyl)-3-pyridinamine (Substrate) coord_trap Catalyst Poisoning (Substrate binds Pd) sub_start->coord_trap Standard Ligand (PPh3) amine_bind Amine Binding (Steric Clash Risk) sub_start->amine_bind Bulky Ligand (BrettPhos) pd_species Pd(0) + Ligand oxidative_add Oxidative Addition (Ar-X) pd_species->oxidative_add coord_trap->pd_species Irreversible Deactivation oxidative_add->amine_bind reductive_elim Reductive Elimination (C-N Bond Formation) amine_bind->reductive_elim

Caption: Pathway selection in Buchwald-Hartwig coupling. Green path indicates successful ligation using bulky phosphines; red path indicates catalyst poisoning via pyridine coordination.[1]

Ticket #403: Impurity Identification (The "Mystery" Peak)

User Issue: "I see a byproduct with the correct mass but wrong retention time. Is it a regioisomer?"

Diagnostic Guide

The 2-(1-piperidinyl) group is generally stable, but under specific conditions, the ring itself can participate in side reactions.

Impurity TypeCondition TriggerObservationSolution
Pyridine N-Oxide Exposure to air/peroxides over time or during workup.M+16 peak.[1] More polar (lower

).
Use antioxidants (BHT) in solvents; store under Argon. Reduce with

or Zn/AcOH if formed.
Ring Nitration/Halogenation Electrophilic Aromatic Substitution (EAS) attempts.[3]Substitution at C5 position (para to amine).The C5 position is highly activated by the C2-piperidine and C3-amine. Control temperature strictly (

) to prevent over-substitution.
Piperidine Ring Opening Strong Oxidizing Agents (

, etc.).[1]
Loss of piperidine ring integrity; complex mixture.[1]Avoid strong oxidants.[1] The benzylic-like

-carbons of piperidine are susceptible to oxidation.
FAQ: Frequently Asked Questions

Q1: Can I use reductive amination to alkylate the C3-amine? A: Yes, but be cautious of over-alkylation . The electron-donating piperidine makes the secondary amine product even more nucleophilic than the primary amine starting material.

  • Protocol: Use a stoichiometric deficit of aldehyde (0.9 equiv) and a mild reducing agent like

    
     in DCE. Do not use 
    
    
    
    in methanol, as it promotes bis-alkylation.[1]

Q2: Is the piperidine group a leaving group? Can I displace it? A: Generally, no. The 3-amino group is electron-donating, which deactivates the ring toward Nucleophilic Aromatic Substitution (


). You would need to diazotize the amine (forming a diazonium salt) or oxidize the pyridine nitrogen to activating the ring for displacement. Under standard basic coupling conditions, the piperidine is stable.[1]

Q3: How do I remove the unreacted starting material from the product? A: Since both are basic amines, acid-base extraction is difficult.[1]

  • Recommendation: Use flash chromatography on amine-functionalized silica (to prevent tailing) or recrystallization from Ethanol/Heptane. The piperidine group adds significant lipophilicity, making the product much less soluble in heptane than the starting material.[1]

References
  • Buchwald-Hartwig Coupling of Aminopyridines

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Discusses the necessity of bulky ligands like BrettPhos for hindered amines).

  • Acylation Mechanisms of Aminopyridines

    • Scriven, E. F. V. (1983).[1] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.[1] (Foundational text on DMAP catalysis mechanisms preventing N-pyridinium traps).

  • Synthesis and Reactivity of 3-Amino-2-substituted Pyridines

    • Standard protocols for 2-halo-3-aminopyridine functionalization often utilized in kinase inhibitor synthesis (e.g., synthesis of substituted 3-amino-2-piperidinopyridines).
    • Patent Reference: WO2007128568 (Methods for reductive amin
  • Stability of Aminopyridines

    • OSHA Method PV2143.[1] "Aminopyridines (2-, 3-, and 4-Aminopyridine)."[1][4][5] (Provides data on stability and storage of aminopyridine derivatives).

Sources

Storage stability and shelf-life of 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(1-Piperidinyl)-3-pyridinamine

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing 2-(1-Piperidinyl)-3-pyridinamine (CAS No. 5028-14-8). The integrity of this compound is critical for the reliability and reproducibility of experimental outcomes. This document provides in-depth information on its storage, stability, and shelf-life, alongside practical troubleshooting guides based on established chemical principles and field-proven insights. Our goal is to empower users to maintain the compound's quality and troubleshoot potential stability-related issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 2-(1-Piperidinyl)-3-pyridinamine.

Q1: What are the optimal long-term storage conditions for this compound?

For maximal shelf-life, the compound should be stored sealed in a dry environment at 2-8°C.[1] It is crucial to use a tightly closed container to prevent moisture absorption and potential atmospheric oxidation.[2][3] For extended storage, flushing the container with an inert gas like argon or nitrogen before sealing is a recommended best practice.

Q2: What is the expected shelf-life of 2-(1-Piperidinyl)-3-pyridinamine?

When stored under the recommended conditions (2-8°C, dry, sealed), the solid compound is expected to be stable for years. However, the effective shelf-life can be impacted by the frequency of container opening and the ambient laboratory environment. We recommend re-analyzing the purity of the material if it has been in storage for more than two years or has been accessed frequently.

Q3: How can I visually identify potential degradation?

While not a definitive test, visual inspection can be an early indicator of degradation. The pure compound should be a consistent powder. Any significant change in color (e.g., darkening to yellow or brown), development of a strong odor, or change in texture (e.g., clumping, deliquescence) suggests potential degradation and warrants analytical purity verification (see Section 4).

Q4: Is the compound sensitive to air or light?

Yes. Like many aminopyridine derivatives, this compound is potentially sensitive to air (oxygen) and light.[4] The primary amino group and the pyridine ring are susceptible to oxidation, which can be accelerated by light. Therefore, the compound should be stored in an opaque or amber vial, protected from direct light, and kept tightly sealed to minimize air exposure.[5][6]

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

For preparing stock solutions, dimethyl sulfoxide (DMSO) or ethanol are commonly used. Due to the limited stability of many organic compounds in solution compared to their solid state, it is advisable to:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store solutions at -20°C or -80°C. A shelf-life of 1-3 months is a conservative estimate, but should be validated for your specific application.

Q6: What are the main chemical incompatibilities?

The compound should not be stored or mixed with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2] The basic nitrogen atoms in the pyridine and piperidine rings will react exothermically with strong acids.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues that may be linked to the stability of 2-(1-Piperidinyl)-3-pyridinamine.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Potential Cause: Degradation of the compound, leading to a lower effective concentration of the active molecule and the presence of interfering degradants.

  • Troubleshooting Steps:

    • Verify Purity: Immediately assess the purity of the solid material or stock solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A reverse-phase C18 column is often a good starting point.[9] Compare the chromatogram to a reference standard or the initial analysis data if available.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound to repeat the experiment.

    • Review Solution Handling: Confirm that stock solutions were prepared fresh or, if stored, were handled correctly (aliquoted, protected from light, stored at ≤ -20°C).

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Potential Cause: The compound is degrading under your storage or experimental conditions. The new peaks represent degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If equipped with a mass spectrometer (LC-MS), analyze the mass of the new peaks. An increase of +16 Da often suggests oxidation (N-oxide formation), a common degradation pathway for pyridine and amine-containing compounds.[10]

    • Perform a Forced Degradation Study (See Section 4): Systematically stress the compound with acid, base, peroxide (oxidation), heat, and light to intentionally generate degradants.[11][12] This can help identify if the unknown peaks in your sample correspond to a specific degradation pathway.

    • Isolate the Variable: Review your experimental protocol. Is the compound exposed to incompatible reagents (e.g., strong acids, oxidizers), elevated temperatures, or prolonged light exposure? Modify the protocol to mitigate these stress factors.

Logical Flow for Troubleshooting Stability Issues

Caption: Troubleshooting workflow for stability issues.

Section 3: Scientific Deep Dive: Potential Degradation Pathways

Understanding the chemical structure of 2-(1-Piperidinyl)-3-pyridinamine is key to predicting its stability. The molecule contains three nitrogen atoms, each with distinct chemical properties that represent potential sites for degradation.

  • Pyridine Nitrogen (N1): This nitrogen is the least basic. However, like all pyridine rings, it is susceptible to oxidation to form the corresponding N-oxide. This is a very common metabolic and chemical degradation pathway.[10]

  • Piperidine Nitrogen (N1'): This is a secondary aliphatic amine nitrogen and is more basic than the pyridine nitrogen. It is also a prime target for oxidation, leading to an N-oxide.

  • Amino Group Nitrogen (N3): This primary aromatic amine is a key functional group. It is susceptible to oxidation, which can lead to complex reaction pathways and the formation of colored impurities.

Based on these structural features, the most probable non-hydrolytic degradation pathways are oxidative.

Potential Oxidative Degradation Pathways

G parent 2-(1-Piperidinyl)-3-pyridinamine N1_Oxide Pyridine-N1-oxide Derivative parent->N1_Oxide Oxidation N1_prime_Oxide Piperidine-N1'-oxide Derivative parent->N1_prime_Oxide Oxidation Amino_Oxidized Oxidized Amino Group Products (e.g., Nitroso, Nitro) parent->Amino_Oxidized Oxidation

Caption: Predicted oxidative degradation pathways.

Section 4: Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This is a general protocol and may require optimization for your specific system.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Analysis: Calculate purity based on the relative peak area of the main peak compared to the total area of all peaks.

Protocol 2: Benchtop Forced Degradation Study

This study helps determine the compound's stability under various stress conditions and is crucial for developing stability-indicating methods.[13]

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Prepare a control by mixing 1 mL of stock with 1 mL of the solvent used for the stressors (e.g., water).

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal: Place a solid sample and a solution sample in an oven at 60°C.

    • Photolytic: Expose a solid and a solution sample to direct, high-intensity UV light.

  • Incubation: Incubate all samples (except photolytic and thermal) at room temperature, protected from light. Incubate thermal samples at 60°C and photolytic samples under the light source.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each vial, neutralize the acid/base samples if necessary, and dilute with mobile phase. Analyze all samples by HPLC (using Protocol 1) alongside the control sample.

  • Interpretation: Aim for 5-20% degradation of the main peak.[12] Significant degradation under a specific condition indicates susceptibility to that stressor.

Section 5: Data Summary

ParameterRecommendation / FindingRationale / Comment
Storage Temperature 2-8°C[1]Slows kinetic rates of degradation.
Storage Atmosphere Sealed, Dry, Inert Gas (Optional)Prevents moisture ingress and oxidation.[3][5]
Light Exposure Protect from Light (Amber Vial)Prevents photolytic degradation.[6]
Shelf-Life (Solid) > 2 years under ideal conditionsSolid state is generally more stable. Re-test if in doubt.
Shelf-Life (Solution) 1-3 months at ≤ -20°CStability is significantly lower in solution. Prepare fresh when possible.
Primary Degradation Risk OxidationThe three nitrogen centers are susceptible to oxidation.[10]
Chemical Incompatibilities Strong Acids, Strong Oxidizers[2][4]Reacts with acids and is degraded by oxidizers.

References

  • Fisher Scientific. (2009, September 22).
  • Bari, S. B., et al. (n.d.).
  • CDH Fine Chemical. (n.d.). 2-(1-PIPERAZINYL)
  • Avantor. (2011, August 29).
  • PubMed. (2007, January 4).
  • ChemScene. (n.d.). 5028-14-8 | 2-(Piperidin-1-yl)pyridin-3-amine.
  • Apollo Scientific. (n.d.).
  • MilliporeSigma. (2025, November 6).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • MedCrave online. (2016, December 14).
  • ResolveMass Laboratories. (2026, February 15).
  • Acta Poloniae Pharmaceutica. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)
  • Pi Chemicals. (n.d.).
  • Fisher Scientific. (2011, April 8). Safety Data Sheet for 2-Aminopyridine-3-carbonitrile.
  • BIOCHEM CHEMOPHARMA France. (n.d.).
  • Sharma, M. K., & Murugesan, M. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • ResearchGate. (2025, August 5). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.
  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

Sources

Overcoming steric hindrance in 2-(1-Piperidinyl)-3-pyridinamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: 2-(1-Piperidinyl)-3-pyridinamine Functionalization[1][2]

Status: Active Agent: Dr. Aris (Senior Application Scientist) Subject: Overcoming the "Orthogonal Wall" in 2,3-Disubstituted Pyridines[1][2]

Overview: The Deceptive Nucleophile

Welcome to the support center. You are likely here because 2-(1-piperidinyl)-3-pyridinamine is behaving like a non-nucleophile in your hands.[1][2]

The Diagnosis: You are facing a "perfect storm" of deactivation.[2]

  • Electronic Deactivation: The pyridine ring is electron-deficient, lowering the HOMO energy of the C3-amine lone pair compared to a standard aniline.[1][2]

  • The "Orthogonal Wall": The C2-piperidinyl group adopts a chair conformation.[1][2] To minimize steric strain with the pyridine ring, it often twists perpendicular to the aromatic plane.[2] This places the piperidine's methylene protons directly in the trajectory required for a nucleophilic attack by the C3-amine (the Bürgi-Dunitz trajectory).[1]

Standard protocols (HATU at RT, standard reductive amination) will fail because the rate of side reactions (hydrolysis, catalyst poisoning) exceeds the rate of the desired attack.

Below are the approved troubleshooting protocols for the three most common failure modes.

Ticket #001: Amide Coupling Fails (0-10% Conversion)

User Complaint: "I tried HATU/DIPEA and EDC/HOBt in DMF. LCMS shows only starting material and hydrolyzed acid."

Root Cause: Standard coupling reagents generate an active ester (e.g., -OBt or -OAt).[1][2] While these are reactive, they are bulky.[2][3] The steric clash between the active ester and your C2-piperidine prevents the formation of the tetrahedral intermediate.[1][2] The active ester eventually hydrolyzes.[2]

Resolution Protocol: The "High-Energy" Bypass You must switch from "bulky activation" to "small, high-energy activation."[1][2]

Method A: Acid Chloride (The Gold Standard)
  • Why: Chloride is the smallest possible leaving group.[2] It minimizes the steric penalty in the transition state.[2]

  • Protocol:

    • Convert your carboxylic acid to the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF.[1][2] Note: Ghosez's reagent is neutral and milder.

    • Dissolve 2-(1-piperidinyl)-3-pyridinamine in dry DCM or Toluene (0.2 M).

    • Add 2,6-Lutidine (3.0 equiv).[2] Crucial: Lutidine is less sterically demanding than DIPEA and suppresses N-acylation at the pyridine nitrogen.[1][2]

    • Add the Acid Chloride (1.2 equiv) dropwise at 0°C, then heat to 60°C immediately.

    • Stop Criteria: Monitor by TLC/LCMS. If incomplete after 2h, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Method B: T3P (Propylphosphonic Anhydride)
  • Why: T3P drives equilibrium by releasing a non-nucleophilic byproduct and works well at high temperatures without epimerization.[2]

  • Protocol:

    • Mix Amine (1.0 equiv), Acid (1.1 equiv), and Pyridine (5.0 equiv) in EtOAc or 2-MeTHF.

    • Add T3P (50% in EtOAc, 2.0 equiv).[2]

    • Heat to 80°C in a sealed vial.

    • Note: The high temp is non-negotiable.

Ticket #002: Buchwald-Hartwig Coupling Stalls

User Complaint: "Trying to couple this amine with an aryl bromide. Pd(OAc)2/BINAP gave nothing. Pd2(dba)3/XPhos gave 15% yield."

Root Cause:

  • Pd Poisoning: The pyridine nitrogen (N1) and the amine (N-exocyclic) can chelate Pd, shutting down the cycle.[2]

  • Ligand Mismatch: BINAP and XPhos are often too bulky to accommodate the C2-piperidine and the aryl halide simultaneously, or they fail to promote reductive elimination in such a crowded system.[2]

Resolution Protocol: The "Flexible Bulk" Strategy You need a ligand that is bulky enough to enforce a monoligated Pd(0) species (preventing chelation) but flexible enough to allow the amine to enter.

Recommended System: Pd-PEPPSI-IPent or BrettPhos [1][2]
ComponentRecommendationRationale
Precatalyst Pd-PEPPSI-IPent (or IPr)NHC ligands (IPent) are massive, preventing the pyridine N1 from binding to Pd.[1][2] The "throw-away" pyridine ligand on the precatalyst ensures rapid initiation.[1][2]
Alternative BrettPhos Pd G4 specifically designed for primary amines; excellent for hindered substrates.[1][2]
Base NaOtBu or LiHMDS Strong base required to deprotonate the amine and facilitate Pd-binding.[1][2] LiHMDS can help by breaking up aggregates.[2]
Solvent Dioxane or Toluene Run at 100°C.

Visual Workflow for Catalyst Selection:

BuchwaldLogic Start Start: C-N Coupling Substrate Substrate: 2-(1-Piperidinyl)-3-pyridinamine Start->Substrate Decision Is the Coupling Partner Sterically Hindered? Substrate->Decision No No (e.g., 4-Bromotoluene) Decision->No No Yes Yes (e.g., Ortho-subst. Ar-Br) Decision->Yes Yes Sol1 System A: Pd-PEPPSI-IPr (2 mol%) KOtBu, Dioxane, 80°C No->Sol1 Sol2 System B: BrettPhos Pd G4 (5 mol%) LiHMDS, Toluene, 110°C Yes->Sol2 Tip Tip: If conversion < 20%, switch to Pd-PEPPSI-IPent Sol1->Tip

Figure 1: Decision matrix for catalyst selection based on the steric demand of the electrophile.

Ticket #003: Reductive Amination (Imine Formation Fails)

User Complaint: "Stirred amine + ketone + NaBH(OAc)3 in DCM. No reaction. Added acetic acid, still nothing."

Root Cause: Imine formation is the rate-limiting step.[1][2] The equilibrium is heavily shifted toward the starting materials because the tetrahedral intermediate is sterically crowded.[2] Weak acids (AcOH) are insufficient to force this equilibrium.

Resolution Protocol: Titanium-Mediated Dehydration You must use a Lewis Acid water scavenger to drive the equilibrium irreversibly to the imine before adding the reducing agent.[1][2]

Step-by-Step Protocol:

  • Imine Formation:

    • Combine Amine (1.0 equiv) and Ketone/Aldehyde (1.2 equiv) in dry THF .

    • Add Ti(OiPr)4 (Titanium(IV) isopropoxide) (2.0 equiv).

    • Observation: The solution often turns yellow/orange.[2]

    • Stir at RT to 50°C for 6–12 hours.

    • Check: Monitor by NMR or LCMS (look for the imine mass, M+Ketone-18).[2]

  • Reduction:

    • Cool to 0°C.[2][4]

    • Dilute with dry MeOH (required to solubilize the borohydride).

    • Add NaBH4 (2.0 equiv) or NaBH3CN cautiously.

    • Stir for 2 hours.

  • Quench (Critical):

    • Quench with 1N NaOH or Rochelle’s salt solution.[2] A white precipitate (

      
      ) will form. Filter through Celite before extraction.[2]
      
Summary of Reactivity Rules
Reaction TypeCritical "Do"Critical "Don't"
Amide Coupling Use Acid Chlorides or T3P @ 80°C.Do not use HATU/EDC at RT (waste of time).[1][2]
Buchwald Use Pd-PEPPSI or BrettPhos .[1][2]Do not use simple Pd(PPh3)4 or dppf.
Reductive Amination Use Ti(OiPr)4 to force imine.[5][6]Do not rely on Acetic Acid/NaBH(OAc)3 alone.
References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4][7] Organic Process Research & Development, 20(2), 140–177.[2] Link

  • Organ, M. G., et al. (2011).[2][8] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 17(10).[1] (Demonstrates efficacy of bulky NHC ligands for hindered substrates). Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[5] Journal of the Chemical Society, Perkin Transactions 1, 1-5.[1] (The foundational text for Ti-mediated reductive amination).[1] Link

  • Maiti, D., & Buchwald, S. L. (2009).[2] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. (While focused on ethers, this establishes the ligand design principles for hindered ortho-substituted systems used in BrettPhos). Link

  • Schafer, G., & Bode, J. W. (2014).[2][7] The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255.[2] (Discusses Grignard/Isocyanate routes as alternatives). Link

Sources

Validation & Comparative

Comparison Guide: Mass Spectrometry Analysis of 3-Amino-2-Piperidinopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-piperidinopyridine (C₁₀H₁₅N₃, MW: 177.25 Da) is a critical heterocyclic building block, particularly prevalent in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and other kinase-targeted therapeutics. Its structural duality—containing both an electron-rich piperidine ring and an electron-deficient pyridine core—creates unique ionization and fragmentation behaviors that challenge standard analytical workflows.

This guide compares the two dominant analytical approaches: High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Unit Resolution Triple Quadrupole (QqQ) . While QqQ systems offer superior sensitivity for routine quantitation, this guide argues that Q-TOF HRMS is the mandatory standard for structural validation due to the compound's propensity for isobaric interferences and complex ring-opening fragmentation pathways.

Technical Comparison: HRMS (Q-TOF) vs. LRMS (Triple Quad)

For researchers characterizing this intermediate, the choice of instrument dictates the depth of data utility. The following comparison highlights why HRMS is superior for the identification phase, while LRMS remains the workhorse for quantification.

Comparative Performance Matrix
FeatureMethod A: HRMS (Q-TOF/Orbitrap) Method B: LRMS (Triple Quadrupole) Verdict for 3-Amino-2-piperidinopyridine
Mass Accuracy < 5 ppm (e.g., m/z 178.1339)Nominal (e.g., m/z 178.1)HRMS Wins: Critical to distinguish oxidative impurities (+15.9949 Da) from methyl/ethyl variances.
Structural ID Excellent. Resolves piperidine ring-opening fragments vs. pyridine core losses.Poor. Ambiguous product ions (e.g., m/z 84 could be C5H10N+ or C4H6NO+).HRMS Wins: Essential for validating the integrity of the piperidine ring.
Sensitivity (LOD) ~0.1–1.0 ng/mL~0.01–0.1 ng/mLLRMS Wins: Better for PK studies or trace residue analysis.
Scan Speed Moderate (Spectra/sec)Fast (Dwell times <10ms)LRMS Wins: High-throughput screening of reaction mixtures.
Fragmentation Full MS/MS spectra (CID)SRM/MRM (Targeted)HRMS Wins: Reveals unexpected adducts or rearrangements common in aminopyridines.
Expert Insight: The "Nominal Mass Trap"

In LRMS, an impurity losing a methyl group (-15 Da) might be confused with an impurity gaining an oxygen but losing a proton (net +15 Da shift in some rearrangements). For 3-amino-2-piperidinopyridine, the piperidine ring is susceptible to oxidation (forming N-oxides or hydroxylated metabolites). HRMS distinguishes the exact mass defect of Oxygen (+0.005 Da relative to C/H ratios), whereas LRMS cannot.

Structural Elucidation & Fragmentation Guide

Understanding the fragmentation mechanism is the core of this analysis. The molecule consists of a central pyridine ring substituted at position 2 with a piperidine (via the nitrogen) and at position 3 with a primary amine.

Ionization Characteristics (ESI+)
  • Observed Ion: [M+H]⁺

  • Exact Mass: 178.1339 m/z

  • Protonation Site: The most basic site is the pyridine nitrogen (N1), stabilized by resonance from the amino group at C3 and the piperidine nitrogen at C2. Protonation at the piperidine nitrogen is sterically less favored but kinetically possible.

Key Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule exhibits three diagnostic pathways:

  • Pathway A: Loss of Ammonia (NH₃)

    • Mechanism:[1] Adjacent amino group (C3) undergoes elimination.

    • Delta: -17.0265 Da

    • Fragment: m/z ~161.10

  • Pathway B: Piperidine Ring Contraction/Loss

    • Mechanism:[1] The piperidine ring is the "fragile" moiety. It often undergoes a Retro-Diels-Alder (RDA)-like cleavage or radical loss.

    • Common Neutral Losses: C₂H₄ (-28 Da), C₃H₆ (-42 Da).

    • Diagnostic Ion:m/z 84.08 (Piperidinyl cation, C₅H₁₀N⁺) – This is the "signature" ion for the piperidine ring.

  • Pathway C: Pyridine Core Retention

    • Mechanism:[1] Cleavage of the C2-N bond (between rings).

    • Fragment: m/z ~95 (Aminopyridine core).

Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 178.13 (Protonated Pyridine N) LossNH3 Fragment A [M+H - NH3]+ m/z 161.10 Precursor->LossNH3 - NH3 (17 Da) (High Energy) PipRingOpen Ring Opening Intermediate Precursor->PipRingOpen Charge Migration CoreCleave Fragment C (Aminopyridine Core) m/z ~95 Precursor->CoreCleave Loss of Piperidine (C5H10N radical) FragPip Piperidinyl Cation (C5H10N+) m/z 84.08 PipRingOpen->FragPip C-N Bond Cleavage (Dominant Low Energy)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 3-amino-2-piperidinopyridine. The m/z 84 ion is diagnostic for the piperidine moiety.

Validated Experimental Protocol

This protocol is designed for Q-TOF analysis to ensure high mass accuracy for structural confirmation.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-amino-2-piperidinopyridine in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

    • Note: Formic acid is crucial to ensure protonation of the pyridine ring.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Reasoning: The amine groups make this compound polar; a standard C18 retains it well at high pH, but for MS compatibility (low pH), use a column capable of retaining bases (or use HILIC if retention is < 1 min).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Fragmentor Voltage: 135 V (Optimized for fragile piperidine ring).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Why: Low CE (10-20 eV) preserves the molecular ion; High CE (>30 eV) is required to break the pyridine ring.

Data Interpretation Workflow

Workflow Sample Raw Data (ESI+) CheckParent Check [M+H]+ m/z 178.1339 Sample->CheckParent CheckIso Isotope Pattern Matches C10H15N3? CheckParent->CheckIso Mass Error < 5ppm Impurity Impurity Flagged CheckParent->Impurity Mass Error > 5ppm FragCheck Check Fragment m/z 84.08 CheckIso->FragCheck Yes CheckIso->Impurity No Purity Purity Confirmed FragCheck->Purity Present FragCheck->Impurity Absent

Figure 2: Step-by-step logic for validating the identity of 3-amino-2-piperidinopyridine using HRMS data.

References

  • PubChem. (2023). Compound Summary: 3-Amino-2-piperidinopyridine. National Library of Medicine. Available at: [Link]

  • Chen, Y., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. European Journal of Medicinal Chemistry. (Demonstrates the use of this scaffold in drug synthesis). Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Matrix Science. (2023). Mascot Help: Fragmentation Mechanisms. (General reference for immonium ion formation in amine-containing molecules). Available at: [Link]

Sources

Comparative HPLC Method Development: Optimization Strategies for 2-(1-Piperidinyl)-3-pyridinamine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) serves as a critical intermediate in the synthesis of analgesics (e.g., Flupirtine derivatives) and functionalized heterocycles.[1][2] Its purity profiling presents a classic chromatographic challenge: the molecule contains multiple basic nitrogen centers (pyridine ring, exocyclic amine, and the piperidine moiety), leading to severe peak tailing and poor resolution on traditional silica-based columns due to secondary silanol interactions.[2]

This guide objectively compares three distinct separation strategies to overcome these limitations. Unlike standard generic protocols, we evaluate the kinetic performance and selectivity of High-pH Reversed-Phase (RP) chromatography against traditional Acidic RP and Phenyl-Hexyl selectivity modes.[2]

Part 1: Compound Profile & Separation Challenges

PropertyDataChromatographic Implication
Structure Pyridine ring substituted with a piperidinyl group (pos 2) and an amine (pos 3).[1][2]Multiple basic sites. High potential for silanol interaction.
LogP ~1.65 (Moderately Lipophilic)Sufficient retention on C18, but requires organic modifier >15%.[2]
pKa (Calc) ~6.5 - 7.5 (Pyridine/Amine system)Ionized at pH < 6.[2] Neutral at pH > 9.
Key Impurities 3-Amino-2-chloropyridine (SM), Piperidine, N-Oxides.[2]Impurities vary significantly in polarity.
The Core Problem: Silanol Activity

At standard acidic pH (pH 2-3), the pyridine nitrogen is protonated (


).[2] While this increases solubility, the positively charged analyte interacts ionically with residual deprotonated silanols (

) on the column stationary phase.[2]
  • Result: Asymmetric peaks (Tailing Factor > 2.0), variable retention times, and loss of resolution (

    
    ) between the main peak and closely eluting isomers.[2]
    

Part 2: Comparative Method Strategies

We compare three methodologies. Method B (High pH) is recommended as the primary protocol for its superior peak shape and loadability.[2]

Strategy A: The Traditional Approach (Acidic C18)[2]
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Mechanism: Ion-suppression of silanols is attempted using low pH.

  • Verdict: Sub-optimal. Often fails to fully suppress silanol activity for this specific heterocyclic system.

Strategy B: The Modern Standard (High pH Hybrid C18) [RECOMMENDED][2]
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX).[2]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[2][3][4][5]

  • Mechanism: At pH 10, the basic nitrogens are deprotonated (neutral).[2] The analyte interacts purely via hydrophobic partitioning.

  • Verdict: Superior. Sharp peaks, high retention, and orthogonal selectivity to acidic methods.

Strategy C: The Selectivity Alternative (Phenyl-Hexyl)[2]
  • Column: Phenyl-Hexyl bonded phase.

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Mechanism:

    
     interactions between the phenyl ligand and the pyridine ring of the analyte.
    
  • Verdict: Specialized. Use only if Strategy B fails to separate specific positional isomers.

Part 3: Experimental Protocols

Workflow Diagram (Decision Tree)

MethodDevelopment Start Start: 2-(1-Piperidinyl)-3-pyridinamine Sample Check_pKa Analyze pKa & Solubility (Basic Nitrogens Present) Start->Check_pKa Branch_Acidic Path A: Acidic pH (pH 2.5) (Protonated State) Check_pKa->Branch_Acidic Traditional Branch_Basic Path B: High pH (pH 10) (Neutral State) Check_pKa->Branch_Basic Modern (Recommended) Col_C18 Column: Standard C18 Branch_Acidic->Col_C18 Col_Phenyl Column: Phenyl-Hexyl Branch_Acidic->Col_Phenyl If isomers co-elute Col_Hybrid Column: Hybrid C18 (High pH Stable) Branch_Basic->Col_Hybrid Result_Tail Result: Peak Tailing (Silanol Interaction) Col_C18->Result_Tail Result_Sharp Result: Sharp Peaks (Hydrophobic Retention) Col_Hybrid->Result_Sharp Result_Selectivity Result: Isomer Separation (Pi-Pi Interaction) Col_Phenyl->Result_Selectivity

Caption: Decision tree for selecting the optimal stationary phase based on analyte ionization state.

Detailed Protocol: High pH Reversed-Phase (Method B)

1. Reagents & Preparation:

  • Buffer (10mM Ammonium Bicarbonate): Dissolve 0.79 g of

    
     in 1000 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (
    
    
    
    ).[2] Filter through 0.22 µm nylon filter.
  • Mobile Phase A: pH 10 Buffer.

  • Mobile Phase B: Methanol (LC-MS grade).[2] Note: Acetonitrile can be used, but Methanol often provides better selectivity for pyridines at high pH.[2]

  • Diluent: 50:50 Water:Methanol.

2. Chromatographic Conditions:

  • Column: Hybrid C18 (e.g., XBridge C18, 4.6 x 150 mm, 3.5 µm).[2] Do not use standard silica columns at pH 10; they will dissolve.

  • Flow Rate: 1.0 mL/min.[3][4][6]

  • Temperature: 35°C (Improves mass transfer).[2]

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).[2]

  • Injection Volume: 5-10 µL.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
17.09010

Part 4: Comparative Results & Discussion

The following data represents a typical performance comparison for 2-(1-Piperidinyl)-3-pyridinamine spiked with its starting material (3-Amino-2-chloropyridine).

Table 1: Performance Metrics Comparison
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Retention Time (

)
4.2 min8.5 min5.1 min
Tailing Factor (

)
1.8 (Poor)1.05 (Excellent) 1.2 (Good)
Resolution (

)
1.5> 3.0 2.2
Theoretical Plates (

)
~4,500~12,000 ~8,000
Sensitivity (S/N) Low (Broad peak)High (Sharp peak)Medium
Discussion of Causality
  • Retention Shift: In Method A (pH 2.5), the pyridine ring is protonated. The charged molecule is more hydrophilic, eluting early near the void volume where polar impurities interfere. In Method B (pH 10), the molecule is neutral, maximizing hydrophobic interaction with the C18 chains, leading to longer retention (

    
     8.5 min) and better separation from polar starting materials.[2]
    
  • Peak Shape: The tailing in Method A is caused by the kinetic lag of the analyte sticking to silanols. Method B eliminates this by neutralizing the analyte and using a high-coverage hybrid surface.

  • Selectivity: Method C (Phenyl-Hexyl) offers unique selectivity if isomeric impurities (e.g., 4-pyridinamine derivatives) are present, due to differential

    
     stacking, but Method B remains the most robust for general purity.[2]
    

Part 5: Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform these system suitability tests:

  • Specificity: Inject the blank diluent. There should be no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentrations (e.g., 10 µg/mL to 150 µg/mL).

    
     must be 
    
    
    
    .
  • LOD/LOQ: For impurity profiling, the Signal-to-Noise ratio (S/N) must be determined.

    • Limit of Detection (LOD): S/N

      
       3.
      
    • Limit of Quantitation (LOQ): S/N

      
       10.
      
System Suitability Diagram

Validation Input System Suitability Sample (SST) Check1 Tailing Factor < 1.5? Input->Check1 Check2 Resolution > 2.0? Check1->Check2 Yes Fail FAIL: Clean Column/ Check pH Check1->Fail No Check3 RSD (Area) < 2.0%? Check2->Check3 Yes Check2->Fail No Pass PASS: Run Samples Check3->Pass Yes Check3->Fail No

Caption: Mandatory System Suitability Test (SST) logic flow before routine analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 209589, 2-(1-Piperidinyl)-3-pyridinamine. Retrieved from [Link][2]

  • McCalley, D. V. (2010).Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Provides foundational theory on silanol activity with basic amines).
  • Waters Corporation. XBridge Columns Method Development Guide. (Authoritative source on High pH Hybrid particle stability). Retrieved from [Link][2]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers. (Reference for alternative hydrogen-bonding modes). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Bioassay Validation for 2-(1-Piperidinyl)-3-pyridinamine Based PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of novel 2-(1-Piperidinyl)-3-pyridinamine based inhibitors targeting the PIM kinase family. As researchers and drug development professionals, the rigorous validation of potential therapeutic agents is paramount. This document outlines the critical experimental workflows, provides in-depth protocols, and offers a comparative analysis against established alternatives, ensuring a scientifically sound evaluation of your candidate inhibitors.

Introduction: The Rationale for Targeting PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: PIM-1, PIM-2, and PIM-3.[1] These kinases are crucial regulators of signal transduction pathways that promote cell survival, proliferation, and resistance to apoptosis.[1][2] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), multiple myeloma, and prostate cancer.[][4] Their role as downstream effectors for a number of oncoproteins and their unique ATP-binding pocket, which differs from many other kinases, make them attractive targets for therapeutic intervention.[1]

The 2-(1-Piperidinyl)-3-pyridinamine scaffold represents a promising chemical starting point for the development of potent and selective PIM kinase inhibitors. This guide will walk you through the essential bioassays required to validate the efficacy and specificity of novel inhibitors based on this scaffold.

The PIM Kinase Signaling Network: A Visual Overview

Understanding the cellular context in which PIM kinases operate is fundamental to designing relevant bioassays. The following diagram illustrates the central role of the PIM kinase signaling pathway in promoting cell survival and proliferation.

PIM_Signaling_Pathway Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM_Kinases PIM Kinases (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM_Kinases Upregulation BAD BAD PIM_Kinases->BAD Phosphorylation (Inhibition) cMyc c-Myc PIM_Kinases->cMyc Phosphorylation (Stabilization) p21 p21/p27 PIM_Kinases->p21 Phosphorylation (Inhibition) mTORC1 mTORC1 PIM_Kinases->mTORC1 Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle p21->Cell_Cycle _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (Inhibition) Protein_Synthesis Protein Synthesis _4EBP1->Protein_Synthesis

Caption: PIM Kinase Signaling Pathway.

This pathway highlights key downstream substrates of PIM kinases, such as BAD, c-Myc, and p21/p27, which are central to the regulation of apoptosis and cell cycle progression.[2][5] A robust bioassay validation strategy should, therefore, encompass both direct enzymatic inhibition and the modulation of these downstream cellular events.

A Step-by-Step Guide to Bioassay Validation

The validation of a novel inhibitor is a multi-step process that moves from in vitro biochemical assays to more complex cell-based models. This progression ensures a thorough characterization of the compound's potency, selectivity, and cellular efficacy.

Bioassay_Validation_Workflow Biochemical_Assay Biochemical Assays (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cellular_Assays Cell-Based Assays (On-Target & Functional) Selectivity_Profiling->Cellular_Assays In_Vivo In Vivo Efficacy (Xenograft Models) Cellular_Assays->In_Vivo

Caption: Bioassay Validation Workflow.

Stage 1: Biochemical Assays for Potency Determination

The initial step is to determine the direct inhibitory effect of the 2-(1-Piperidinyl)-3-pyridinamine based compounds on the enzymatic activity of the PIM kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PIM-1, PIM-2, and PIM-3.

Recommended Assay: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[6][7][8] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]

Experimental Protocol: Luminescence-Based PIM Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).[6]

    • Prepare serial dilutions of the test compound and a known PIM kinase inhibitor (e.g., AZD1208) in the kinase buffer.[9]

    • Prepare a solution of recombinant human PIM-1, PIM-2, or PIM-3 kinase in kinase buffer.

    • Prepare a substrate/ATP mix containing a suitable PIM kinase substrate (e.g., a BAD-derived peptide) and ATP at a concentration close to the Km for the respective kinase.[10]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted compound or control to the appropriate wells.

    • Add 2 µL of the kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.[6]

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[6]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Stage 2: Kinase Selectivity Profiling

A critical aspect of drug development is to ensure that the inhibitor is selective for its intended target to minimize off-target effects.

Objective: To assess the selectivity of the lead compounds against a broad panel of kinases.

Methodology: Several commercial services offer kinase selectivity profiling against hundreds of kinases. This is a cost-effective and comprehensive way to evaluate the selectivity of your inhibitors. Alternatively, a smaller, focused panel of closely related kinases can be tested in-house using the same assay format as the primary biochemical screen.

Data Interpretation: A highly selective inhibitor will exhibit a significantly lower IC50 for the PIM kinases compared to other kinases in the panel. A selectivity ratio of at least 100-fold is generally considered a good starting point for a lead compound.

Stage 3: Cell-Based Assays for On-Target and Functional Effects

Moving into a cellular context is crucial to confirm that the inhibitor can engage its target within a more physiologically relevant environment and elicit the desired biological response.

3.3.1. On-Target Engagement Assay

Objective: To confirm that the inhibitor binds to PIM kinases in intact cells.

Recommended Assay: The NanoBRET™ Target Engagement Intracellular Kinase Assay is a valuable tool for quantifying compound binding to a specific kinase in living cells.[11]

3.3.2. Cellular Phosphorylation Assay

Objective: To measure the inhibition of PIM kinase activity in a cellular context by assessing the phosphorylation of a known downstream substrate.

Recommended Assay: An ELISA-based assay to detect the phosphorylation of BAD at Ser112, a known PIM-1 substrate.[5][11]

Experimental Protocol: Cellular BAD Phosphorylation Assay

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line with high PIM-1 expression (e.g., MOLM-16 acute myeloid leukemia cells) in a 96-well plate.[9][12]

    • Treat the cells with serial dilutions of the test compound or a positive control (e.g., AZD1208) for a defined period (e.g., 2-4 hours).

  • Cell Lysis and ELISA:

    • Lyse the cells and quantify the total protein concentration.

    • Use a sandwich ELISA kit to measure the levels of phosphorylated BAD (Ser112) and total BAD in the cell lysates.

  • Data Analysis:

    • Normalize the phosphorylated BAD signal to the total BAD signal for each treatment condition.

    • Calculate the percent inhibition of BAD phosphorylation relative to the DMSO control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.

3.3.3. Functional Assays: Proliferation and Apoptosis

Objective: To evaluate the functional consequences of PIM kinase inhibition on cancer cell proliferation and survival.

Recommended Assays:

  • Cell Proliferation Assay: Use a standard method like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of the inhibitor on the proliferation of cancer cell lines over a period of 72 hours.

  • Apoptosis Assay: Quantify the induction of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[13]

Comparison with Alternative PIM Kinase Inhibitors

To contextualize the performance of your novel 2-(1-Piperidinyl)-3-pyridinamine based inhibitors, it is essential to compare their activity with well-characterized, publicly disclosed PIM kinase inhibitors.

InhibitorPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Cell Line (GI50, nM)Mechanism of ActionReference
AZD1208 0.45.01.9MOLM-16 (<100)ATP-competitive[9][14]
CX-6258 52516MV-4-11 (20)ATP-competitive[15][16]
SGI-1776 736369VariesATP-competitive[17][18]
Your Compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined

This table provides a benchmark for evaluating the potency and cellular activity of your novel compounds.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically rigorous framework for the validation of 2-(1-Piperidinyl)-3-pyridinamine based PIM kinase inhibitors. By following these detailed protocols and comparative analyses, researchers can confidently assess the potential of their novel compounds as therapeutic agents. Successful validation through these in vitro and cell-based assays will provide a strong rationale for advancing promising candidates into in vivo efficacy studies, such as xenograft models in mice, which is the next logical step in the drug discovery pipeline.[19][20]

References

  • Keeton EK, McEachern K, Dillman KS, Palakurthi S, Cao Y, Grondine MR, Kaur S, Wang S, Chen Y, Wu A, Shen M, Gibbons FD, Lamb ML, Zheng X, Stone RM, Deangelo DJ, Platanias LC, Dakin LA, Chen H, Lyne PD, Huszar D. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-13.
  • Keeton EK, McEachern K, Dillman KS, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-913.
  • PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. 2025 Mar 26. Available from: [Link]

  • Haddach M, Michaux J, Schwaebe MK, et al. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Med Chem Lett. 2012;3(2):135-139.
  • Keeton EK, McEachern K, Dillman KS, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-913.
  • The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. PubMed. 2013 Feb 15. Available from: [Link]

  • AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK. MDPI. 2019 Jan 16. Available from: [Link]

  • The role of Pim kinase in immunomodulation. PMC. Available from: [Link]

  • The Pim Kinase Inhibitor SGI-1776 Chemosensitizes Multidrug Resistant Cells by Both Inhibiting Drug Transport by ABCB1 and ABCG2 and Decreasing ABCB1 and ABCG2 Surface Expression On Cells That Overexpress Pim-1. Blood. 2012 Nov 16. Available from: [Link]

  • PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. MDPI. 2018 Feb 4. Available from: [Link]

  • Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials. PubMed. Available from: [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. Arizona Cancer Center. Available from: [Link]

  • Targets and functions of PIM kinases. The PIM kinases regulate multiple... ResearchGate. Available from: [Link]

  • Targeting PIM Kinases to Improve the Efficacy of Immunotherapy. MDPI. 2022 Nov 21. Available from: [Link]

  • Global PIM Kinase Targeted Therapies Market Opportunity & Clinical Trials Insight 2024: Advancements in Drug Discovery and Precision Medicine Unveils a Promising Future. Business Wire. 2024 May 27. Available from: [Link]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect. 2022 Dec 27. Available from: [Link]

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PMC. Available from: [Link]

  • PIM1, Active. Available from: [Link]

  • Protocol for Invitro Kinase Assay. Available from: [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Identification and Validation of an inhibitor of the protein kinases PIM and DYRK. bioRxiv. 2025 Oct 22. Available from: [Link]

  • PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. Available from: [Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. NIH. Available from: [Link]

  • PIM1 inhibitors in preclinical and clinical trials. ResearchGate. Available from: [Link]

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed. 2024 Dec 23. Available from: [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. 2024 Sep 18. Available from: [Link]

  • Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Available from: [Link]

  • PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species. PMC. Available from: [Link]

Sources

Comparative Guide: Piperidinyl vs. Pyrrolidinyl Pyridinamine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

The pyridinamine (aminopyridine) scaffold is a cornerstone in modern medicinal chemistry, functioning as a highly effective ATP-competitive hinge-binder in kinase inhibitors and a core pharmacophore in GPCR modulators. When optimizing these molecules, appending a saturated nitrogen heterocycle—specifically a 6-membered piperidine or a 5-membered pyrrolidine—is a standard strategy to improve solubility, modulate basicity, and vector functional groups into solvent-exposed regions.

This guide provides an objective, data-driven comparison of piperidinyl versus pyrrolidinyl pyridinamine analogs, detailing how a single methylene unit difference dictates physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic (PK) outcomes.

Physicochemical Foundations

While both piperidine and pyrrolidine are classified as "privileged scaffolds," their geometric and electronic differences profoundly influence the overall profile of the parent pyridinamine drug candidate.

Quantitative Comparison Table
PropertyPiperidinyl AnalogPyrrolidinyl AnalogCausality & Drug Design Implication
Ring Size 6-membered5-memberedDictates the spatial trajectory of substituents. Piperidine projects groups linearly; pyrrolidine angles them.
pKa (Conjugate Acid) ~11.22~11.27Pyrrolidine is slightly more basic due to the greater conformational stabilization of its protonated state [1].
logP (Lipophilicity) ~0.84~0.46Piperidine's extra methylene increases lipophilicity, enhancing membrane permeability but potentially increasing off-target hydrophobic interactions [1].
Conformational State Rigid ChairFlexible Envelope / TwistPiperidine restricts conformation, ideal for rigid binding pockets. Pyrrolidine adapts dynamically to flexible target sites [1].

Structure-Activity Relationship (SAR) Dynamics

The choice between a piperidinyl and pyrrolidinyl substituent is rarely a 1:1 interchangeable "methylene shuffle." It fundamentally alters target engagement thermodynamics.

Kinase Hinge-Binding (e.g., c-Met, CDK4/6): In kinase inhibitor design, the pyridinamine core anchors the molecule to the kinase hinge region via critical hydrogen bonds [3]. Appending a piperidine ring often provides the necessary rigidity to project solubilizing groups (like methylpiperazines or morpholines) out of the ATP pocket and into the solvent front. Conversely, a pyrrolidine ring, with its flexible envelope conformation, can induce a slight bend in the molecule's topology, which is advantageous when navigating sterically restricted kinase mutant gates.

The "SAR Mismatch" Phenomenon: During scaffold hopping, replacing a piperidine with a pyrrolidine often requires compensatory modifications elsewhere on the molecule. For example, in the development of muscarinic M5 receptor antagonists, researchers observed a distinct SAR mismatch: the smaller pyrrolidine core altered the spatial orientation of the molecule, requiring the integration of larger, bicyclic heterocycles on the opposite side of the scaffold to properly position critical hydrogen-bond acceptors [4].

SAR_Workflow Core Pyridinamine Core (Hinge Binder) Pip Piperidinyl Analog logP ~0.84 | Rigid Chair Core->Pip + 6-Membered Ring Pyr Pyrrolidinyl Analog logP ~0.46 | Flexible Envelope Core->Pyr + 5-Membered Ring Assay In Vitro Kinase/GPCR Profiling (Target Engagement) Pip->Assay Pyr->Assay ADME Microsomal Clearance Assay (Metabolic Stability) Assay->ADME IC50 < 10 nM Lead Lead Optimization Candidate Selection ADME->Lead Favorable t½

Workflow for parallel SAR evaluation of piperidinyl and pyrrolidinyl pyridinamine analogs.

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profiles of these analogs diverge significantly based on their lipophilicity and basicity.

  • Clearance and Oxidation: Both rings are generally metabolically stable, but piperidine's higher lipophilicity can increase its affinity for Cytochrome P450 (CYP) enzymes, leading to oxidation at the

    
    -carbons (forming lactams) or N-dealkylation.
    
  • Solubility and Bioavailability: Pyrrolidine's lower logP and slightly higher basicity often yield superior aqueous solubility[2]. This makes pyrrolidinyl-pyridinamines highly attractive for intravenous formulations, though their increased basicity can sometimes limit passive oral absorption compared to their piperidinyl counterparts.

Kinase_Pathway Ligand Extracellular Signal (e.g., Growth Factor) Kinase Receptor Tyrosine Kinase (c-Met / Target) Ligand->Kinase Activates Cascade Downstream Phosphorylation (MAPK / PI3K Cascade) Kinase->Cascade Signal Transduction Inhibitor Pyridinamine Analog (ATP-Competitive Inhibitor) Inhibitor->Kinase Blocks Hinge Region Response Cellular Proliferation & Survival Cascade->Response Gene Expression

Mechanism of action for pyridinamine-based kinase inhibitors blocking downstream signaling.

Experimental Methodologies: Synthesis and Validation

To objectively evaluate the performance of these analogs, researchers must employ self-validating protocols that isolate the variable of the heterocycle.

Protocol A: Parallel Synthesis via Buchwald-Hartwig Amination

This protocol details the C-N cross-coupling of a halogenated pyridinamine core with either piperidine or pyrrolidine.

  • Causality: The electron-deficient nature of the pyridinamine core can poison standard palladium catalysts. Utilizing a bulky biaryl phosphine ligand (e.g., XPhos) ensures the oxidative addition complex remains stable and promotes rapid reductive elimination, preventing competitive side reactions.

  • Step 1: In a flame-dried Schlenk flask, combine the halo-pyridinamine core (1.0 eq), the amine (piperidine or pyrrolidine, 1.2 eq),

    
     (0.05 eq), XPhos (0.1 eq), and 
    
    
    
    (2.0 eq).
  • Step 2: Purge the vessel with anhydrous Argon for 10 minutes. Add degassed 1,4-dioxane (0.2 M).

  • Step 3: Heat the reaction mixture to 100°C for 12 hours.

  • Self-Validation Step: Monitor via LC-MS. The disappearance of the starting material mass and the emergence of the product mass

    
     confirms successful coupling. If dehalogenation occurs without amination, the catalyst-to-ligand ratio must be adjusted.
    
  • Step 4: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Protocol B: In Vitro Microsomal Clearance Assay

This assay determines the metabolic half-life (


) and intrinsic clearance (

) of the synthesized analogs.
  • Causality: Testing against liver microsomes isolates Phase I metabolism (CYP450 oxidation). Comparing the piperidinyl vs. pyrrolidinyl analogs here directly measures how ring size and logP affect metabolic vulnerability.

  • Step 1: Prepare a 1

    
    M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL protein).
    
  • Step 2: Pre-incubate the mixture at 37°C for 5 minutes.

  • Step 3: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Self-Validation Step (Minus-NADPH Control): Run a parallel sample lacking NADPH. If the compound degrades in this control, it indicates chemical instability rather than CYP-mediated metabolism, invalidating the clearance calculation.

  • Step 4: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

  • Step 5: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .

References

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles MDPI URL:[Link]

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline ResearchGate URL: [Link]

  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists National Institutes of Health (NIH) URL:[Link]

Elemental analysis standards for 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For 2-(1-Piperidinyl)-3-pyridinamine (Formula:


), classical Combustion Analysis (CHN) remains the regulatory gold standard for establishing bulk purity in final filings.[1] However, due to the compound's hygroscopic nature and basicity (prone to carbonate formation), Quantitative NMR (

H-qNMR)
is the superior working standard for day-to-day purity assessment and process optimization.[1]

Recommendation: Use qNMR for internal quality control (QC) and intermediate validation. Reserve CHN Analysis for final lot release, ensuring strict drying protocols (


, vacuum, 40°C) are followed immediately prior to sealing the capsule.

Technical Note: Identity & CAS Registry

  • Chemical Name: 2-(1-Piperidinyl)-3-pyridinamine[1][2]

  • Synonyms: 3-Amino-2-piperidino-pyridine; 2-Piperidin-1-yl-pyridin-3-ylamine.[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 177.25 g/mol [1][2][3]

  • CAS Registry Caution: This compound is frequently associated with CAS 5028-14-8 .[1] The CAS provided in some databases (29958-16-5) may refer to a specific salt form or regioisomer.[1] Action: Verify structure via

    
    H-NMR prior to EA testing.
    

The Analytical Challenge

2-(1-Piperidinyl)-3-pyridinamine presents three specific challenges for Elemental Analysis (EA) that often lead to results falling outside the journal-standard tolerance of


:
  • Hygroscopicity: The 3-amino pyridine moiety is a hydrogen bond donor/acceptor, readily forming non-stoichiometric hydrates.

  • Basicity (

    
     Capture):  As a basic amine, it can scrub 
    
    
    
    from the atmosphere, forming carbamates or carbonates on the surface, artificially lowering
    
    
    and
    
    
    values.
  • Refractory Nitrogen: The piperidine ring (saturated) fused to the pyridine (aromatic) creates a nitrogen-rich environment that can occasionally yield incomplete combustion (formation of nitrogen oxides that are not fully reduced to

    
    ), though this is less common with modern analyzers.[1]
    

Comparative Analysis: CHN vs. qNMR vs. HRMS

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Utility Bulk Purity (Regulatory Standard)Absolute Molar Purity (Working Standard)Molecular Identity (Formula Confirmation)
Precision

(Absolute)

(Dependent on S/N)
< 5 ppm (Mass Accuracy)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)< 0.1 mg (Destructive)
Blind Spots Cannot distinguish isomers; affected by water/inorganics.[1]Inorganic salts are invisible; signal overlap.Does not quantify bulk impurities well.
Speed Slow (requires drying/weighing cycles).Fast (15 mins prep + acquisition).Fast (Flow injection).
Cost Low (outsourced) to Medium.Low (if instrument available).High (instrument cost).

Experimental Protocols

Method A: Optimized Combustion Analysis (CHN)

Standard: J. Org. Chem. / ACS Guidelines (


)

Pre-requisite: The sample must be free of residual solvents.

  • Drying: Place 50 mg of sample in a vacuum drying pistol over Phosphorus Pentoxide (

    
    ) at 40°C and <1 mbar pressure for 12 hours.
    
  • Encapsulation: Transfer to a glovebox (argon atmosphere) if possible. If not, minimize exposure time. Weigh 2.0–2.5 mg into a tin capsule.

  • Combustion Aid: Add 5–10 mg of Tungsten Trioxide (

    
    ) to the capsule. This prevents the formation of refractory char, ensuring complete oxidation of the pyridine ring.
    
  • Analysis: Run on a calibrated CHN Analyzer (e.g., Elementar vario EL cube) with a combustion temperature of 1150°C.

Method B: High-Precision qNMR

Standard: NIST / BIPM Guidelines[1]

Principle: Purity is calculated by comparing the integration of the analyte protons to a Certified Reference Material (CRM).

Internal Standard Selection:

  • Avoid: Acidic standards (e.g., Maleic acid) which will protonate the pyridine nitrogen and shift signals.

  • Recommended:1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (

    
    ) .[1]
    
  • Solvent: DMSO-

    
     (to ensure solubility and minimize exchange of amine protons).[1]
    

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Vortex to ensure homogeneity.
    
  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton).[1]
    • Scans: 16 or 32 (for S/N > 300:1).

    • Spectral Width: 20 ppm (to catch all signals).

  • Processing: Phase and baseline correct manually. Integrate the singlet of TMB (6.0-6.1 ppm) and the aromatic protons of the pyridine (avoid the broad amine

    
     peak).[1]
    

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Mass,

=Purity.[1][2][3][4][5][6][7][8]

Representative Data Comparison

Scenario: A sample of 2-(1-Piperidinyl)-3-pyridinamine isolated from an aqueous workup and dried under standard vacuum (not


).
ElementTheoretical %Found % (Undried)Found % (Optimized Drying)Status
Carbon (C) 67.7666.1267.65Pass (after drying)
Hydrogen (H) 8.538.858.58Pass
Nitrogen (N) 23.7123.1023.65Pass

Interpretation: The "Undried" sample shows low Carbon and high Hydrogen, consistent with ~2.5% water content (hydrate formation). The qNMR analysis of the "Undried" sample would yield a purity of ~97.5% (accounting for the water weight), confirming the structure is intact but wet.

Visualizations

Diagram 1: The Analytical Decision Matrix

Caption: Workflow for selecting the appropriate analytical method based on sample stage and requirements.

AnalyticalWorkflow Start Sample: 2-(1-Piperidinyl)-3-pyridinamine Goal Define Goal Start->Goal Identity Confirm Structure/ID Goal->Identity New Synthesis Routine Routine Purity / Process Check Goal->Routine Optimization Final Final Regulatory / Publication Goal->Final Release/Paper HRMS HRMS + 1H-NMR (Qualitative) Identity->HRMS qNMR qNMR (Internal Std) (Quantitative - Specific) Routine->qNMR CHN Combustion Analysis (CHN) (Quantitative - Bulk) Final->CHN CHN->qNMR If CHN Fails (>0.4%)

Diagram 2: Troubleshooting Combustion Failure

Caption: Logic flow for diagnosing Elemental Analysis failures in aminopyridines.

CHNTroubleshoot Result CHN Result Outside ±0.4% CheckC Low %C, High %H? Result->CheckC CheckN Low %N? CheckC->CheckN No Water Diagnosis: Water/Solvent Action: Dry w/ P2O5 CheckC->Water Yes Inorganic Diagnosis: Inorganic Salt Action: Check Ash / qNMR CheckN->Inorganic Yes (All values low) Incomplete Diagnosis: Incomplete Combustion Action: Add WO3 oxidant CheckN->Incomplete No (Variable)

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • National Institute of Standards and Technology (NIST). "qNMR Primary Reference Standards." NIST.gov. [Link][1]

  • PubChem. "2-(1-Piperidinyl)-3-pyridinamine Compound Summary."[1][9] National Library of Medicine. [Link][1]

Sources

Benchmarking synthetic routes for 2-(1-Piperidinyl)-3-pyridinamine production

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative technical guide for the synthesis and benchmarking of 2-(1-Piperidinyl)-3-pyridinamine production.

Strategic Context & Molecular Significance

2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) is a highly valued ortho-diamine-like heterocyclic building block. In modern drug discovery, it is prominently featured in the synthesis of novel therapeutics, including Tyrosine Kinase Non-Receptor 1 (TNK1) inhibitors, which are critical for addressing gastrointestinal disorders, inflammatory bowel disease, and specific oncology targets[1].

Because the ortho-diamine structural motif is a notorious chelating agent and highly susceptible to oxidation, selecting the correct synthetic route is paramount. The synthesis must not only construct the C-N bonds efficiently but also avoid heavy metal contamination that could interfere with downstream cross-coupling or biological assays.

Mechanistic Causality & Route Benchmarking

The universally accepted strategy for synthesizing 2-(1-Piperidinyl)-3-pyridinamine relies on a two-step sequence starting from commercially available 2-chloro-3-nitropyridine. However, the divergence in process efficiency, scalability, and environmental impact (E-factor) lies entirely in the reduction methodology chosen for the second step.

Below is an objective benchmarking of the three primary reduction routes utilized in process chemistry:

ParameterRoute A: Catalytic H₂ (Industry Standard)Route B: Transfer HydrogenationRoute C: Metal-Mediated Reduction
Primary Reagents H₂ gas (1 atm), 10% Pd/CHydrazine hydrate, 10% Pd/CIron powder, NH₄Cl
Reduction Yield 95–98%85–90%75–85%
Reaction Time 16 h (Room Temp)2–4 h (Reflux)6–12 h (Reflux)
Scalability High (Requires autoclave/manifold)Medium (Exothermic gas evolution)Low (Heavy metal sludge filtration)
E-Factor < 5 (Highly efficient) ~ 10 (Moderate)> 20 (Poor)
Impurity Profile Excellent (>99% by LC-MS)Good (Trace unreacted hydrazine)Moderate (Fe-chelation risk)

Causality behind Route A's Superiority: Route A is the definitive choice for pharmaceutical development. The use of catalytic Palladium on Carbon (Pd/C) with hydrogen gas prevents the generation of stoichiometric heavy metal waste (unlike Route C's Iron sludge), drastically reducing the E-factor[2]. Furthermore, conducting the reduction in methanol stabilizes the polar transition states (nitro


 nitroso 

hydroxylamine

amine) while avoiding the aggressive exotherms and foaming associated with nitrogen gas release in Route B.

Pathway Visualization

Workflow SM 2-Chloro-3-nitropyridine + Piperidine SNAr Nucleophilic Aromatic Substitution Base: K2CO3 | Solvent: Dioxane | 100°C SM->SNAr Reagent Mixing Int 3-Nitro-2-(piperidin-1-yl)pyridine (Deep Yellow Intermediate) SNAr->Int -HCl (Scavenged by K2CO3) Red Catalytic Hydrogenation Catalyst: 10% Pd/C | H2 (1 atm) | MeOH Int->Red Solvent Exchange to MeOH Prod 2-(1-Piperidinyl)-3-pyridinamine (Target Product: CAS 5028-14-8) Red->Prod Quantitative Conversion

Figure 1: Optimized two-step synthetic workflow for 2-(1-Piperidinyl)-3-pyridinamine.

Self-Validating Experimental Protocols (Route A)

As an application scientist, it is critical to build self-validation checkpoints into your protocols to ensure process control without relying solely on post-reaction NMR.

Step 1: SNAr Synthesis of 3-Nitro-2-(piperidin-1-yl)pyridine

The pyridine ring is inherently electron-deficient. The strongly electron-withdrawing nitro group at the 3-position lowers the LUMO of the ring, highly activating the adjacent 2-position chlorine toward nucleophilic attack[3].

  • Setup: To a clean, oven-dried 100 mL round-bottom flask, add 2-chloro-3-nitropyridine (1.0 g, 7.04 mmol) and 1,4-dioxane (40 mL)[3].

  • Reagent Addition: Add piperidine (0.599 g, 7.04 mmol) dropwise to the stirring solution at room temperature[3].

  • Buffering: Introduce anhydrous potassium carbonate (K₂CO₃, 3.07 g, 9.45 mmol) in one portion[3]. Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HCl byproduct, preventing the protonation of piperidine which would otherwise destroy its nucleophilicity.

  • Reaction: Seal the vessel and heat to 100 °C for 16 hours[3].

  • Self-Validation Checkpoint: The initial pale yellow solution will transition to a vibrant, deep orange/yellow due to the extended conjugation of the newly formed nitro-piperidino system. TLC (Hexanes/EtOAc 3:1) will confirm the disappearance of the starting material.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure.

Step 2: Catalytic Hydrogenation to 2-(1-Piperidinyl)-3-pyridinamine
  • Solvent Exchange: Dissolve the crude 3-nitro-2-(piperidin-1-yl)pyridine in anhydrous methanol (approx. 21 mL, 3.0 mL/mmol)[2].

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5 minutes to displace oxygen.

  • Catalyst Addition: Carefully add dry 10% Palladium on Carbon (Pd/C, 10 mol%) under a continuous nitrogen stream[2].

  • Reduction: Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon. Stir vigorously at room temperature for 16 hours[2].

  • Self-Validation Checkpoint: The deep yellow solution will rapidly decolorizes to a pale or colorless state as the chromophoric nitro group is reduced. LC-MS analysis will show a clean mass shift from m/z 208.1[M+H]⁺ to m/z 178.1 [M+H]⁺[4].

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. (Caution: Pd/C is pyrophoric; keep the filter cake wet with methanol). Evaporate the filtrate to yield the target compound. If required for sensitive biological assays, purify via preparative HPLC[4].

References

Sources

Safety Operating Guide

2-(1-Piperidinyl)-3-pyridinamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Disposal Protocol for 2-(1-Piperidinyl)-3-pyridinamine Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Chemical Profile

2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) is a functionalized aminopyridine derivative commonly used as a pharmacophore in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. Its dual nitrogen heterocycle structure imparts specific basicity and nucleophilicity, necessitating rigorous disposal protocols to prevent environmental toxicity and adverse chemical reactions.

This guide provides a self-validating, closed-loop disposal system. It moves beyond simple compliance, integrating chemical compatibility logic to ensure safety during the waste lifecycle.

Chemical Identity & Physical Properties
PropertyData
CAS Number 5028-14-8
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]
Acidity/Basicity Weak base (Pyridine nitrogen pKa ~5-6; Aniline nitrogen pKa ~3-4)

Hazard Identification & Risk Assessment

Effective disposal begins with accurate hazard characterization. This compound is not just "organic waste"; it is a bioactive nitrogenous base.

  • Toxicological Hazard: Like many aminopyridines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin . It acts as a potassium channel blocker in biological systems, potentially leading to neurotoxicity.

  • Chemical Hazard: As a base, it reacts exothermically with strong acids. It is incompatible with strong oxidizing agents (e.g., permanganates, peroxides), posing a fire risk if improperly segregated.

  • Environmental Hazard: Nitrogen heterocycles are often persistent in aquatic environments and toxic to aquatic life. Zero discharge to sewer systems is mandatory.

Pre-Disposal Handling & Waste Segregation

The Golden Rule: Never mix this compound with acidic waste streams or oxidizers.

Waste Stream Segregation Logic

The following diagram illustrates the decision matrix for segregating 2-(1-Piperidinyl)-3-pyridinamine waste.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Substance/Spill Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures/Mother Liquors) StateCheck->LiquidWaste Liquid ActionSolid Pack in Double-Lined HDPE Drum (Label: Toxic Solid) SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Halogenated NonHalogenated Non-Halogenated Organic Waste (e.g., DMSO, MeOH, Ethyl Acetate) SolventCheck->NonHalogenated Non-Halogenated Aqueous Aqueous Waste (Check pH) SolventCheck->Aqueous Water-based ActionHalo Jerrycan: Halogenated Solvent (Label: Toxic/Irritant) Halogenated->ActionHalo ActionNonHalo Jerrycan: Non-Halogenated Solvent (Label: Flammable/Toxic) NonHalogenated->ActionNonHalo ActionAq Adjust pH to 6-10 -> Collect as Hazardous Aqueous Waste (DO NOT SEWER) Aqueous->ActionAq

Caption: Logical flow for segregating 2-(1-Piperidinyl)-3-pyridinamine based on physical state and solvent matrix.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh-paper, contaminated gloves, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Avoid metal containers if the waste is potentially acidic (though this compound is basic, co-contaminants may vary).

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 2-(1-Piperidinyl)-3-pyridinamine.[2]

    • Hazard Checkboxes: Toxic, Irritant.[3][4][5]

  • Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) before sealing the outer drum.

  • Disposal Path: High-Temperature Incineration. This ensures the complete destruction of the pyridine and piperidine rings, preventing the formation of toxic metabolites in landfills.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluent, mother liquors.

  • Compatibility Check: Ensure the waste solvent is compatible with the waste container (usually HDPE or fluorinated HDPE).

    • Critical Step: If the solution contains strong acids (e.g., HCl, TFA), neutralize the solution to pH 6–9 using Sodium Bicarbonate (

      
      ) before adding it to the organic waste container. This prevents exothermic reactions and pressure buildup inside the waste drum.
      
  • Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, DMSO, or Ethyl Acetate.

  • Documentation: Log the estimated concentration of 2-(1-Piperidinyl)-3-pyridinamine on the waste tag. This is vital for the incineration facility to adjust burn rates and scrubber parameters for nitrogen oxide (

    
    ) management.
    

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to minimize exposure.[6][7] The following workflow utilizes a "Contain-Neutralize-Collect" strategy.

SpillResponse Alert 1. Alert & Evacuate (Assess Volume/Risk) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95/Respirator) Alert->PPE Contain 3. Containment (Circle spill with absorbent pillows) PPE->Contain TypeCheck Spill Type? Contain->TypeCheck SolidSpill Solid Powder TypeCheck->SolidSpill LiquidSpill Liquid Solution TypeCheck->LiquidSpill CleanSolid Wet Wipe/Scoop (Avoid Dust Generation) SolidSpill->CleanSolid CleanLiquid Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->CleanLiquid Decon 4. Decontaminate Surface (Wash with 1% Acetic Acid, then Soap & Water) CleanSolid->Decon CleanLiquid->Decon Disposal 5. Disposal (Treat all debris as Hazardous Waste) Decon->Disposal

Caption: Step-by-step emergency response workflow for 2-(1-Piperidinyl)-3-pyridinamine spills.

Decontamination Science: Because the compound is a base, a simple water wash may not be effective for final surface cleaning.

  • Primary Clean: Remove bulk material.

  • Chemical Decontamination: Wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid or Citric Acid). This protonates the pyridine nitrogen, increasing water solubility and ensuring efficient removal of residues.

  • Final Wash: Rinse with soap and water.[4][5][8][7]

Regulatory Compliance (RCRA & EPA)

While 2-(1-Piperidinyl)-3-pyridinamine does not have a specific "U-List" or "P-List" code itself, it is a derivative of Pyridine (U196). In the absence of a specific listing, it must be characterized by the generator.

  • Waste Classification:

    • Ignitability (D001): If in a flammable solvent.

    • Toxicity: Due to its bioactive nature, it should be treated as Toxic Waste .

  • Documentation: All waste manifests must clearly state the chemical name. Do not use generic terms like "Organic Base" alone; specify "Contains Aminopyridine Derivative."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 274606, 2-(1-Piperidinyl)-3-pyridinamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1-Piperidinyl)-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

The primary hazards associated with pyridine and its derivatives include skin and eye irritation, potential for respiratory irritation, and toxicity upon ingestion or dermal absorption.[1][2][3][4] Therefore, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but required.

Hazard Identification and Risk Assessment

Before any handling of 2-(1-Piperidinyl)-3-pyridinamine, a thorough risk assessment must be conducted. This involves evaluating the quantity of the substance being used, the potential for aerosol or dust generation, and the adequacy of engineering controls such as fume hoods.

Known Hazards of Similar Compounds:

Hazard StatementClassificationSource
Causes skin irritationSkin Irritation (Category 2)[1][2][3]
Causes serious eye irritationEye Irritation (Category 2)[1][2][3]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)[1][2][3]
Toxic if swallowed or in contact with skinAcute Toxicity (Oral, Dermal)[2][3]
Essential Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling 2-(1-Piperidinyl)-3-pyridinamine. The selection of specific PPE should be based on the risk assessment for the planned procedure.

  • Glove Type: Nitrile gloves are recommended due to their resistance to a broad range of chemicals, including pyridine and its derivatives.[5] Always inspect gloves for any signs of degradation or perforation before use.[1][6]

  • Gloving Practice: Double gloving is a prudent measure, especially when handling larger quantities or for prolonged periods. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. The proper technique for glove removal, without touching the outer surface, must be followed to prevent skin contact.[1][2]

  • Standard Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[1][2]

  • Enhanced Protection: For procedures with a higher risk of splashes, such as when handling solutions or during transfers of the material, a face shield should be worn in addition to safety goggles.[2]

  • A laboratory coat is mandatory to protect against skin contact.[5]

  • For tasks with a significant risk of splashing or contamination, impervious clothing or a chemical-resistant apron should be worn over the lab coat.[1][7]

  • Engineering Controls: All handling of 2-(1-Piperidinyl)-3-pyridinamine that could generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6]

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][2] The selection of the respirator type (e.g., full-face or half-mask) will depend on the specific conditions of the risk assessment.[2]

Procedural Workflow for Donning and Doffing PPE

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (outer pair if double-gloved) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Emergency Operational Plan

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][8] Remove contaminated clothing. Seek immediate medical attention.[2][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[9][10] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water.[2] Seek immediate medical attention.

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash Wash with Soap & Water (15 min) Skin->Wash Flush Flush with Water (15 min) Eyes->Flush FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Immediate Medical Attention Wash->Medical Flush->Medical FreshAir->Medical RinseMouth->Medical

Caption: Emergency Response for Personal Exposure.

  • Evacuation: Evacuate non-essential personnel from the area.[1][2]

  • Ventilation: Ensure adequate ventilation.[1][2]

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[1][5]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1][2] Do not let the product enter drains.[1][2]

Disposal Plan

All waste contaminated with 2-(1-Piperidinyl)-3-pyridinamine, including used PPE, absorbent materials from spills, and any unused product, must be disposed of as hazardous waste.[1]

  • Containers: Use clearly labeled, sealed containers for waste collection.[1]

  • Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

By adhering to these detailed safety and logistical protocols, researchers and drug development professionals can mitigate the risks associated with handling 2-(1-Piperidinyl)-3-pyridinamine and ensure a safe laboratory environment.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 2-(1-PIPERAZINYL)
  • MATERIAL SAFETY D
  • SAFETY D
  • safety d
  • MATERIAL SAFETY D
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • SAFETY D
  • safety d
  • SAFETY D
  • safety d

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.